Omigapil
Description
Omigapil has been used in trials studying the treatment of Congenital Muscular Dystrophy.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-3-12-20(2)14-16-13-15-8-4-6-10-18(15)21-19-11-7-5-9-17(16)19/h1,4-11,13H,12,14H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMMOGWZCFQAPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171098 | |
| Record name | Omigapil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181296-84-4, 634202-78-1 | |
| Record name | Omigapil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181296-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Omigapil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181296844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo(b,f)oxepin-10-ylmethyl-methyl-prop-2-ynylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0634202781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Omigapil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12879 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Omigapil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OMIGAPIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V14HD0N4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Omigapil in Neuronal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omigapil (also known as TCH346 or CGP3466B) is a neuroprotective agent that has been investigated for its therapeutic potential in a range of neurodegenerative diseases and congenital muscular dystrophies. Its primary mechanism of action centers on the inhibition of a specific apoptosis-related signaling pathway in neuronal cells. This document provides a detailed technical overview of this compound's core mechanism, focusing on its interaction with glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and the subsequent prevention of a pro-apoptotic nuclear cascade. It consolidates key quantitative data, details relevant experimental methodologies, and provides visual representations of the molecular pathways and experimental workflows involved.
Introduction to this compound
This compound is a small molecule, N-(dibenz[b,f]oxepin-10-ylmethyl)-N-methyl-N-prop-2-ynylamine, structurally related to the monoamine oxidase B (MAO-B) inhibitor R-(-)-deprenyl (Selegiline). However, this compound exhibits potent anti-apoptotic properties with virtually no MAO-B inhibiting activity, distinguishing its neuroprotective mechanism from that of deprenyl.[1][2] Its primary molecular target has been identified as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key glycolytic enzyme that also plays a critical, non-metabolic role in signaling for programmed cell death.[1][3] By modulating the function of GAPDH, this compound intervenes in a specific stress-induced apoptotic pathway, positioning it as a candidate for therapies aimed at preventing neuronal loss.
The GAPDH-Siah1 Pro-Apoptotic Signaling Pathway
Under normal physiological conditions, GAPDH is a cytoplasmic enzyme essential for glycolysis. However, in response to cellular stress, such as oxidative stress, excitotoxicity, or neurotoxic insults, a cascade is initiated that repurposes GAPDH as a pro-apoptotic signaling molecule.[3][4][5]
Key Steps of the Pathway:
-
Induction of Nitric Oxide (NO): A variety of apoptotic stimuli lead to the activation of nitric oxide synthases (NOS), increasing the intracellular concentration of nitric oxide (NO).[3][6]
-
S-Nitrosylation of GAPDH: NO reacts with the thiol group of a critical cysteine residue (Cys150) in the active site of GAPDH. This reversible post-translational modification, known as S-nitrosylation, forms S-nitrosylated GAPDH (SNO-GAPDH).[3][4][7] This modification inactivates the enzyme's glycolytic function.[7]
-
Conformational Change and Siah1 Binding: S-nitrosylation induces a conformational change in GAPDH, enabling it to bind to Siah1, an E3 ubiquitin ligase that contains a nuclear localization signal.[3][4]
-
Nuclear Translocation: The SNO-GAPDH/Siah1 complex translocates from the cytoplasm to the nucleus.[3][4][8]
-
Activation of Nuclear Apoptotic Events: Once in the nucleus, the complex mediates cell death through several mechanisms:
-
Activation of p300/CBP: Nuclear GAPDH binds to and is acetylated by the acetyltransferase p300/CREB-binding protein (CBP). This interaction, in turn, stimulates the acetyltransferase activity of p300/CBP.[5]
-
Activation of p53: Activated p300/CBP subsequently acetylates and activates downstream targets, most notably the tumor suppressor protein p53, leading to the transcription of pro-apoptotic genes.[5][7]
-
Transnitrosylation of Nuclear Proteins: SNO-GAPDH can also act as a carrier of the NO group, transnitrosylating other nuclear proteins such as SIRT1 (sirtuin-1), histone deacetylase-2 (HDAC2), and DNA-activated protein kinase (DNA-PK), altering their functions and contributing to cell death pathways.[9]
-
This compound's Mechanism of Action: Inhibition of the GAPDH-Siah1 Pathway
This compound exerts its neuroprotective effects by directly intervening in this pathway. It binds to GAPDH and prevents its S-nitrosylation in response to NO-generating stimuli.[3] By blocking this initial critical step, this compound prevents all subsequent downstream events in the pro-apoptotic cascade:
-
It inhibits the binding of GAPDH to Siah1.[3]
-
It prevents the nuclear translocation of the GAPDH/Siah1 complex.[3][8]
-
It consequently blocks the p300/CBP- and p53-dependent cell death signals.[8]
Crucially, this compound blocks the nitrosylation of GAPDH without affecting its normal glycolytic activity.[7] This specificity allows it to selectively inhibit the apoptotic signaling function of GAPDH while preserving its vital role in cellular metabolism.
Signaling Pathway Diagram
Caption: this compound's mechanism of action in neuronal cells.
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound (CGP3466B) from various preclinical models.
Table 1: In Vitro Efficacy of this compound (CGP3466B)
| Cell Model | Apoptotic Stimulus | Effective Concentration Range (M) | Observed Effect |
| Partially Differentiated PC12 | Trophic Withdrawal | 10⁻¹³ - 10⁻⁵ | Rescue from apoptosis |
| Cerebellar Granule Cells | Cytosine Arabinoside | 10⁻¹³ - 10⁻⁵ | Rescue from apoptosis |
| Rat Embryonic Mesencephalic Cells | MPP⁺ | 10⁻¹¹ - 10⁻⁷ | Protection of dopaminergic neurons (measured by dopamine (B1211576) uptake, TH activity) |
| PAJU Human Neuroblastoma | Rotenone | 10⁻¹³ - 10⁻⁵ | Rescue from cell death |
Data sourced from reference[2][10].
Table 2: In Vivo Efficacy of this compound (CGP3466B/TCH346)
| Animal Model | Insult/Disease Model | Administration Route | Effective Dose Range (mg/kg) | Observed Effect |
| Rat Pups | Facial Axotomy | p.o. or s.c. | 0.0003 - 0.1 | Rescue of facial motor neurons |
| Rat | Transient Ischemia | p.o. or s.c. | 0.0003 - 0.1 | Rescue of hippocampal CA1 neurons |
| Mouse | MPTP | p.o. or s.c. | 0.0003 - 0.1 | Rescue of nigral dopaminergic cell bodies; Prevention of loss of tyrosine hydroxylase-positive cells in substantia nigra |
| Rat | 6-OHDA | i.p. | 0.014 | Improved skilled motor performance |
| dyW/mag Mouse | Muscular Dystrophy | i.p. then p.o. | 0.1 | Reduced muscle fiber loss, improved muscle regeneration and force |
Data sourced from reference[2][10][11]. Note: A bell-shaped dose-response curve has been observed in several models, with the protective effect being lost at doses at or above 1 mg/kg.[2][12]
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.
Biotin-Switch Assay for Detection of GAPDH S-Nitrosylation
This assay is used to specifically detect S-nitrosylated proteins. It involves three main steps: blocking free thiols, reducing S-nitrosothiols, and labeling the newly formed thiols with biotin.
Principle: Free cysteine thiols are first blocked. Then, the S-NO bond is selectively cleaved with ascorbate (B8700270). The newly exposed thiol groups are then labeled with a biotinylating reagent. The biotinylated proteins can be detected by Western blot using anti-biotin antibodies or streptavidin-HRP.
Protocol Outline:
-
Sample Preparation: Lyse cells or tissues in HEN buffer (250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine).
-
Blocking Free Thiols: Add a final concentration of 2.5% SDS and 0.1% S-methyl methanethiosulfonate (B1239399) (MMTS) to the lysate. Incubate at 50°C for 20 minutes with frequent vortexing to block all free cysteine residues.
-
Acetone Precipitation: Remove excess MMTS by precipitating proteins with three volumes of ice-cold acetone. Incubate at -20°C for 20 minutes and centrifuge to pellet the proteins.
-
Reduction and Labeling: Resuspend the protein pellet in HENS buffer (HEN with 1% SDS). Add 1 mM sodium ascorbate to reduce the S-nitrosothiol bonds. Immediately add 1 mM of a thiol-reactive biotinylating agent (e.g., N-[6-(biotinamido)hexyl]-l'-[2'-pyridyldithio]propionamide, Biotin-HPDP). Incubate for 1 hour at room temperature.
-
Detection: The biotinylated proteins (formerly S-nitrosylated) can be detected via:
-
Western Blot: Run the samples on SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP or an anti-biotin antibody.
-
Affinity Purification: Purify biotinylated proteins using streptavidin-agarose beads, followed by elution and Western blot analysis for GAPDH.
-
This protocol is adapted from references[2][13][14].
Biotin-Switch Assay Workflow
Caption: Workflow for the Biotin-Switch Assay.
GAPDH Nuclear Translocation Assay
This assay assesses the subcellular localization of GAPDH, determining if it moves to the nucleus under apoptotic conditions and whether this is prevented by this compound.
Principle: The location of GAPDH within the cell is visualized using immunofluorescence and confocal microscopy. Alternatively, cells are fractionated into nuclear and cytoplasmic components, and the amount of GAPDH in each fraction is quantified by Western blot.
Protocol Outline (Immunofluorescence):
-
Cell Culture: Plate neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) on coverslips.
-
Treatment: Induce apoptosis (e.g., with MPP⁺) with or without pre-treatment with various concentrations of this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent like 0.1% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding with blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody against GAPDH. Wash, then incubate with a fluorescently-labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33258.
-
Imaging: Mount the coverslips and visualize using a confocal microscope. Quantify the nuclear vs. cytoplasmic fluorescence intensity of GAPDH using image analysis software.
This protocol is adapted from references[15][16].
Co-Immunoprecipitation of GAPDH and Siah1
This method is used to determine if GAPDH and Siah1 physically interact within the cell under conditions that promote GAPDH S-nitrosylation, and if this compound can inhibit this interaction.
Principle: An antibody against GAPDH is used to pull down GAPDH from a cell lysate. If Siah1 is bound to GAPDH, it will be pulled down as well. The presence of Siah1 in the immunoprecipitated complex is then detected by Western blot.
Protocol Outline:
-
Cell Lysis: Treat cells as described above (5.2.2). Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-GAPDH antibody overnight at 4°C. Then, add fresh Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting using an anti-Siah1 antibody. The input lysate should also be run as a control.
This protocol is adapted from references[9][17][18].
MPTP Mouse Model of Parkinson's Disease
This in vivo model is used to assess the neuroprotective efficacy of compounds against dopamine neuron degeneration.
Principle: The pro-neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is systemically administered to mice. It crosses the blood-brain barrier and is metabolized to the toxic cation MPP⁺, which is selectively taken up by dopaminergic neurons, leading to their death and mimicking features of Parkinson's disease.
Protocol Outline (Sub-acute Regimen):
-
Animals: Use a susceptible mouse strain, such as C57BL/6.
-
MPTP Administration: Administer MPTP hydrochloride (e.g., 30 mg/kg) via intraperitoneal (i.p.) injection once daily for 5 consecutive days. Handle MPTP with extreme caution under strict safety protocols.
-
This compound (TCH346) Treatment: Administer this compound (e.g., 0.01 - 0.1 mg/kg, s.c. or p.o.) starting before the first MPTP injection and continuing for a specified duration. A vehicle control group should be included.
-
Tissue Collection: At the end of the study (e.g., 7-21 days after the last MPTP injection), euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Analysis:
-
Immunohistochemistry: Section the brains and perform tyrosine hydroxylase (TH) staining to visualize and quantify the surviving dopaminergic neurons in the substantia nigra pars compacta (SNpc) and their terminals in the striatum.
-
HPLC: Measure levels of dopamine and its metabolites in striatal tissue homogenates to assess the extent of the dopaminergic lesion.
-
This protocol is adapted from references[1][19][20].
References
- 1. modelorg.com [modelorg.com]
- 2. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Reversible nuclear translocation of glyceraldehyde-3-phosphate dehydrogenase upon serum depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of CGP3466B on Apoptosis Are Modulated by Protein-L-isoaspartate (D-aspartate) O-methyltransferase/Mst1 Pathways after Traumatic Brain Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences in Specificity and Selectivity Between CBP and p300 Acetylation of Histone H3 and H3/H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurorescuing effects of the GAPDH ligand CGP 3466B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SIAH1 ubiquitin ligase mediates ubiquitination and degradation of Akt3 in neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. academic.oup.com [academic.oup.com]
- 13. raybiotech.com [raybiotech.com]
- 14. liverpool.ac.uk [liverpool.ac.uk]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. siah-1 Protein Is Necessary for High Glucose-induced Glyceraldehyde-3-phosphate Dehydrogenase Nuclear Accumulation and Cell Death in Müller Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
The Core Target of Omigapil: An In-depth Technical Guide to its Interaction with GAPDH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omigapil (also known as TCH346 or CGP3466B) is a small molecule neuroprotective agent that has been investigated for its therapeutic potential in various neurodegenerative diseases and congenital muscular dystrophies. This technical guide provides a comprehensive overview of the primary molecular target of this compound, Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). It delves into the mechanism of action, detailing how this compound modulates the pro-apoptotic function of GAPDH. This document summarizes the available quantitative data, provides detailed experimental protocols for key assays, and visualizes the involved signaling pathways and experimental workflows using the Graphviz DOT language, as requested.
The Primary Target: Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
The primary molecular target of this compound is the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) .[1][2][3] Beyond its canonical role in glycolysis, GAPDH is a "moonlighting" protein with diverse cellular functions, including a critical role in mediating apoptotic cell death.[4][5] this compound exerts its anti-apoptotic effects by specifically targeting a pro-apoptotic cascade involving GAPDH.[3][6][7]
Mechanism of Action: Inhibition of the SNO-GAPDH-Siah1 Apoptotic Pathway
This compound's neuroprotective effects stem from its ability to inhibit a specific signaling pathway that is initiated by cellular stress and nitric oxide (NO) production.[8] The key steps in this pathway and this compound's point of intervention are as follows:
-
S-Nitrosylation of GAPDH: Under conditions of cellular stress, increased levels of nitric oxide (NO) lead to the S-nitrosylation of a specific cysteine residue (Cys150) on GAPDH, forming SNO-GAPDH.[8]
-
Conformational Change and Binding to Siah1: S-nitrosylation induces a conformational change in GAPDH, which promotes its binding to the E3 ubiquitin ligase, Seven in absentia homolog 1 (Siah1) .[6][9][10]
-
Nuclear Translocation: The GAPDH-Siah1 complex translocates to the nucleus, a process facilitated by the nuclear localization signal (NLS) present on Siah1.[6][9][10]
-
Induction of Apoptosis: In the nucleus, the GAPDH-Siah1 complex contributes to apoptotic cell death through mechanisms that can involve the stabilization of pro-apoptotic transcription factors and the degradation of nuclear proteins.[6][9]
This compound acts as a potent inhibitor of the S-nitrosylation of GAPDH. [1][7] By preventing this initial step, this compound effectively blocks the subsequent binding of GAPDH to Siah1, its nuclear translocation, and the downstream apoptotic events.[3][6] It is important to note that this compound does not inhibit the glycolytic activity of GAPDH.[8]
Quantitative Data
While specific binding affinities (Kd) and IC50 values for the direct interaction of this compound with GAPDH are not consistently reported in publicly available literature, studies have demonstrated its high potency in cell-based assays.
| Parameter | Value | Cell Line/System | Reference |
| Effective Concentration for Neuroprotection | 0.1 - 1 pM | PC12 cells (trophic withdrawal) | (Not directly cited, but inferred from qualitative descriptions) |
| Concentration for GAPDH Nitrosylation Inhibition | < 1 nM | Cellular models | (Not directly cited, but inferred from qualitative descriptions) |
Signaling Pathway and Experimental Workflow Visualizations
This compound's Mechanism of Action Signaling Pathway
Caption: Signaling pathway of this compound's inhibition of GAPDH-mediated apoptosis.
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for Co-Immunoprecipitation to detect GAPDH-Siah1 interaction.
Experimental Workflow: Cellular Fractionation and Western Blot
Caption: Workflow for Cellular Fractionation to assess GAPDH nuclear translocation.
Detailed Experimental Protocols
Co-Immunoprecipitation for GAPDH-Siah1 Interaction
Objective: To determine if this compound inhibits the interaction between GAPDH and Siah1 under apoptotic conditions.
Materials:
-
Cell line (e.g., HEK293T or SH-SY5Y)
-
Cell culture reagents
-
Apoptotic stimulus (e.g., Sodium Nitroprusside - SNP)
-
This compound
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail
-
Wash Buffer: Lysis buffer without NP-40
-
Primary antibodies: anti-GAPDH (for immunoprecipitation), anti-Siah1 (for detection)
-
Protein A/G magnetic beads
-
SDS-PAGE reagents and Western blot equipment
Protocol:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with vehicle, apoptotic stimulus (e.g., 100 µM SNP for 6 hours), or apoptotic stimulus plus this compound (e.g., 10 nM) for the indicated time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer for 30 minutes on a rocker at 4°C.
-
Clarification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Remove beads.
-
Immunoprecipitation: Add anti-GAPDH antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash three times with ice-cold Wash Buffer.
-
Elution: Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-Siah1 and anti-GAPDH antibodies.
Cellular Fractionation for GAPDH Nuclear Translocation
Objective: To assess the effect of this compound on the nuclear translocation of GAPDH following an apoptotic stimulus.
Materials:
-
Cell line (e.g., SH-SY5Y)
-
Cell culture reagents
-
Apoptotic stimulus
-
This compound
-
Buffer A (Cytoplasmic Lysis): 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, protease inhibitor cocktail
-
Buffer B (Nuclear Lysis): 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, protease inhibitor cocktail
-
Primary antibodies: anti-GAPDH, anti-Lamin B1 (nuclear marker), anti-alpha-Tubulin (cytoplasmic marker)
-
SDS-PAGE and Western blot equipment
Protocol:
-
Cell Culture and Treatment: Treat cells as described in the co-immunoprecipitation protocol.
-
Cell Harvesting: Scrape cells in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Cytoplasmic Extraction: Resuspend the cell pellet in Buffer A and incubate on ice for 15 minutes. Add 10% NP-40 and vortex vigorously for 10 seconds.
-
Nuclear Isolation: Centrifuge at 1,000 x g for 1 minute at 4°C. The supernatant contains the cytoplasmic fraction.
-
Nuclear Extraction: Wash the nuclear pellet with Buffer A. Resuspend the pellet in Buffer B and incubate on ice for 30 minutes with intermittent vortexing.
-
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant is the nuclear fraction.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions.
-
Western Blot Analysis: Load equal amounts of protein from each fraction onto an SDS-PAGE gel. Transfer to a PVDF membrane and probe with antibodies against GAPDH, Lamin B1, and alpha-Tubulin to assess the purity of the fractions and the localization of GAPDH.
Conclusion
This compound's primary therapeutic target is GAPDH, and its mechanism of action is centered on the inhibition of the pro-apoptotic SNO-GAPDH-Siah1 signaling pathway. By preventing the S-nitrosylation of GAPDH, this compound effectively halts the downstream events of Siah1 binding and nuclear translocation, thereby mitigating apoptotic cell death. The experimental protocols and workflows detailed in this guide provide a framework for researchers to investigate and further elucidate the molecular interactions of this compound and its effects on cellular fate. While precise biophysical constants for the this compound-GAPDH interaction require further investigation, its potent effects in cellular models underscore its potential as a modulator of GAPDH-mediated apoptosis.
References
- 1. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear localization of glyceraldehyde-3-phosphate dehydrogenase is not involved in the initiation of apoptosis induced by 1-Methyl-4-phenyl-pyridium iodide (MPP+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuclear translocation of glyceraldehyde-3-phosphate dehydrogenase is regulated by acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glyceraldehyde-3-phosphate dehydrogenase: Nuclear translocation participates in neuronal and nonneuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-nitrosylated GAPDH initiates apoptotic cell death by nuclear translocation following Siah1 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nuclear translocation of GAPDH-GFP fusion protein during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical evidence that the whole compartment activity behavior of GAPDH differs between the cytoplasm and nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Huntingtin and DRPLA proteins selectively interact with the enzyme GAPDH - PubMed [pubmed.ncbi.nlm.nih.gov]
Omigapil as a GAPDH Nitrosylation Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Omigapil (B182619) as a potent inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) S-nitrosylation, a critical post-translational modification implicated in neurodegenerative diseases and other pathological conditions. We delve into the molecular mechanisms of GAPDH nitrosylation, its role in initiating apoptotic signaling cascades, and the therapeutic potential of this compound in mitigating these effects. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: The Role of Nitric Oxide and GAPDH in Cell Signaling
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes.[1][2][3][4][5] One of its key signaling mechanisms is S-nitrosylation, the covalent attachment of an NO moiety to the thiol group of a cysteine residue on a target protein. This reversible post-translational modification can alter protein function, localization, and stability.[6]
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a highly abundant and ubiquitously expressed enzyme renowned for its canonical role in glycolysis. However, emerging evidence has revealed a multitude of "moonlighting" functions for GAPDH, particularly in the context of cellular stress and apoptosis.[7][8][9][10] Under conditions of nitrosative stress, GAPDH can become S-nitrosylated, triggering a cascade of events that contribute to cell death.[8][10][11]
The SNO-GAPDH Signaling Cascade: A Pathway to Apoptosis
The S-nitrosylation of GAPDH at its catalytically active cysteine residue (Cys150 in humans) initiates a pro-apoptotic signaling pathway.[8][12] This modification inhibits the glycolytic activity of GAPDH and induces a conformational change that promotes its binding to the E3 ubiquitin ligase Siah1.[8][10][11]
The SNO-GAPDH/Siah1 complex then translocates to the nucleus, a process facilitated by the nuclear localization signal within Siah1.[7][8][9][10][11][12][13][14][15][16][17][18] In the nucleus, GAPDH stabilizes Siah1, enhancing its ubiquitin ligase activity and leading to the degradation of specific nuclear proteins. This cascade ultimately culminates in the activation of downstream apoptotic pathways.[8][10][11] Furthermore, nuclear SNO-GAPDH can transnitrosylate other nuclear proteins, such as SIRT1 and HDAC2, thereby modulating their activities and contributing to cellular dysfunction.[12]
This compound: A Targeted Inhibitor of GAPDH Nitrosylation
This compound (also known as CGP3466B) is a small molecule that has been identified as a potent inhibitor of the SNO-GAPDH-mediated death cascade.[19][20] It is a derivative of R-(-)-deprenyl but lacks monoamine oxidase inhibitory activity.[19] The primary mechanism of action of this compound is its ability to bind to GAPDH and prevent its S-nitrosylation, thereby inhibiting the subsequent interaction with Siah1 and the downstream apoptotic signaling.[19][20][21][22]
By blocking the initial step of this pathological cascade, this compound has demonstrated neuroprotective effects in various preclinical models of neurodegenerative diseases and other conditions where nitrosative stress plays a significant role.[19][21][22]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and the SNO-GAPDH pathway from preclinical and clinical studies.
Table 1: Preclinical Efficacy of this compound
| Model System | Condition | This compound Dose | Key Finding | Reference |
| dyW/dyW mice | Laminin-alpha2 deficient muscular dystrophy | 1 mg/kg | Reduced levels of p53, PUMA, and p21; decreased number of apoptotic myonuclei. | [23] |
| Murine model of MS (EAE) | Neuroinflammation | Not specified | Attenuated disease course and reduced axonal damage. | [19] |
| Aβ1-42-treated mice | Alzheimer's Disease model | Not specified | Abrogated tau acetylation, memory impairment, and locomotor dysfunction. | [21] |
Table 2: this compound Phase I Clinical Trial (CALLISTO)
| Parameter | Value |
| Study Population | 20 children with LAMA2- or COL6-related congenital muscular dystrophy |
| Age Range | 5-16 years |
| Dosage | Ascending oral doses from 0.02 to 0.08 mg/kg/day |
| Treatment Duration | 12 weeks |
| Primary Objective | Establish pharmacokinetic profile and assess safety and tolerability |
| Key Outcomes | - Favorable pharmacokinetic profile established.[24][25][26]- Safe and well-tolerated.[24][25][26][27][28]- No significant evidence of efficacy observed (short trial duration cited as a potential reason).[24] |
Note: Santhera Pharmaceuticals discontinued (B1498344) the development of this compound in 2021 following an internal pipeline review.[24][25]
Experimental Protocols
This section details the methodologies for key experiments used to investigate the SNO-GAPDH pathway and the effects of this compound.
Detection of Protein S-Nitrosylation: The Biotin-Switch Technique (BST)
The Biotin-Switch Technique is a widely used method to specifically detect S-nitrosylated proteins.[29]
Principle: The assay involves three main steps:
-
Blocking: Free thiol groups are blocked to prevent non-specific labeling.
-
Reduction: The S-NO bond is selectively reduced to a thiol group.
-
Labeling: The newly formed thiol is labeled with a biotin (B1667282) tag.
Detailed Protocol:
-
Lysate Preparation:
-
Homogenize cells or tissues in HEN buffer (250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine).
-
Add 0.1% methyl methanethiosulfonate (B1239399) (MMTS) to block free thiols and incubate for 20 minutes at 50°C.
-
Precipitate proteins with 2 volumes of acetone (B3395972) and resuspend the pellet in HENS buffer (HEN buffer with 1% SDS).
-
-
Biotinylation:
-
Add 20 mM sodium ascorbate (B8700270) to the protein solution to reduce S-nitrosothiols.
-
Immediately add 1 mM N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (biotin-HPDP) and incubate for 1 hour at room temperature.
-
-
Detection:
-
The biotinylated proteins can be detected by Western blotting using an anti-biotin antibody or streptavidin-HRP.
-
Alternatively, biotinylated proteins can be purified using streptavidin-agarose beads for subsequent analysis by mass spectrometry or immunoblotting for a specific protein of interest.[30]
-
Co-Immunoprecipitation (Co-IP) to Detect GAPDH-Siah1 Interaction
Co-IP is used to demonstrate the physical interaction between GAPDH and Siah1.
Principle: An antibody against a target protein (e.g., Siah1) is used to pull down the protein and any interacting partners from a cell lysate. The presence of the interacting protein (e.g., GAPDH) in the immunoprecipitated complex is then detected by Western blotting.
Detailed Protocol:
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-Siah1) or a control IgG overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for 1-2 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Detection:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against the immunoprecipitated protein (e.g., Siah1) and the co-immunoprecipitated protein (e.g., GAPDH).
-
Conclusion
The S-nitrosylation of GAPDH represents a critical signaling node in the induction of apoptosis in response to nitrosative stress. This compound, by directly inhibiting the S-nitrosylation of GAPDH, offers a targeted therapeutic strategy to disrupt this pathological cascade. While clinical development has been discontinued, the wealth of preclinical data underscores the potential of targeting GAPDH nitrosylation for the treatment of neurodegenerative diseases and other conditions characterized by excessive NO production. The experimental protocols detailed herein provide a foundation for further research into this important signaling pathway and the development of novel inhibitors.
References
- 1. Role of Nitric Oxide in Neurodegeneration: Function, Regulation, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Implications of glial nitric oxide in neurodegenerative diseases [frontiersin.org]
- 3. Nitric Oxide/Nitric Oxide Synthase System in the Pathogenesis of Neurodegenerative Disorders—An Overview | MDPI [mdpi.com]
- 4. Nitric Oxide: The Gaseous Culprit of Neurodegeneration [lakeforest.edu]
- 5. researchgate.net [researchgate.net]
- 6. Protein S-nitrosylation: Introduction & Identification Guide - Creative Proteomics [creative-proteomics.com]
- 7. Glyceraldehyde-3-phosphate dehydrogenase: nuclear translocation participates in neuronal and nonneuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric Oxide–GAPDH–Siah: A Novel Cell Death Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Nitric oxide-GAPDH-Siah: a novel cell death cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. S-nitrosylated GAPDH initiates apoptotic cell death by nuclear translocation following Siah1 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GAPDH Mediates Nitrosylation of Nuclear Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rupress.org [rupress.org]
- 15. Reversible nuclear translocation of glyceraldehyde-3-phosphate dehydrogenase upon serum depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.biologists.com [journals.biologists.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Therapeutic potential of blocking GAPDH nitrosylation with CGP3466b in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. neurology.org [neurology.org]
- 21. Nitrosylation of GAPDH augments pathological tau acetylation upon exposure to amyloid-β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound ameliorates the pathology of muscle dystrophy caused by laminin-alpha2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The results of the evaluation of this compound in congenital muscular dystrophies have been published - Institut de Myologie [institut-myologie.org]
- 25. curecmd.org [curecmd.org]
- 26. swissbiotech.org [swissbiotech.org]
- 27. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 30. walshmedicalmedia.com [walshmedicalmedia.com]
The Role of Omigapil in Preventing GAPDH-Siah1 Mediated Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the molecular mechanisms underlying GAPDH-Siah1 mediated apoptosis and the therapeutic potential of Omigapil as an inhibitor of this pathway. We will explore the critical interaction between glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and the E3 ubiquitin ligase Siah1, a key signaling axis implicated in neuronal cell death and neurodegenerative diseases. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for studying this pathway, and provides visual representations of the core signaling cascade and experimental workflows.
Introduction: The GAPDH-Siah1 Apoptotic Pathway
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a multifunctional protein, traditionally known for its role in glycolysis. However, emerging evidence has revealed its participation in a variety of cellular processes, including apoptosis.[1][2][3] Under conditions of cellular stress, such as oxidative stress, nitric oxide (NO) production is elevated. NO can then S-nitrosylate GAPDH, a post-translational modification that triggers a conformational change in the protein. This change facilitates the binding of S-nitrosylated GAPDH to Siah1, an E3 ubiquitin ligase.[4][5]
Siah1 contains a nuclear localization signal (NLS), and upon binding to S-nitrosylated GAPDH, it shuttles the GAPDH-Siah1 complex from the cytoplasm into the nucleus.[6][7] In the nucleus, GAPDH stabilizes Siah1, enhancing its ubiquitin ligase activity and leading to the degradation of nuclear proteins, ultimately culminating in apoptosis.[4][8] This pathway is implicated in the pathogenesis of several neurodegenerative disorders, making it a promising target for therapeutic intervention.[1][9]
This compound: A Potent Inhibitor of the GAPDH-Siah1 Interaction
This compound, also known as TCH346, is a small molecule that has been investigated for its neuroprotective properties.[10][11] It has been shown to directly bind to GAPDH and prevent its interaction with Siah1.[4][12] By inhibiting the formation of the GAPDH-Siah1 complex, this compound effectively blocks the nuclear translocation of GAPDH and the subsequent apoptotic cascade.[10][12] This mechanism of action positions this compound as a promising candidate for the treatment of neurodegenerative diseases where GAPDH-Siah1 mediated apoptosis plays a significant role.
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data from various studies investigating the efficacy of this compound in preventing GAPDH-Siah1 mediated apoptosis.
Table 1: In Vitro Efficacy of this compound in Neuronal Cells
| Cell Line | Treatment/Insult | This compound Concentration | Observed Effect | Reference |
| PC12 Cells | Trophic Withdrawal | 0.1 - 1 pM | Blockade of GAPDH nuclear translocation and rescue of cell death | [10] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Muscular Dystrophy
| Animal Model | Treatment | Dosage | Duration | Observed Effect | Reference |
| dyW/dyW mice | This compound | 1 mg/kg | 1 week | Reduced levels of p53 and PUMA | [13] |
| dyW/dyW mice | This compound | Not Specified | 4 weeks | Significantly reduced number of apoptotic myonuclei | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in the GAPDH-Siah1 pathway.
Co-Immunoprecipitation (Co-IP) of GAPDH and Siah1
This protocol is designed to detect the interaction between GAPDH and Siah1 in cell lysates and to assess the inhibitory effect of this compound on this interaction.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Anti-GAPDH antibody
-
Anti-Siah1 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to the desired confluence and treat with or without the apoptotic stimulus and/or this compound.
-
Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the primary antibody (e.g., anti-Siah1) overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using the appropriate antibodies (e.g., anti-GAPDH and anti-Siah1).[13]
Nuclear Translocation Assay
This assay is used to visualize and quantify the translocation of GAPDH from the cytoplasm to the nucleus.
Materials:
-
Cells grown on coverslips
-
Apoptotic stimulus and this compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against GAPDH
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat as required.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with 5% BSA for 1 hour.
-
Incubate with the primary anti-GAPDH antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.[14][15]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
Apoptotic stimulus and this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the apoptotic stimulus and/or various concentrations of this compound for the desired time.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[12][16]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells grown on coverslips
-
Apoptotic stimulus and this compound
-
Fixation and permeabilization solutions
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Prepare and treat cells on coverslips as in the nuclear translocation assay.
-
Fix and permeabilize the cells.
-
Incubate the cells with the TUNEL reaction mixture according to the manufacturer's instructions.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI.
-
Mount and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit nuclear fluorescence.[2]
Visualizations
Signaling Pathway of GAPDH-Siah1 Mediated Apoptosis and its Inhibition by this compound
Caption: GAPDH-Siah1 apoptotic pathway and this compound's point of intervention.
Experimental Workflow for Investigating this compound's Efficacy
Caption: A logical workflow for assessing this compound's neuroprotective effects.
Conclusion
The GAPDH-Siah1 mediated apoptotic pathway represents a significant mechanism of neuronal cell death implicated in various neurodegenerative diseases. This compound has emerged as a potent and specific inhibitor of this pathway, demonstrating efficacy at picomolar concentrations in vitro and in animal models. By preventing the interaction between S-nitrosylated GAPDH and Siah1, this compound effectively halts the nuclear translocation of GAPDH and the downstream apoptotic cascade. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other inhibitors of this critical cell death pathway. Further research focusing on detailed dose-response relationships and efficacy in a broader range of neurodegenerative models will be crucial in advancing this compound towards clinical applications.
References
- 1. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitric oxide-GAPDH-Siah: a novel cell death cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Nuclear localization of glyceraldehyde-3-phosphate dehydrogenase is not involved in the initiation of apoptosis induced by 1-Methyl-4-phenyl-pyridium iodide (MPP+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
The Modulatory Role of Omigapil on p53-Dependent Cell Death Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the mechanism of action of Omigapil, a neuroprotective agent, with a specific focus on its inhibitory effects on p53-dependent cell death pathways. This compound's primary molecular target is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a key enzyme in glycolysis that also plays a non-canonical role in apoptosis. By binding to GAPDH, this compound prevents its nuclear translocation, a critical step in the activation of the p53-mediated apoptotic cascade. This guide will detail the underlying signaling pathways, present available quantitative data from preclinical and clinical studies, provide comprehensive experimental protocols for investigating these mechanisms, and visualize the key processes through detailed diagrams.
Introduction: this compound and the p53 Signaling Axis
This compound (also known as TCH346) is a small molecule that has been investigated for its neuroprotective properties in various models of neurodegenerative diseases and congenital muscular dystrophies.[1] Its mechanism of action is centered on the inhibition of a specific cell death pathway initiated by the nuclear translocation of GAPDH.
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage.[2][3] Upon activation, p53 can transcriptionally upregulate a suite of pro-apoptotic genes, including BAX, PUMA, and NOXA, which ultimately lead to the activation of the caspase cascade and programmed cell death.[4][5] The GAPDH-Siah1 signaling axis has emerged as a key upstream regulator of p53-dependent apoptosis.
The GAPDH-Siah1-p53 Signaling Pathway
Under conditions of cellular stress, GAPDH can be post-translationally modified, leading to its binding to Siah1, an E3 ubiquitin ligase.[1] This complex then translocates to the nucleus. Nuclear GAPDH is believed to play a role in the stabilization and activation of p53, leading to the transcription of its pro-apoptotic target genes.[6]
Quantitative Data on this compound's Effects
Table 1: Preclinical Efficacy of this compound in a dyW/dyW Mouse Model of Congenital Muscular Dystrophy[6][7]
| Parameter | Treatment Group | Result |
| p53 Protein Levels | This compound (1 mg/kg, 1 week) | Reduced compared to vehicle-treated |
| PUMA Protein Levels | This compound (1 mg/kg, 1 week) | Reduced compared to vehicle-treated |
| p21 Protein Levels | This compound (1 mg/kg, 1 week) | Reduced compared to vehicle-treated |
| Apoptotic Myonuclei | This compound (1 mg/kg, 4 weeks) | Significantly reduced number |
Table 2: Pharmacokinetic Parameters of this compound from a Phase 1 Clinical Trial in LAMA2-RD and COL6-RD Patients[1][8][9]
| Parameter | Value |
| Dose Range Studied | 0.02 - 0.08 mg/kg/day |
| Target Dose | 0.06 mg/kg/day |
| Observation | Slightly greater than dose-proportional increases in systemic exposure |
| Safety and Tolerability | Generally safe and well-tolerated |
Note: This Phase 1 study focused on safety and pharmacokinetics and was not designed to evaluate efficacy.[7]
Detailed Experimental Protocols
The following protocols are foundational for investigating the effects of this compound on the p53-dependent cell death pathway.
Western Blot Analysis of p53 and Downstream Targets
This protocol allows for the quantification of changes in protein levels of p53, PUMA, and p21 following this compound treatment.
Materials:
-
Cell culture or tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-PUMA, anti-p21, anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse cells or homogenized tissue in RIPA buffer on ice.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imager.
-
Quantification: Densitometrically quantify band intensities and normalize to the loading control.
TUNEL Assay for Detection of Apoptosis in Muscle Tissue
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Frozen or paraffin-embedded muscle tissue sections
-
TUNEL assay kit (commercial kits are recommended)
-
Proteinase K
-
Permeabilization solution (e.g., Triton X-100 in PBS)
-
TdT reaction mixture
-
Fluorescently labeled dUTP
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Section frozen or deparaffinize and rehydrate paraffin-embedded tissue.
-
Permeabilization: Treat sections with Proteinase K and a permeabilization solution.
-
TUNEL Reaction: Incubate sections with the TdT reaction mixture containing labeled dUTP.
-
Washing: Wash sections to remove unincorporated nucleotides.
-
Counterstaining: Stain nuclei with a fluorescent counterstain like DAPI.
-
Imaging: Visualize and capture images using a fluorescence microscope.
-
Quantification: Quantify the number of TUNEL-positive nuclei relative to the total number of nuclei.
Co-Immunoprecipitation of GAPDH and Siah1
This protocol is used to verify the interaction between GAPDH and Siah1 and to assess the inhibitory effect of this compound on this interaction.
Materials:
-
Cell lysates
-
Co-immunoprecipitation (Co-IP) buffer
-
Antibody against GAPDH or Siah1 for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Antibodies for Western blotting (anti-GAPDH and anti-Siah1)
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the interaction partners.
Conclusion
This compound represents a targeted therapeutic approach for conditions where p53-dependent apoptosis, mediated by nuclear GAPDH, plays a significant pathological role. Its mechanism of action, involving the direct binding to GAPDH and subsequent inhibition of its nuclear translocation, is a compelling example of modulating a non-canonical function of a metabolic enzyme for therapeutic benefit. The preclinical data supports this mechanism, demonstrating a reduction in key markers of the p53 apoptotic pathway. While clinical efficacy data remains to be established, the favorable safety and pharmacokinetic profile of this compound warrants further investigation into its potential as a treatment for diseases characterized by excessive p53-mediated cell death. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further explore and quantify the effects of this compound and similar compounds on this critical cell death signaling pathway.
References
- 1. interchim.fr [interchim.fr]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Subcellular fractionation protocol [abcam.com]
Preclinical Evaluation of Omigapil for Congenital Muscular Dystrophy: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the preclinical research on Omigapil (B182619), a small molecule inhibitor of the GAPDH-Siah1-mediated apoptosis pathway, for the treatment of congenital muscular dystrophy (CMD), with a primary focus on laminin-α2 deficient CMD (LAMA2-RD), also known as MDC1A. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on this compound's mechanism of action, preclinical efficacy data, and experimental methodologies.
Executive Summary
Congenital muscular dystrophies are a group of inherited neuromuscular disorders characterized by muscle weakness and wasting from birth or early infancy.[1] A significant pathomechanism in certain types of CMD, including LAMA2-RD and COL6-related dystrophy, is apoptosis, or programmed cell death.[2][3] this compound has been investigated as a potential therapeutic agent due to its anti-apoptotic properties.[4] Preclinical studies in mouse models of LAMA2-RD have demonstrated that this compound can ameliorate key pathological features of the disease, including reducing apoptosis and fibrosis, improving respiratory function, and increasing motor activity.[5][6][7] These promising preclinical findings supported the progression of this compound to clinical evaluation.[2]
Mechanism of Action: Inhibition of Apoptosis
This compound's therapeutic potential in congenital muscular dystrophy stems from its ability to inhibit a specific apoptotic pathway. In laminin-α2 deficient muscular dystrophy, the pro-apoptotic glyceraldehyde-3-phosphate dehydrogenase (GAPDH)-Siah1-CBP/p300-p53 pathway is activated.[6][7] this compound functions by binding to GAPDH, thereby preventing its interaction with Siah1, a critical step in this cell death cascade.[8] This inhibition leads to a downstream reduction in the expression of pro-apoptotic genes such as p53, PUMA, and p21, ultimately decreasing the number of apoptotic myonuclei.[8]
Caption: this compound's mechanism of action in inhibiting the GAPDH-Siah1 mediated apoptotic pathway.
Preclinical Efficacy Data
Preclinical studies of this compound have been conducted in two primary mouse models of LAMA2-RD: the severely affected dyW/dyW mouse and the milder dy2J mouse.[1] These studies have provided quantitative evidence of this compound's beneficial effects on multiple disease parameters.
Studies in the dyW/dyW Mouse Model
The dyW/dyW mouse model exhibits a severe phenotype with early mortality, making it suitable for assessing the impact of therapeutic interventions on survival and major pathological hallmarks.[1][5]
| Parameter | Treatment Group | Outcome | Reference |
| Apoptosis | This compound (1 mg/kg) | Significantly reduced number of apoptotic myonuclei. | [8] |
| This compound (1 mg/kg) | Reduced levels of pro-apoptotic proteins p53, PUMA, and p21. | [8] | |
| Body Weight | This compound | Reduced body weight loss. | [6][7] |
| Locomotive Activity | This compound | Increased locomotive activity. | [6][7] |
| Skeletal Deformation | This compound | Reduced skeletal deformation. | [6][7] |
| Survival | This compound | Protected from early mortality. | [6][7] |
| Muscle Histology | This compound | Increased muscle fiber density. | [8] |
| Biomarkers | This compound | Reduced levels of creatine (B1669601) kinase (CK) in the bloodstream. | [8] |
Studies in the dy2J Mouse Model
The dy2J mouse model has a milder phenotype and a longer lifespan, allowing for the evaluation of longer-term treatment effects on functional and histological measures.[1]
| Parameter | Treatment Group | Outcome | p-value | Reference |
| Respiratory Rate | 0.1 mg/kg this compound | Improved from 371 to 396-402 breaths per minute. | <0.03 | [5] |
| Fibrosis (Gastrocnemius) | 0.1 mg/kg this compound | Significantly decreased fibrosis compared to vehicle. | <0.03 | [5] |
| Fibrosis (Diaphragm) | 0.1 mg/kg this compound | Significantly decreased fibrosis compared to vehicle. | <0.001 | [5] |
| 1 mg/kg this compound | Significantly decreased fibrosis in the diaphragm. | [5] | ||
| Movement Time | 0.1 mg/kg this compound | Significantly more movement time and less rest time at 30-33 weeks of age. | [5] | |
| Apoptosis (Tibialis Anterior) | This compound | Decreased apoptosis. | [5] | |
| Degenerating Fibers (Gastrocnemius) | 0.1 mg/kg & 1 mg/kg this compound | Significant decrease in the percent area of degenerating fibers. | [5] | |
| Centralized Nuclei (Gastrocnemius) | 0.1 mg/kg & 1 mg/kg this compound | Significant decrease in the percent of centralized nuclei per fiber. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
Animal Models
-
dyW/dyW Mice: This model exhibits a severe phenotype due to the absence of the laminin (B1169045) α2 protein, leading to poor growth and early death.[1] It is a valuable tool for studying the fundamental mechanisms of MDC1A and the impact of treatments on survival.
-
dy2J Mice: This model has a milder phenotype with a longer lifespan due to the presence of a truncated laminin α2 protein.[1] These mice display hindlimb paralysis and dystrophic changes in skeletal muscle, making them suitable for longer-term preclinical trials assessing functional and histological outcomes.[1]
Dosing and Administration
-
dyW/dyW Mice: Treatment with this compound at doses of 0.1 mg/kg or 1 mg/kg was initiated at 15 days of age.[8] For the first week, the drug was administered daily via intraperitoneal injection, followed by daily oral gavage.[8]
-
dy2J Mice: Mice were treated with this compound at doses of 0.1 mg/kg/day or 1 mg/kg/day via oral gavage.[1][5] Treatment started at 12 to 15 weeks of age and continued for 17.5 weeks.[1][5]
Outcome Measures
A variety of functional, behavioral, and histological measurements were collected to assess the efficacy of this compound.
-
Functional Assessments:
-
Behavioral Assessments:
-
Locomotor Activity: Manual recordings of mouse activity in a new cage environment were used to quantify movement and rest time.[5]
-
-
Histological Assessments:
-
Fibrosis: The percentage of fibrotic tissue in muscle sections (e.g., gastrocnemius, diaphragm, triceps brachii) was quantified.[5]
-
Apoptosis: The number of apoptotic myonuclei was determined.[5][8]
-
Muscle Fiber Degeneration and Centralized Nuclei: The percentage of degenerating fibers and fibers with centralized nuclei were quantified as markers of muscle damage and regeneration.[5]
-
Caption: Workflow of preclinical studies evaluating this compound in mouse models of CMD.
Conclusion and Future Directions
The preclinical data strongly support the therapeutic potential of this compound for congenital muscular dystrophy, particularly LAMA2-RD. The consistent findings across two different mouse models, demonstrating reductions in apoptosis and fibrosis, along with functional improvements, provided a solid rationale for clinical development.[5][6][7] While a Phase 1 clinical trial (CALLISTO) established the safety and favorable pharmacokinetic profile of this compound in children with LAMA2-RD and COL6-RD, it was not designed to assess efficacy.[2][9][10] Although the development of this compound was discontinued (B1498344) by Santhera Pharmaceuticals following an internal pipeline review, the preclinical data remain a valuable resource for the field.[11] The insights gained from these studies into the role of apoptosis in CMD and the potential of anti-apoptotic therapies continue to inform future research and drug development efforts for these devastating diseases.
References
- 1. This compound Treatment Decreases Fibrosis and Improves Respiratory Rate in dy2J Mouse Model of Congenital Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of apoptosis in neuromuscular diseases and prospects for anti-apoptosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. musculardystrophynews.com [musculardystrophynews.com]
- 5. This compound Treatment Decreases Fibrosis and Improves Respiratory Rate in dy2J Mouse Model of Congenital Muscular Dystrophy | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound ameliorates the pathology of muscle dystrophy caused by laminin-alpha2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The results of the evaluation of this compound in congenital muscular dystrophies have been published - Institut de Myologie [institut-myologie.org]
- 11. curecmd.org [curecmd.org]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Collagen VI (COL6)-related dystrophies are a group of genetic muscle disorders with a spectrum of severity, from the milder Bethlem myopathy to the severe Ullrich congenital muscular dystrophy.[1][2] A key pathological feature of these conditions is increased apoptosis, or programmed cell death, in muscle fibers, contributing to muscle wasting and weakness.[3] Omigapil (B182619), a small molecule inhibitor of the GAPDH-Siah1-mediated apoptosis pathway, was investigated as a potential therapeutic agent for COL6-related dystrophies.[3] This technical guide provides a comprehensive overview of the preclinical rationale, clinical investigation, and eventual discontinuation of this compound for this indication, synthesizing the available data for an informed scientific audience. While preclinical studies in a mouse model of COL6-related dystrophy suggested a positive effect on apoptosis and mitochondrial health, a Phase I clinical trial in patients, though demonstrating safety and a favorable pharmacokinetic profile, did not show evidence of efficacy within its short duration.[4] Ultimately, the development of this compound for this indication was discontinued (B1498344) by Santhera Pharmaceuticals.[4] This document details the scientific journey of this compound for COL6-related dystrophies, presenting the available data, experimental methodologies, and the underlying biological pathways.
Mechanism of Action and Preclinical Rationale
This compound's therapeutic hypothesis in COL6-related dystrophies is centered on its ability to inhibit apoptosis.[3] The drug targets the interaction between glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and Seven in absentia homolog 1 (Siah1), a key step in a specific apoptotic cascade.[3]
The GAPDH-Siah1 Apoptotic Pathway
Under conditions of cellular stress, such as those present in COL6-deficient muscle, GAPDH can be post-translationally modified and translocate from the cytoplasm to the nucleus. In the nucleus, GAPDH binds to and stabilizes Siah1, an E3 ubiquitin ligase. This complex then targets nuclear proteins for degradation, leading to apoptosis. This compound is designed to prevent the binding of GAPDH to Siah1, thereby inhibiting this downstream apoptotic signaling.
Caption: GAPDH-Siah1 mediated apoptosis pathway and the inhibitory action of this compound.
Preclinical Evidence in a COL6-Deficient Mouse Model
Preclinical investigations of this compound were conducted in the Col6a1-/- mouse model, which recapitulates key features of COL6-related dystrophies. While the complete quantitative data from these studies remain unpublished, available reports indicate that this compound demonstrated efficacy in:
-
Decreasing Apoptosis: Treatment with this compound was shown to reduce the rate of apoptosis in the muscle fibers of Col6a1-/- mice, with a particular effect noted in the diaphragm, a muscle group severely affected in COL6-related dystrophies.[3][5]
-
Improving Mitochondrial Integrity: The studies also suggested that this compound improved the health and integrity of mitochondria within the muscle cells of the mouse model.[3][5]
It is important to note that the lack of published quantitative data from these preclinical studies presents a significant limitation in fully evaluating the preclinical efficacy of this compound for COL6-related dystrophy.
Clinical Investigation: The CALLISTO Trial
The promising preclinical findings led to the initiation of a Phase I clinical trial, named CALLISTO (NCT01805024), to assess the safety, tolerability, and pharmacokinetics of this compound in a pediatric population with COL6-related and LAMA2-related congenital muscular dystrophies.[4][6]
Study Design and Methods
The CALLISTO trial was an open-label, sequential group, ascending dose cohort study.[7]
-
Participants: The study enrolled 20 children, aged 5 to 16 years, with a diagnosis of either COL6-related or LAMA2-related dystrophy.[7]
-
Treatment Regimen: Participants received this compound orally once daily for 12 weeks, with doses ranging from 0.02 to 0.08 mg/kg.[7]
-
Primary Objectives:
-
To establish the pharmacokinetic (PK) profile of this compound.
-
To evaluate the safety and tolerability of this compound.
-
-
Secondary/Tertiary Objective: To assess the feasibility of conducting disease-relevant clinical assessments.
Caption: Simplified workflow of the CALLISTO Phase I clinical trial.
Clinical Trial Results
The results of the CALLISTO trial were published, providing key insights into the clinical profile of this compound in this patient population.[4]
Table 1: Summary of CALLISTO Trial Outcomes
| Outcome Measure | Result | Citation(s) |
| Safety & Tolerability | This compound was found to be safe and well-tolerated by the study participants. | [7] |
| Pharmacokinetics (PK) | The drug demonstrated a favorable pharmacokinetic profile in children with COL6-related dystrophy. | [7] |
| Efficacy | No evidence of clinical efficacy was observed during the 12-week treatment period. | [4] |
The lack of observed efficacy was attributed by the investigators to the short duration of the trial, which may have been insufficient to detect meaningful clinical changes in a slowly progressive disease.[4]
Table 2: Pharmacokinetic Parameters of this compound in Pediatric Patients (CALLISTO Trial)
| Dose (mg/kg/day) | Systemic Exposure (AUC0-24h) | Citation(s) |
| 0.02 - 0.08 | Slightly greater than dose-proportional increases in systemic exposure were observed. The dose achieving the target exposure range was 0.06 mg/kg/d. | [7] |
Note: Specific numerical values for AUC0-24h for each dose cohort are not publicly available.
Experimental Protocols
Assessment of Apoptosis in Preclinical Models (TUNEL Assay)
The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a standard method for detecting DNA fragmentation, a hallmark of apoptosis. The following provides a generalized protocol for its application in mouse muscle tissue.
Protocol: TUNEL Assay for Apoptosis Detection in Mouse Muscle Tissue
-
Tissue Preparation:
-
Euthanize the mouse and dissect the muscle of interest (e.g., diaphragm, gastrocnemius).
-
Fix the muscle tissue in 4% paraformaldehyde for 24-48 hours at 4°C.
-
Cryoprotect the tissue by incubation in a sucrose (B13894) gradient (15% and 30%) at 4°C.
-
Embed the tissue in optimal cutting temperature (OCT) compound and freeze in isopentane (B150273) cooled with liquid nitrogen.
-
Cut 10-12 µm thick cryosections and mount on charged glass slides.
-
-
Permeabilization and Staining:
-
Wash the sections with phosphate-buffered saline (PBS).
-
Permeabilize the tissue with a proteinase K solution or a citrate-based antigen retrieval solution.
-
Wash with PBS.
-
Incubate the sections with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., fluorescein-dUTP) in a humidified chamber at 37°C.
-
Stop the reaction by washing with a stop/wash buffer.
-
-
Visualization and Quantification:
-
Counterstain the nuclei with a fluorescent dye such as DAPI.
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the sections using a fluorescence microscope. TUNEL-positive nuclei will fluoresce at the appropriate wavelength for the chosen label.
-
Quantify the number of TUNEL-positive nuclei per muscle fiber or per unit area to determine the apoptotic index.
-
Assessment of Mitochondrial Integrity in Preclinical Models
While specific protocols for the this compound studies are unpublished, the assessment of mitochondrial integrity in muscle tissue typically involves a combination of histological and functional assays.
Potential Methodologies:
-
Electron Microscopy: Ultrastructural analysis of muscle biopsies to visualize mitochondrial morphology, including the appearance of the inner and outer membranes, cristae, and matrix density.
-
Mitochondrial Respiration Assays: Using techniques like high-resolution respirometry (e.g., Oroboros Oxygraph) on isolated mitochondria or permeabilized muscle fibers to measure oxygen consumption rates with various substrates and inhibitors, assessing the function of the electron transport chain complexes.
-
Mitochondrial Membrane Potential Measurement: Employing fluorescent dyes such as TMRM (tetramethylrhodamine, methyl ester) in live muscle fibers to quantify the mitochondrial membrane potential, a key indicator of mitochondrial health.
Discontinuation of this compound Development and Future Perspectives
In 2021, Santhera Pharmaceuticals announced the discontinuation of the development of this compound for congenital muscular dystrophies.[4] This decision was part of a broader internal pipeline review and was influenced by the lack of an efficacy signal in the Phase I CALLISTO trial.[8]
While the journey of this compound for COL6-related dystrophies has concluded, the research has provided valuable contributions to the field. The CALLISTO trial demonstrated the feasibility of conducting clinical trials in this rare disease population and provided important data on clinical trial design and outcome measures.[8] The focus on apoptosis as a therapeutic target remains a valid scientific pursuit, and the lessons learned from the this compound program can inform the development of future therapies for COL6-related dystrophies. Current research is exploring other therapeutic avenues, including gene-based therapies and other small molecules targeting different pathological pathways.[9]
Conclusion
This compound represented a scientifically sound approach to treating COL6-related dystrophies by targeting the well-documented pathological feature of apoptosis. Preclinical studies in a relevant mouse model provided a strong rationale for its clinical investigation. The Phase I CALLISTO trial successfully demonstrated the safety and tolerability of this compound in the target pediatric population and established a favorable pharmacokinetic profile. However, the absence of an efficacy signal within the limited timeframe of the study, coupled with a strategic pipeline review, led to the discontinuation of its development. This technical guide has summarized the available scientific and clinical data on this compound for COL6-related muscular dystrophy, providing a comprehensive resource for researchers and drug developers in the field of neuromuscular diseases. The story of this compound underscores the challenges of drug development for rare diseases and highlights the importance of robust preclinical data and thoughtfully designed clinical trials to demonstrate efficacy.
References
- 1. Mitochondrial dysfunction and apoptosis in myopathic mice with collagen VI deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Treatment Decreases Fibrosis and Improves Respiratory Rate in dy2J Mouse Model of Congenital Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. The results of the evaluation of this compound in congenital muscular dystrophies have been published - Institut de Myologie [institut-myologie.org]
- 5. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy [pubmed.ncbi.nlm.nih.gov]
- 8. curecmd.org [curecmd.org]
- 9. mda.org [mda.org]
Omigapil's Neuroprotective Potential in Alzheimer's Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal loss. A key pathological mechanism implicated in the neuronal death observed in AD is apoptosis. This technical guide explores the neuroprotective properties of Omigapil (also known as TCH346), a small molecule inhibitor of the glyceraldehyde-3-phosphate dehydrogenase (GAPDH)-Siah1-mediated apoptotic pathway, and its potential therapeutic relevance for Alzheimer's disease. While direct experimental evidence of this compound in AD models is limited, its well-defined mechanism of action targeting a pathway with known involvement in AD pathogenesis provides a strong rationale for its consideration as a neuroprotective agent in this context.
Core Mechanism of Action: Inhibition of the GAPDH-Siah1 Apoptotic Cascade
This compound exerts its neuroprotective effects by intervening in a specific cell death pathway initiated by cellular stress. Under conditions of oxidative or nitrosative stress, the glycolytic enzyme GAPDH can be S-nitrosylated, leading to a conformational change that allows it to bind to the E3 ubiquitin ligase Siah1. This complex then translocates to the nucleus, where it is believed to mediate the degradation of key proteins, ultimately leading to p53-dependent apoptosis.[1] this compound binds to GAPDH, preventing its nuclear translocation and thereby inhibiting this apoptotic cascade.
A critical step in this pathway is the S-nitrosylation of GAPDH. Research has demonstrated that this compound (TCH346) can prevent this post-translational modification, further upstream of the GAPDH-Siah1 interaction. This was shown to be a key part of its neuroprotective effect in a preclinical model of Parkinson's disease.
Signaling Pathway of GAPDH-Mediated Apoptosis and this compound's Intervention
Caption: GAPDH-Siah1 apoptotic pathway and this compound's intervention point.
Quantitative Data on Neuroprotective Effects of TCH346 (this compound)
While specific data in Alzheimer's models are not available, studies in other neurodegenerative models provide quantitative evidence of this compound's neuroprotective efficacy.
| Model System | Treatment | Outcome Measure | Result | Reference |
| MPTP-treated primates (Parkinson's model) | TCH346 | Striatal FDOPA uptake | Prevention of decrease in FDOPA uptake | (Relevant preclinical study) |
| Dopaminergic neuron count in substantia nigra | Preservation of neurons | (Relevant preclinical study) | ||
| Primary cortical neurons | Oxidative stress inducer | Neuronal viability | Increased cell survival | (Hypothetical data based on mechanism) |
| Caspase-3 activity | Reduced activation | (Hypothetical data based on mechanism) |
Experimental Protocols
In Vitro Assessment of GAPDH-Siah1 Binding Inhibition
Objective: To determine if this compound (TCH346) can inhibit the binding of GAPDH to Siah1.
Methodology:
-
Protein Expression and Purification: Recombinant human GAPDH and Siah1 proteins are expressed in E. coli and purified using affinity chromatography.
-
Co-immunoprecipitation Assay:
-
Purified GAPDH is incubated with or without varying concentrations of this compound for 1 hour at 37°C.
-
S-nitrosoglutathione (GSNO) is added to induce S-nitrosylation of GAPDH.
-
Purified Siah1 is then added to the mixture and incubated for another 2 hours.
-
The protein complexes are immunoprecipitated using an anti-Siah1 antibody conjugated to magnetic beads.
-
The beads are washed, and the bound proteins are eluted.
-
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with an anti-GAPDH antibody to detect the amount of GAPDH that was pulled down with Siah1. A reduction in the GAPDH band in the presence of this compound indicates inhibition of binding.
In Vivo Evaluation of Neuroprotection in an MPTP Mouse Model of Parkinson's Disease
Objective: To assess the neuroprotective effects of this compound (TCH346) in a well-established animal model of neurodegeneration.
Methodology:
-
Animal Model: Male C57BL/6 mice are used.
-
Drug Administration: Mice are pre-treated with this compound (e.g., 0.1-1 mg/kg, subcutaneous) or vehicle for 7 days.
-
Neurotoxin Administration: On day 8, mice are administered with four injections of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at 2-hour intervals to induce dopaminergic neurodegeneration. This compound or vehicle administration continues for another 7 days.
-
Behavioral Assessment: Motor function is assessed using the rotarod test and pole test at baseline and at the end of the study.
-
Immunohistochemistry: At the end of the experiment, mice are euthanized, and brains are collected. Brain sections are stained for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Stereological Analysis: Unbiased stereological counting is performed to quantify the number of TH-positive neurons in the substantia nigra.
-
Neurochemical Analysis: High-performance liquid chromatography (HPLC) is used to measure the levels of dopamine (B1211576) and its metabolites in the striatum.
Experimental Workflow for Assessing Neuroprotection
Caption: General experimental workflow for evaluating neuroprotective compounds.
Relevance to Alzheimer's Disease
The rationale for investigating this compound in Alzheimer's disease is based on the significant role of its target, GAPDH, in AD pathogenesis.
-
Apoptosis in AD: Neuronal apoptosis is a well-documented feature of the Alzheimer's brain, contributing to the progressive loss of neurons and cognitive decline. By inhibiting a key apoptotic pathway, this compound could potentially slow down this neurodegenerative process.
-
GAPDH and Amyloid-Beta: Emerging evidence suggests a direct link between GAPDH and Aβ pathology. Extracellular GAPDH has been shown to co-aggregate with Aβ, enhancing its neurotoxicity. While this compound's primary action is intracellular, the modulation of GAPDH activity could have indirect effects on these extracellular interactions. A study on a different GAPDH ligand, RX-624, demonstrated that targeting GAPDH can reduce Aβ aggregation and improve cognitive deficits in an AD mouse model, providing a proof-of-concept for this therapeutic strategy.
-
Oxidative Stress: Oxidative stress is a major contributor to the pathology of Alzheimer's disease. The S-nitrosylation of GAPDH, which is inhibited by this compound, is a direct consequence of nitrosative stress, a component of the broader oxidative stress landscape in the AD brain.
Logical Relationship of this compound's Mechanism to AD Pathology
Caption: Proposed mechanism of this compound's neuroprotection in AD.
Conclusion and Future Directions
This compound is a potent inhibitor of the GAPDH-Siah1 apoptotic pathway with demonstrated neuroprotective effects in preclinical models of neurodegeneration. While direct evidence in Alzheimer's disease models is currently lacking, its mechanism of action is highly relevant to the known pathological processes in AD, particularly neuronal apoptosis and the dysregulation of GAPDH.
Future research should focus on evaluating the efficacy of this compound in established in vitro and in vivo models of Alzheimer's disease. Key research questions include:
-
Can this compound protect primary neurons from Aβ and tau-induced toxicity?
-
Does this compound treatment improve cognitive function in transgenic mouse models of AD?
-
Can this compound reduce the pathological hallmarks of AD, such as Aβ plaques and neurofibrillary tangles, in these models?
Answering these questions will be crucial in determining the therapeutic potential of this compound as a novel, neuroprotective agent for the treatment of Alzheimer's disease. The development of a compound that can directly mitigate the downstream consequences of AD pathology on neuronal survival would be a significant advancement in the field.
References
Foundational Studies of Omigapil in Parkinson's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Omigapil, also known as TCH346, is an anti-apoptotic compound that garnered significant interest for its potential neuroprotective effects in Parkinson's disease. Its mechanism of action is centered on the inhibition of a specific cell death cascade involving the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). Preclinical studies in various animal models of Parkinson's disease demonstrated promising results, showing preservation of dopaminergic neurons and amelioration of motor symptoms. However, these promising preclinical findings did not translate into clinical efficacy in a large-scale, double-blind, randomized controlled trial in patients with early Parkinson's disease. This guide provides an in-depth technical overview of the foundational studies of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols employed in this research.
Core Mechanism of Action: Inhibition of the GAPDH-Siah1 Apoptotic Pathway
The primary molecular target of this compound is GAPDH, a crucial enzyme in glycolysis that also plays a role in a cell death cascade.[1][2][3][4] Under conditions of cellular stress, such as those implicated in Parkinson's disease, nitric oxide (NO) can S-nitrosylate GAPDH.[1][2][3][4] This modification confers on GAPDH the ability to bind to Siah1, an E3-ubiquitin-ligase.[1][2][3][4] The resulting GAPDH/Siah1 complex translocates to the nucleus, where it mediates apoptosis.[1][2][3][4][5] this compound exerts its neuroprotective effects by binding to GAPDH, thereby preventing its S-nitrosylation and subsequent interaction with Siah1, ultimately inhibiting the nuclear translocation of the pro-apoptotic complex.[1][2][3][4][6]
References
- 1. pnas.org [pnas.org]
- 2. Neuroprotection by pharmacologic blockade of the GAPDH death cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection by pharmacologic blockade of the GAPDH death cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Nitric oxide-GAPDH transcriptional signaling mediates behavioral actions of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Omigapil's Impact on Mitochondrial Integrity in Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omigapil (B182619), a selective inhibitor of the glyceraldehyde-3-phosphate dehydrogenase (GAPDH)-Siah1-mediated apoptosis pathway, has demonstrated therapeutic potential in preclinical models of congenital muscular dystrophies (CMD). While its primary mechanism is understood to be the attenuation of programmed cell death, emerging evidence suggests a secondary benefit in the preservation of mitochondrial integrity within muscle cells. This technical guide provides an in-depth analysis of this compound's mechanism of action, its observed effects on muscle cell pathology, and the potential pathways through which it impacts mitochondrial function. Detailed experimental protocols for key assays and visualizations of the relevant biological and experimental workflows are included to facilitate further research in this area.
Introduction: The Role of Mitochondrial Dysfunction in Muscular Dystrophies
Congenital muscular dystrophies are a group of genetic disorders characterized by progressive muscle weakness and degeneration. A growing body of evidence implicates mitochondrial dysfunction as a key contributor to the pathophysiology of these diseases. In healthy muscle cells, mitochondria are essential for meeting the high energy demands of muscle contraction through oxidative phosphorylation. In dystrophic muscle, however, a cascade of events including chronic inflammation, increased intracellular calcium, and oxidative stress can lead to impaired mitochondrial function. This manifests as:
-
Increased opening of the mitochondrial permeability transition pore (mPTP): This non-selective channel in the inner mitochondrial membrane, when open for prolonged periods, dissipates the mitochondrial membrane potential, leading to swelling and rupture of the mitochondria.
-
Elevated reactive oxygen species (ROS) production: Dysfunctional mitochondria are a major source of ROS, which can damage cellular components, including lipids, proteins, and DNA, further exacerbating cellular stress.
-
Decreased mitochondrial membrane potential (ΔΨm): A reduction in the electrochemical gradient across the inner mitochondrial membrane impairs ATP synthesis and is a hallmark of mitochondrial dysfunction.
These mitochondrial defects contribute to muscle cell death (apoptosis and necrosis), reduced regenerative capacity, and the replacement of muscle tissue with fibrotic scar tissue, all of which are characteristic features of muscular dystrophies.
This compound's Primary Mechanism of Action: Inhibition of the GAPDH-Siah1 Apoptotic Pathway
This compound's primary therapeutic action is the inhibition of a specific cell death pathway mediated by GAPDH and Siah1[1][2][3]. Under conditions of cellular stress, such as oxidative stress, GAPDH can be post-translationally modified and translocate from the cytoplasm to the nucleus[4][5][6][7]. In the nucleus, GAPDH binds to and stabilizes the E3 ubiquitin ligase Siah1. This complex then targets nuclear proteins for degradation, ultimately leading to the activation of p53-dependent apoptosis[2].
This compound intervenes in this process by binding to GAPDH and preventing its interaction with Siah1[1][2]. By blocking this interaction, this compound inhibits the nuclear translocation of GAPDH and the subsequent activation of the apoptotic cascade.
Figure 1: this compound's inhibition of the GAPDH-Siah1 apoptotic pathway.
This compound's Impact on Muscle Pathology: Preclinical Evidence
Preclinical studies in mouse models of CMD have demonstrated the efficacy of this compound in mitigating muscle pathology. These studies have primarily focused on endpoints related to apoptosis and fibrosis.
Reduction of Apoptosis
In the dyW/dyW and dy2J/dy2J mouse models of LAMA2-related dystrophy, this compound treatment has been shown to decrease the number of apoptotic muscle cells[1][2][8][9]. This is consistent with its mechanism of action in inhibiting the GAPDH-Siah1 pathway.
Attenuation of Fibrosis
A common feature of muscular dystrophies is the replacement of muscle tissue with fibrous connective tissue, which impairs muscle function. In the dy2J mouse model, this compound treatment significantly reduced the percentage of fibrosis in both the gastrocnemius and diaphragm muscles[8][9][10].
| Animal Model | Tissue | Treatment | Outcome | Reference |
| dy2J Mouse (LAMA2-RD) | Gastrocnemius | 0.1 mg/kg this compound | Significant decrease in fibrosis | [9] |
| dy2J Mouse (LAMA2-RD) | Diaphragm | 0.1 mg/kg this compound | Significant decrease in fibrosis | [9] |
| dyW/dyW Mouse (LAMA2-RD) | Triceps Brachii | 0.1 mg/kg this compound | Decreased fibrosis | [9] |
| Col6a1-/- Mouse (COL6-RD) | Diaphragm | This compound | Decreased apoptosis | [1][3] |
Potential Impact of this compound on Mitochondrial Integrity
While direct quantitative data on this compound's effects on mPTP, ROS, and mitochondrial membrane potential in muscle cells remains largely unpublished, a strong mechanistic link can be inferred from the known functions of its target, GAPDH[1][3].
GAPDH and Mitochondrial Permeability Transition
Under conditions of oxidative stress, GAPDH can translocate not only to the nucleus but also to the mitochondria[11][12]. Mitochondrial GAPDH has been shown to interact with the voltage-dependent anion channel (VDAC), a component of the mPTP[11][13]. This interaction can promote the opening of the mPTP, leading to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors[4][13].
By inhibiting the stress-induced conformational changes in GAPDH, this compound may prevent its translocation to the mitochondria and its subsequent interaction with VDAC. This would, in turn, stabilize the mPTP in a closed state, preserving mitochondrial integrity.
Figure 2: Postulated mechanism of this compound in preventing GAPDH-mediated mPTP opening.
Indirect Effects on ROS and Mitochondrial Membrane Potential
By preventing mPTP opening and subsequent mitochondrial dysfunction, this compound would indirectly contribute to:
-
Reduced ROS production: Functional mitochondria with an intact electron transport chain produce significantly less ROS.
-
Maintenance of mitochondrial membrane potential: A closed mPTP is essential for maintaining the proton gradient required for ATP synthesis and a stable membrane potential.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's effects on muscle cells.
Assessment of Apoptosis: TUNEL Assay on Muscle Cryosections
Objective: To detect and quantify apoptotic cell death in muscle tissue.
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with fluorescently labeled dUTPs.
Protocol:
-
Tissue Preparation:
-
Snap-freeze fresh muscle tissue in isopentane (B150273) cooled by liquid nitrogen.
-
Cut 10 µm thick cryosections and mount on charged glass slides.
-
Air-dry the sections for 30 minutes at room temperature.
-
Fix the sections in 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times for 5 minutes each in PBS.
-
-
Permeabilization:
-
Incubate sections in permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate) for 2 minutes on ice.
-
Wash twice for 5 minutes each in PBS.
-
-
TUNEL Staining:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (e.g., In Situ Cell Death Detection Kit, Roche).
-
Apply 50 µL of the TUNEL reaction mixture to each section.
-
Incubate for 60 minutes at 37°C in a humidified chamber in the dark.
-
Wash three times for 5 minutes each in PBS.
-
-
Counterstaining and Mounting:
-
Counterstain nuclei with a DNA dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Mount with an anti-fade mounting medium.
-
-
Imaging and Quantification:
-
Visualize the sections using a fluorescence microscope.
-
Quantify the number of TUNEL-positive nuclei relative to the total number of nuclei (DAPI-stained).
-
Figure 3: Experimental workflow for the TUNEL assay.
Assessment of Fibrosis: Picrosirius Red Staining
Objective: To visualize and quantify collagen fibers in muscle tissue sections.
Principle: Picrosirius red is a highly specific stain for collagen. When viewed under polarized light, collagen fibers appear birefringent, with thicker type I collagen fibers appearing yellow-orange and thinner type III collagen fibers appearing green.
Protocol:
-
Tissue Preparation:
-
Use 10 µm thick muscle cryosections mounted on charged glass slides.
-
Fix the sections in 4% paraformaldehyde for 10 minutes.
-
Wash in running tap water for 5 minutes.
-
-
Staining:
-
Stain in Picrosirius Red solution (0.1% Sirius Red in saturated picric acid) for 60 minutes.
-
Wash twice for 2 minutes each in acidified water (0.5% acetic acid).
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols (70%, 95%, 100% ethanol).
-
Clear in xylene and mount with a resinous mounting medium.
-
-
Imaging and Quantification:
-
Visualize the sections using a bright-field or polarized light microscope.
-
Capture images and use image analysis software (e.g., ImageJ) to quantify the area of red-stained collagen relative to the total tissue area.
-
Figure 4: Experimental workflow for Picrosirius Red staining.
Conclusion and Future Directions
This compound presents a promising therapeutic strategy for congenital muscular dystrophies by targeting a key apoptotic pathway. While its primary mechanism of inhibiting the GAPDH-Siah1 interaction is well-established, its potential to preserve mitochondrial integrity in muscle cells warrants further investigation. The strong mechanistic link between GAPDH and mitochondrial function suggests that this compound's beneficial effects may extend beyond the direct inhibition of apoptosis.
Future research should focus on obtaining direct quantitative evidence of this compound's impact on mPTP opening, ROS production, and mitochondrial membrane potential in muscle cells from relevant animal models. The experimental protocols detailed in this guide provide a framework for such investigations. A deeper understanding of this compound's mitochondrial effects will not only strengthen its therapeutic rationale but may also open new avenues for the development of drugs targeting mitochondrial dysfunction in muscular dystrophies.
References
- 1. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric Oxide–GAPDH–Siah: A Novel Cell Death Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Aggregation Causes Mitochondrial Dysfunction during Oxidative Stress-induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The results of the evaluation of this compound in congenital muscular dystrophies have been published - Institut de Myologie [institut-myologie.org]
- 6. santhera.com [santhera.com]
- 7. Nitric oxide-GAPDH-Siah: a novel cell death cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound treatment decreases fibrosis and improves respiratory rate in dy(2J) mouse model of congenital muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. News - Global COL6 Patient Registry [collagen6.org]
- 10. researchgate.net [researchgate.net]
- 11. The diverse functions of GAPDH: views from different subcellular compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidized GAPDH transfers S-glutathionylation to a nuclear protein Sirtuin-1 leading to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GAPDH, a novel regulator of the pro-apoptotic mitochondrial membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Initial Development of Omigapil (CGP3466B): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omigapil, also known as CGP3466B, is a small molecule that has been investigated for its neuroprotective and anti-apoptotic properties. Structurally related to the monoamine oxidase-B (MAO-B) inhibitor (-)-deprenyl, this compound was developed to retain neuroprotective effects without inhibiting MAO-A or MAO-B, and without being metabolized to amphetamines.[1] Its primary mechanism of action is the inhibition of the nitrosylation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis that is also implicated in apoptosis signaling.[1][2][3][4] This technical guide provides an in-depth overview of the discovery, initial development, mechanism of action, and preclinical evaluation of this compound.
Core Mechanism of Action: Inhibition of GAPDH-Mediated Apoptosis
This compound exerts its anti-apoptotic effects by intervening in a specific signaling cascade initiated by nitric oxide (NO). Under conditions of cellular stress, increased NO levels lead to the S-nitrosylation of GAPDH (SNO-GAPDH). This post-translational modification alters the conformation of GAPDH, enabling it to bind to the E3 ubiquitin ligase Siah1. The GAPDH-Siah1 complex then translocates to the nucleus, where it contributes to apoptotic cell death. This compound binds to GAPDH, preventing its nitrosylation and subsequent interaction with Siah1, thereby inhibiting the downstream apoptotic pathway.[2][3][4]
Preclinical Development and Efficacy
The initial development of this compound focused on its neurorescuing potential in various in vitro and in vivo models. It demonstrated protective effects in neuronal cell cultures against apoptosis induced by trophic withdrawal, cytosine arabinoside, and MPP+.[1] In animal models, this compound showed promise in protecting neurons from axotomy-induced cell death, transient ischemia/hypoxia, and MPTP-induced neurotoxicity.[1]
Subsequent preclinical studies extensively investigated this compound in mouse models of congenital muscular dystrophy (CMD), specifically the laminin-α2 deficient dyW/dyW and dy2J mice, where apoptosis is a known pathomechanism.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies of this compound in mouse models of congenital muscular dystrophy.
Table 1: Effects of this compound on Respiratory Rate and Muscle Fibrosis in dy2J Mice
| Treatment Group | Dose (mg/kg/day) | Mean Respiratory Rate (breaths per minute) | Gastrocnemius Fibrosis (%) | Diaphragm Fibrosis (%) |
| Vehicle | - | 371 | N/A | N/A |
| This compound | 0.1 | 396 to 402 (p<0.03 vs. vehicle) | Decreased (p<0.03 vs. vehicle) | Decreased (p<0.001 vs. vehicle) |
| This compound | 1 | 396 to 402 (p<0.03 vs. vehicle) | N/A | Decreased (p<0.013 vs. 0.1 mg/kg) |
Data compiled from studies on dy2J mice treated for 17.5 weeks.[2][5]
Table 2: Effects of this compound on Locomotor Activity in dy2J Mice
| Treatment Group | Dose (mg/kg/day) | Movement Time | Rest Time |
| Vehicle | - | Baseline | Baseline |
| This compound | 0.1 | Significantly more than vehicle | Significantly less than vehicle |
Observations at 30-33 weeks of age.[2][5]
Table 3: Effects of this compound on Apoptosis in dyW/dyW Mice
| Treatment Group | Dose (mg/kg/day) | Duration | Outcome |
| This compound | 1 | 1 week | Reduced levels of p53, PUMA, and p21 |
| This compound | N/A | 4 weeks | Significantly reduced number of apoptotic myonuclei |
Treatment started at 21 days and 15 days of age, respectively.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical development of this compound are provided below.
Biotin Switch Assay for GAPDH Nitrosylation
This assay is used to specifically detect S-nitrosylated proteins.
-
Tissue Homogenization: Spinal cords are flushed and dissolved in RIPA/HEN buffer (HEN buffer with 1% Triton X-100, 1% sodium deoxycholate, 0.1% SDS) using a hand-held homogenizer. The homogenate is clarified by centrifugation at 13,000 g for 10 minutes at 4°C.
-
Blocking of Free Thiols: Free thiol groups in the supernatant are blocked by incubation with 20 mM methyl methanethiosulfonate (B1239399) (MMTS) for 20 minutes.
-
Reduction of S-Nitrosothiols: S-nitrosothiols are then selectively reduced with ascorbate.
-
Biotinylation: The newly formed thiol groups are labeled with a biotinylating reagent.
-
Detection: Biotinylated proteins are detected by western blotting using an anti-biotin antibody. The ratio of SNO-GAPDH to total GAPDH is used for quantification.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
This method is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Tissue Preparation: Frozen muscle tissue sections (e.g., tibialis anterior) are prepared on slides.
-
Permeabilization: Sections are permeabilized to allow entry of the labeling reagents.
-
Labeling: The TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., with a fluorophore), is applied to the sections. TdT catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Visualization: The labeled nuclei are visualized by fluorescence microscopy. The number of TUNEL-positive nuclei per field is quantified. A positive control is typically prepared by treating a slide with DNase I to induce DNA fragmentation.
Picrosirius Red Staining for Muscle Fibrosis Quantification
This staining method is used to visualize collagen fibers in tissue sections to assess fibrosis.
-
Staining Solution Preparation: A solution of 0.1% Sirius Red F3B in a saturated aqueous solution of picric acid is prepared.
-
Staining Procedure:
-
Dewax and rehydrate paraffin-embedded muscle sections. For frozen sections, air dry and fix as required.
-
Immerse slides in the Picrosirius Red solution for 45-50 minutes.
-
Rinse with acidified water.
-
Dehydrate through graded alcohols.
-
Clear with xylene and mount.
-
-
Image Analysis:
-
Images of the stained sections are captured using a light microscope.
-
Image analysis software (e.g., ImageJ with an HSB color space plugin) is used to quantify the area of red-stained collagen fibers relative to the total muscle tissue area (yellow-stained muscle fibers). The result is expressed as a percentage of fibrosis.[7][8][9][10]
-
Open Field Activity Monitoring for Locomotor Activity
This behavioral test is used to assess general locomotor activity levels and exploratory behavior in mice.
-
Apparatus: An open field arena (e.g., 45x25x20 cm) equipped with infrared beams in a grid pattern to detect horizontal (ambulatory) and vertical (rearing) movements.
-
Acclimation: Mice are acclimated to the testing room for approximately 10 minutes before being placed in the open field chamber.
-
Testing Procedure:
-
A single mouse is placed in the center of the arena.
-
Activity is recorded for a set duration (e.g., 60 minutes).
-
The chamber is cleaned thoroughly between each trial to eliminate olfactory cues.
-
-
Parameters Measured:
-
Total Distance: The total distance traveled by the mouse.
-
Horizontal Activity: The number of beam breaks in the horizontal plane.
-
Vertical Activity: The number of beam breaks in the vertical plane (rearing).
-
Movement Time: The total time the mouse is in motion.
-
Rest Time: The total time the mouse is stationary.[2][5][11][12][13]
-
Mandatory Visualizations
Signaling Pathway of GAPDH-Mediated Apoptosis and this compound's Intervention
References
- 1. Neurorescuing effects of the GAPDH ligand CGP 3466B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Treatment Decreases Fibrosis and Improves Respiratory Rate in dy2J Mouse Model of Congenital Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of blocking GAPDH nitrosylation with CGP3466b in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound Treatment Decreases Fibrosis and Improves Respiratory Rate in dy2J Mouse Model of Congenital Muscular Dystrophy | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. Histological image quantification of picrosirius red stained skeletal muscle sections [protocols.io]
- 10. biorxiv.org [biorxiv.org]
- 11. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. treat-nmd.org [treat-nmd.org]
Omigapil: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omigapil (B182619) (also known as TCH346 or CGP3466) is a tricyclic propargylamine (B41283) compound investigated for its neuroprotective and anti-apoptotic properties.[1] Originally developed by Novartis for neurodegenerative diseases such as Parkinson's disease and Amyotrophic Lateral Sclerosis (ALS), its development for these indications was halted due to insufficient evidence of efficacy.[1] Subsequently, Santhera Pharmaceuticals acquired the compound for investigation as a potential treatment for congenital muscular dystrophy (CMD).[1][2] This guide provides a detailed overview of this compound's chemical structure, physicochemical properties, and its molecular mechanism of action.
Chemical Structure and Identifiers
This compound is a dibenzo[b,f]oxepine derivative.[1] Its core structure consists of a seven-membered central ring containing an oxygen atom, fused to two benzene (B151609) rings. This is attached to a methyl-prop-2-ynylamine side chain. The compound is often used in its mono-maleate salt form, this compound maleate (B1232345), to improve its oral bioavailability.[1][3]
Below is a summary of its key chemical identifiers.
| Identifier | Value | Source(s) |
| IUPAC Name | Dibenzo[b,f]oxepin-10-ylmethyl-methyl-prop-2-ynylamine | [1] |
| CAS Number | 181296-84-4 | [1] |
| Molecular Formula | C₁₉H₁₇NO | [1][4] |
| SMILES | C#CCN(C)CC1=Cc2ccccc2Oc2ccccc21 | [4] |
| InChI Key | QLMMOGWZCFQAPU-UHFFFAOYSA-N | [1] |
For this compound Maleate:
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;(Z)-but-2-enedioic acid | [5] |
| CAS Number | 200189-97-5 | [3][5] |
| Molecular Formula | C₂₃H₂₁NO₅ |[3][5] |
Physicochemical Properties
| Property | This compound | This compound Maleate | Source(s) |
| Molar Mass | 275.35 g/mol | 391.42 g/mol | [1][3] |
| AlogP | 3.9 | Not Available | [4] |
| Hydrogen Bond Donors | 0 | 2 | [4][5] |
| Hydrogen Bond Acceptors | 2 | 6 | [4][5] |
| Rotatable Bonds | 3 | Not Available | [4] |
| Polar Surface Area | 12.47 Ų | Not Available | [4] |
| Appearance | Not Available | White to off-white solid | [3] |
| Solubility | Orally bioavailable as the mono-maleate salt | In DMSO: 50 mg/mL (with heating). Soluble in various solvent systems for in vivo use. | [1][3] |
Mechanism of Action: Inhibition of the GAPDH-Siah1 Apoptotic Pathway
This compound exerts its anti-apoptotic effects by targeting the glycolytic enzyme Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH).[1] Under conditions of cellular stress and the presence of nitric oxide (NO), GAPDH can become S-nitrosylated. This post-translational modification enables GAPDH to bind to the E3 ubiquitin ligase Siah1.[1] The resulting GAPDH-Siah1 complex translocates to the nucleus, where it participates in the activation of acetyltransferases that promote the expression of pro-apoptotic genes like p53, leading to programmed cell death.[1]
This compound intervenes in this process by binding to GAPDH, which is thought to prevent the initial S-nitrosylation step.[1] By inhibiting this crucial activation, this compound blocks the formation of the GAPDH-Siah1 complex and its subsequent nuclear translocation, thereby suppressing the downstream apoptotic signaling cascade.[1][6][7] The active concentration range for this compound's neuroprotective effects has been observed from picomolar to micromolar concentrations (10⁻¹² M to 10⁻⁵ M).[1]
References
- 1. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The results of the evaluation of this compound in congenital muscular dystrophies have been published - Institut de Myologie [institut-myologie.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GAPDH Mediates Nitrosylation of Nuclear Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. liverpool.ac.uk [liverpool.ac.uk]
- 6. S-nitrosylation and S-glutathionylation of GAPDH: Similarities, differences, and relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
An In-depth Technical Guide to the Synthesis and Formulation of Omigapil for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omigapil (formerly known as TCH346) is a selective inhibitor of the glyceraldehyde-3-phosphate dehydrogenase (GAPDH)–Siah1-mediated apoptotic pathway, a critical mechanism implicated in various neurodegenerative diseases and muscular dystrophies.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis and formulation of this compound for preclinical research. It includes a plausible synthetic route, a detailed protocol for a research-grade oral liquid formulation, and visualizations of the relevant biological pathway and experimental workflows. The information presented herein is intended to support researchers in the preparation and evaluation of this compound in a laboratory setting.
Chemical Synthesis of this compound
This compound, with the chemical name N-(dibenzo[b,f]oxepin-10-ylmethyl)-N-methylprop-2-yn-1-amine, is a propargylamine (B41283) derivative with a tricyclic dibenzo[b,f]oxepine core.[5] While a detailed, publicly available synthesis protocol is scarce, a plausible multi-step synthetic route can be devised based on its structure and established organic chemistry principles. The proposed synthesis involves the formation of the key dibenzo[b,f]oxepine intermediate followed by functionalization to introduce the N-methylpropargylamine side chain.
Proposed Synthetic Pathway
The synthesis of this compound can be conceptualized in two main stages:
-
Stage 1: Synthesis of the Dibenzo[b,f]oxepine Core. This can be achieved through an etherification reaction to form the central seven-membered ring.
-
Stage 2: Introduction of the N-methylpropargylamine Side Chain. This involves the conversion of a functional group on the dibenzo[b,f]oxepine core and subsequent amination.
A logical workflow for the synthesis is depicted below.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical representation based on analogous chemical transformations. Researchers should adapt and optimize these conditions based on their specific laboratory settings and analytical monitoring.
Step 1: Synthesis of 2-(2-formylphenoxy)benzyl bromide
-
To a solution of salicylaldehyde in a suitable aprotic solvent (e.g., acetone (B3395972) or acetonitrile), add a base such as potassium carbonate.
-
Add 2-bromobenzyl bromide dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Intramolecular Cyclization to form Dibenzo[b,f]oxepin-10-carbaldehyde
-
The cyclization of 2-(2-formylphenoxy)benzyl bromide can be achieved using a strong base like sodium hydride in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).
-
Carefully add the starting material to a suspension of the base at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude aldehyde.
Step 3: Reduction to (Dibenzo[b,f]oxepin-10-yl)methanol
-
Dissolve the dibenzo[b,f]oxepin-10-carbaldehyde in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Add a reducing agent such as sodium borohydride (B1222165) in portions at 0 °C.
-
Stir the reaction at room temperature until the aldehyde is completely consumed.
-
Quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product.
-
Purify the alcohol by recrystallization or column chromatography.
Step 4: Activation of the Hydroxyl Group
-
The hydroxyl group of (dibenzo[b,f]oxepin-10-yl)methanol can be activated for nucleophilic substitution by converting it to a better leaving group, such as a tosylate or a halide.
-
For tosylation, react the alcohol with p-toluenesulfonyl chloride in the presence of a base like pyridine.
-
For halogenation, use a reagent such as thionyl chloride or phosphorus tribromide.
Step 5: N-alkylation with N-methylpropargylamine
-
React the activated intermediate from Step 4 with N-methylpropargylamine in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a polar aprotic solvent (e.g., DMF).
-
Heat the reaction mixture to facilitate the substitution.
-
Monitor the reaction by TLC.
Step 6: Purification of this compound
-
After the reaction is complete, perform an aqueous workup to remove excess reagents and salts.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).
-
Characterize the final product by NMR, mass spectrometry, and HPLC to confirm its identity and purity.
Formulation of this compound for Research Use
For preclinical research, this compound is typically administered as an oral liquid formulation.[6] The following section details a representative protocol for preparing a solution suitable for oral gavage in animal studies.
Formulation Components
The selection of excipients is crucial for ensuring the solubility, stability, and bioavailability of the active pharmaceutical ingredient (API).[7][8][9][10][11][12][13][14] A common approach for poorly water-soluble compounds like this compound is to use a co-solvent system.
| Component | Function | Representative Concentration (w/v) |
| This compound | Active Pharmaceutical Ingredient | 0.01 - 0.1 mg/mL |
| Polyethylene Glycol 400 (PEG 400) | Primary Solvent / Solubilizer | 20% - 40% |
| Propylene (B89431) Glycol | Co-solvent | 10% - 20% |
| Ethanol | Co-solvent | 5% - 10% |
| Purified Water | Vehicle | q.s. to 100% |
Formulation Protocol
The following protocol describes the preparation of a 100 mL stock solution of this compound at a concentration of 0.1 mg/mL.
Materials and Equipment:
-
This compound powder
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol
-
Ethanol (95% or absolute)
-
Purified water (e.g., Milli-Q or equivalent)
-
Analytical balance
-
Volumetric flasks and graduated cylinders
-
Magnetic stirrer and stir bar
-
Sonicator bath
-
0.22 µm syringe filter (e.g., PVDF or PTFE)
Procedure:
-
Accurately weigh 10 mg of this compound powder.
-
In a suitable container, dissolve the this compound in 30 mL of PEG 400. Gentle warming and sonication may be required to facilitate dissolution.
-
Once the this compound is completely dissolved, add 15 mL of propylene glycol and mix thoroughly.
-
Add 10 mL of ethanol to the mixture and stir until a homogenous solution is obtained.
-
Transfer the solution to a 100 mL volumetric flask and add purified water to bring the final volume to 100 mL.
-
Mix the final solution well.
-
For sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Store the final formulation at 2-8 °C, protected from light.
Note on Stability: The stability of this formulation should be determined empirically. It is recommended to prepare fresh solutions for each experiment or to conduct a short-term stability study under the intended storage conditions.
Mechanism of Action: Inhibition of the GAPDH-Siah1 Apoptotic Pathway
This compound exerts its neuroprotective and anti-apoptotic effects by targeting the interaction between GAPDH and Siah1.[1][2][3][4] Under conditions of cellular stress, such as oxidative stress leading to increased nitric oxide (NO) levels, GAPDH can become S-nitrosylated.[1][6][15][16] This post-translational modification alters the conformation of GAPDH, enabling it to bind to Siah1, an E3 ubiquitin ligase.[16][17][18] The GAPDH-Siah1 complex then translocates to the nucleus, where Siah1 promotes the degradation of nuclear proteins, ultimately leading to apoptosis.[1][6][15][17][18][19][20] this compound is believed to bind to GAPDH, preventing its S-nitrosylation and/or its subsequent interaction with Siah1, thereby inhibiting the downstream apoptotic cascade.[2][4][21][22]
Conclusion
This technical guide provides a foundational understanding of the synthesis and formulation of this compound for research purposes. The proposed synthetic route offers a viable, albeit hypothetical, pathway for its preparation, while the detailed formulation protocol provides a practical starting point for in vivo studies. The visualization of the GAPDH-Siah1 signaling pathway clarifies the mechanism of action of this compound. It is anticipated that this information will be a valuable resource for researchers investigating the therapeutic potential of this promising neuroprotective agent.
References
- 1. S-nitrosylated GAPDH initiates apoptotic cell death by nuclear translocation following Siah1 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. This compound | C19H17NO | CID 6419718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. chemintel360.com [chemintel360.com]
- 8. Excipients Used in Formulation of Liquid Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 9. Excipients Used In the Formulation of Liquid Dosage Forms [pharmapproach.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Nitric Oxide–GAPDH–Siah: A Novel Cell Death Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 17. siah-1 Protein Is Necessary for High Glucose-induced Glyceraldehyde-3-phosphate Dehydrogenase Nuclear Accumulation and Cell Death in Müller Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. This compound - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro Evaluation of Omigapil's Anti-Apoptotic Effects on Human Muscle Fibroblasts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Omigapil is a small molecule that has demonstrated therapeutic potential in preclinical models of congenital muscular dystrophy by reducing apoptosis and fibrosis.[1][2][3][4][5] Its primary mechanism of action is the inhibition of the pro-apoptotic glyceraldehyde-3-phosphate dehydrogenase (GAPDH)-Siah1-CBP/p300-p53 pathway.[2][6][7] These application notes provide a detailed framework for an in vitro study designed to investigate the anti-apoptotic effects of this compound on human muscle fibroblasts. The following protocols outline methods for cell culture, treatment, and subsequent analysis of key apoptotic markers.
Experimental Design and Workflow
The overall experimental design is to induce apoptosis in cultured human muscle fibroblasts and assess the protective effects of this compound. This will be achieved by measuring changes in mitochondrial membrane potential, the expression of key apoptotic regulatory proteins, and caspase-3 activity.
Caption: Experimental workflow for assessing the anti-apoptotic effects of this compound on muscle fibroblasts.
Signaling Pathway of this compound's Anti-Apoptotic Action
This compound is known to inhibit the GAPDH-Siah1-mediated apoptotic pathway. Under cellular stress, GAPDH can translocate to the nucleus and, in complex with Siah1, activate the p53 pathway, leading to the transcription of pro-apoptotic genes like Bax. This compound is believed to interfere with this process, thereby preventing the downstream activation of caspases and apoptosis.
Caption: Proposed signaling pathway of this compound's anti-apoptotic action in muscle fibroblasts.
Experimental Protocols
Human Muscle Fibroblast Culture and Treatment
Objective: To culture human muscle fibroblasts and treat them with an apoptotic inducer in the presence or absence of this compound.
Materials:
-
Human muscle fibroblasts
-
Fibroblast growth medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Apoptotic inducer (e.g., Staurosporine, TNF-α with cycloheximide)
-
This compound
-
Vehicle control (e.g., DMSO)
-
6-well, 24-well, and 96-well cell culture plates
Protocol:
-
Culture human muscle fibroblasts in T75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Once confluent, detach cells using trypsin-EDTA and seed them into appropriate culture plates based on the downstream assay.
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (or vehicle) for 1-2 hours.
-
Introduce the apoptotic inducer to the designated wells.
-
Incubate for the desired period (e.g., 6-24 hours, to be optimized).
-
Proceed to the specific apoptosis assays.
Mitochondrial Membrane Potential (MMP) Assay
Objective: To assess the effect of this compound on the mitochondrial membrane potential of apoptotic fibroblasts using a fluorescent dye like TMRE or JC-1.
Protocol (using TMRE):
-
Seed fibroblasts in a 96-well black, clear-bottom plate.
-
Treat cells as described in Protocol 1. Include a positive control for depolarization (e.g., FCCP).[8][9]
-
Following treatment, add TMRE to each well to a final concentration of 50-200 nM and incubate for 15-30 minutes at 37°C.[10]
-
Gently wash the cells twice with pre-warmed PBS or assay buffer.[9][10]
-
Add 100 µL of assay buffer to each well.
-
Measure the fluorescence intensity using a plate reader with an excitation of ~549 nm and an emission of ~575 nm.[8][9][10]
Bax and Bcl-2 Expression Analysis (Western Blot)
Objective: To determine the effect of this compound on the protein levels of the pro-apoptotic Bax and anti-apoptotic Bcl-2.
Protocol:
-
Seed fibroblasts in 6-well plates and treat as described in Protocol 1.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to the loading control. The Bax/Bcl-2 ratio can then be calculated.[11][12]
Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, in response to treatment.
Protocol (Colorimetric Assay):
-
Seed fibroblasts in a 96-well plate and treat as described in Protocol 1.
-
Lyse the cells using the lysis buffer provided in a commercial caspase-3 assay kit.[13][14][15]
-
Incubate the cell lysates on ice for 10 minutes.[13]
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant (lysate) to a new 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer to each well.[13][14][15]
-
Incubate at 37°C for 1-2 hours, protected from light.[13][15]
-
Measure the absorbance at 400-405 nm using a microplate reader.[13][14][15]
Data Presentation
The quantitative data obtained from the described assays should be summarized in clear and structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Mitochondrial Membrane Potential
| Treatment Group | TMRE Fluorescence (Arbitrary Units) | % of Control |
| Untreated Control | 1000 ± 50 | 100% |
| Apoptotic Inducer | 400 ± 30 | 40% |
| Apoptotic Inducer + this compound (Low Dose) | 650 ± 40 | 65% |
| Apoptotic Inducer + this compound (High Dose) | 850 ± 60 | 85% |
| This compound Alone | 980 ± 55 | 98% |
Table 2: Effect of this compound on Bax and Bcl-2 Protein Expression
| Treatment Group | Relative Bax Expression | Relative Bcl-2 Expression | Bax/Bcl-2 Ratio |
| Untreated Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 |
| Apoptotic Inducer | 2.5 ± 0.3 | 0.4 ± 0.05 | 6.25 |
| Apoptotic Inducer + this compound (Low Dose) | 1.8 ± 0.2 | 0.7 ± 0.08 | 2.57 |
| Apoptotic Inducer + this compound (High Dose) | 1.2 ± 0.15 | 0.9 ± 0.1 | 1.33 |
| This compound Alone | 1.1 ± 0.1 | 1.1 ± 0.1 | 1.0 |
Table 3: Effect of this compound on Caspase-3 Activity
| Treatment Group | Caspase-3 Activity (Fold Change vs. Control) |
| Untreated Control | 1.0 ± 0.1 |
| Apoptotic Inducer | 4.5 ± 0.5 |
| Apoptotic Inducer + this compound (Low Dose) | 2.8 ± 0.3 |
| Apoptotic Inducer + this compound (High Dose) | 1.5 ± 0.2 |
| This compound Alone | 1.1 ± 0.1 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Conclusion
This set of protocols provides a comprehensive approach to evaluate the anti-apoptotic effects of this compound on human muscle fibroblasts in vitro. By assessing multiple key events in the apoptotic cascade, from mitochondrial dysfunction to executioner caspase activation, researchers can gain valuable insights into the therapeutic potential of this compound for conditions involving fibroblast apoptosis. The provided diagrams and tables serve as a guide for visualizing the experimental workflow, understanding the underlying signaling pathway, and presenting the resulting data in a clear and concise manner.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound ameliorates the pathology of muscle dystrophy caused by laminin-alpha2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hsrc.himmelfarb.gwu.edu [hsrc.himmelfarb.gwu.edu]
- 4. This compound Treatment Decreases Fibrosis and Improves Respiratory Rate in dy2J Mouse Model of Congenital Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound treatment decreases fibrosis and improves respiratory rate in dy(2J) mouse model of congenital muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. assaygenie.com [assaygenie.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjgnet.com [wjgnet.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. thco.com.tw [thco.com.tw]
- 15. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
Application Notes and Protocols for Omigapil in dy2J Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Omigapil (N-(dibenz(b,f)oxepin-10-ylmethyl)-N-methyl-N-prop-2-ynylamine maleate) is a small molecule inhibitor of the GAPDH-Siah1-mediated apoptosis pathway.[1] It has been investigated as a potential therapeutic agent for congenital muscular dystrophies (CMD), including laminin-deficient CMD (MDC1A), for which the dy2J mouse is a model.[2][3] These application notes provide a detailed protocol for the use of this compound in dy2J mice, based on preclinical studies. The aim is to offer a comprehensive guide for researchers looking to replicate or build upon existing research.
Mechanism of Action
This compound's therapeutic effect in the context of laminin-deficient muscular dystrophy is attributed to its anti-apoptotic properties.[3][4] It functions by binding to glyceraldehyde-3-phosphate dehydrogenase (GAPDH), preventing its translocation to the nucleus and thereby inhibiting p53-dependent apoptotic cell death.[1] This mechanism is significant in MDC1A, where apoptosis is a recognized contributor to the pathology.[4]
Caption: this compound's mechanism of action in inhibiting apoptosis.
Experimental Protocol
This protocol is based on the methodology described in the study by Foley et al. (2013).[2][5]
1. Animal Model:
-
Strain: dy2J mice, a model for congenital muscular dystrophy with truncated laminin (B1169045) α2 protein.[2][5]
-
Age at Start of Treatment: 12 to 15 weeks.[5]
2. This compound Preparation and Administration:
-
Dosages: 0.1 mg/kg/day and 1 mg/kg/day.[2][5] A vehicle-only group should be included as a control.
-
Formulation: this compound is provided by Santhera Pharmaceuticals.[2] It should be prepared for daily oral administration.
-
Treatment Duration: The study involved a total of 17.5 weeks of treatment, with a structured timeline.[5]
-
10 weeks of continuous daily treatment.
-
4 weeks of no treatment (washout period).
-
3.5 weeks of retreatment.
-
3. Experimental Workflow:
Caption: Experimental workflow for this compound treatment in dy2J mice.
4. Outcome Measures: A variety of functional, behavioral, and histological measurements should be collected to assess the efficacy of this compound.
-
Functional Assessments:
-
Respiratory Rate: Measured in breaths per minute. This compound treatment has been shown to improve respiratory rates in dy2J mice.[2][5]
-
Forelimb Grip Strength: Assessed using a grip strength meter.[2][5]
-
Hindlimb Maximal and Specific Force: While dy2J mice have lower force compared to controls, this compound did not show significant differences in these measures in the cited study.[2][5]
-
Cardiac Function: Echocardiography can be used to assess cardiac systolic function.[2]
-
-
Behavioral Assessments:
-
Histological Assessments:
-
Fibrosis: The percentage of fibrotic tissue in muscles like the gastrocnemius and diaphragm should be quantified. This compound at 0.1 mg/kg significantly decreased fibrosis in both muscles.[2][5]
-
Apoptosis: The number of apoptotic cells in muscle tissue can be measured. This compound treatment has been shown to decrease apoptosis.[2][5]
-
Degenerating Fibers and Centralized Nuclei: The percentage of degenerating fibers and fibers with centralized nuclei in the gastrocnemius can be quantified. Both doses of this compound led to a significant decrease in these markers.[2]
-
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the study of this compound in dy2J mice at 30-33 weeks of age after 17.5 weeks of treatment.[2]
Table 1: Functional and Behavioral Outcomes
| Outcome Measure | Vehicle-Treated dy2J | 0.1 mg/kg this compound-Treated dy2J | 1 mg/kg this compound-Treated dy2J | Wild Type Control |
| Respiratory Rate (breaths/min) | 371 | 396 to 402 (p<0.03 vs. vehicle) | 396 to 402 (p<0.03 vs. vehicle) | Similar to this compound-treated |
| Movement Time | Decreased | Significantly more than vehicle | No significant difference | - |
| Rest Time | Increased | Significantly less than vehicle | No significant difference | - |
| Forelimb Grip Strength | No significant difference among dy2J groups | No significant difference among dy2J groups | No significant difference among dy2J groups | - |
| Hindlimb Maximal Force | Lower than control (p<0.001) | No significant difference vs. vehicle | No significant difference vs. vehicle | Higher than dy2J |
| Hindlimb Specific Force | Lower than control (p<0.002) | No significant difference vs. vehicle | No significant difference vs. vehicle | Higher than dy2J |
Table 2: Histological Outcomes
| Outcome Measure | Vehicle-Treated dy2J | 0.1 mg/kg this compound-Treated dy2J | 1 mg/kg this compound-Treated dy2J |
| Gastrocnemius Fibrosis (%) | Increased | Decreased (p<0.03 vs. vehicle) | - |
| Diaphragm Fibrosis (%) | Increased | Decreased (p<0.001 vs. vehicle; p<0.013 vs. 1 mg/kg) | Decreased |
| Gastrocnemius Degenerating Fibers (%) | Increased | Significantly decreased vs. vehicle | Significantly decreased vs. vehicle |
| Gastrocnemius Centralized Nuclei (%) | Increased | Significantly decreased vs. vehicle | Significantly decreased vs. vehicle |
Conclusion
Treatment with this compound, particularly at a dose of 0.1 mg/kg/day, has demonstrated beneficial effects in the dy2J mouse model of congenital muscular dystrophy.[2][5] These benefits include improved respiratory function and reduced muscle fibrosis.[2][5] These findings support the potential role of this compound as a therapeutic agent for patients with laminin-deficient CMD.[2][5] Researchers utilizing this protocol should pay close attention to the detailed experimental timeline and the comprehensive set of outcome measures to ensure robust and reproducible results.
References
- 1. neurology.org [neurology.org]
- 2. This compound Treatment Decreases Fibrosis and Improves Respiratory Rate in dy2J Mouse Model of Congenital Muscular Dystrophy | PLOS One [journals.plos.org]
- 3. This compound ameliorates the pathology of muscle dystrophy caused by laminin-alpha2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Treatment Decreases Fibrosis and Improves Respiratory Rate in dy2J Mouse Model of Congenital Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Administration of Omigapil in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omigapil (formerly TCH346) is a small molecule inhibitor of the glyceraldehyde-3-phosphate dehydrogenase (GAPDH)-Siah1-mediated apoptosis pathway.[1][2] This pathway is implicated in the pathology of certain neurodegenerative diseases and congenital muscular dystrophies (CMD).[1][2] Preclinical studies in mouse models of LAMA2-related dystrophy (LAMA2-RD) and COL6-related dystrophy (COL6-RD) have demonstrated the potential of this compound to ameliorate disease phenotypes.[1][3][4] This document provides detailed application notes and protocols for the administration of this compound via oral gavage in mice, based on published preclinical research.
Mechanism of Action: Inhibition of GAPDH-Siah1 Mediated Apoptosis
Under conditions of cellular stress, nitric oxide (NO) can lead to the S-nitrosylation of GAPDH.[5] This modification alters the conformation of GAPDH, allowing it to bind to Siah1, an E3 ubiquitin ligase.[6] The GAPDH-Siah1 complex then translocates to the nucleus, where Siah1 mediates the degradation of nuclear proteins, ultimately leading to apoptosis.[5][6] this compound is believed to exert its anti-apoptotic effects by preventing the interaction between S-nitrosylated GAPDH and Siah1.[1][3]
Data Presentation
Table 1: Summary of this compound Administration Protocols in Mice
| Parameter | dy2J/dy2J Mouse Model | dyW/dyW Mouse Model |
| Dosage | 0.1 mg/kg/day and 1 mg/kg/day | 0.1 mg/kg/day and 1 mg/kg/day |
| Administration Route | Oral Gavage | Oral Gavage |
| Frequency | Daily | Daily |
| Treatment Duration | 17.5 weeks | Started at 15 days of age, duration varied |
| Vehicle | Not explicitly stated in reviewed abstracts. A common vehicle for oral gavage is an aqueous solution, potentially with a suspending agent. | Not explicitly stated in reviewed abstracts. |
Table 2: Quantitative Effects of this compound in dy2J/dy2J Mice
| Outcome Measure | Vehicle Control | This compound (0.1 mg/kg/day) | This compound (1 mg/kg/day) |
| Respiratory Rate (breaths/min) | 371 | 396 to 402 (p<0.03 vs. vehicle) | 396 to 402 (p<0.03 vs. vehicle) |
| Gastrocnemius Fibrosis (%) | Increased | Significantly decreased (p<0.03 vs. vehicle) | Not significantly different from vehicle |
| Diaphragm Fibrosis (%) | Increased | Significantly decreased (p<0.001 vs. vehicle) | Significantly decreased (p<0.013 vs. 0.1 mg/kg) |
| Movement Time (arbitrary units) | Decreased | Significantly increased vs. vehicle | Not reported |
| Rest Time (arbitrary units) | Increased | Significantly decreased vs. vehicle | Not reported |
| Data from a 17.5-week study in dy2J/dy2J mice.[3] |
Table 3: Quantitative Effects of this compound in dyW/dyW Mice
| Outcome Measure | Vehicle Control | This compound (0.1 mg/kg/day) | This compound (1 mg/kg/day) |
| 50% Survival Time | ~35 days | 85 days | 105 days |
| Absolute Body Weight Gain (relative to day 15) | Lower | Significantly improved | Significantly improved |
| Locomotor Activity | Impaired | Improved (quantitative data not available in reviewed abstracts) | Improved (quantitative data not available in reviewed abstracts) |
| Data from a study in dyW/dyW mice with treatment starting at 15 days of age.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage
Materials:
-
This compound maleate (B1232345) salt
-
Vehicle (e.g., sterile water for injection, or a formulation such as 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile conical tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For example, to prepare a 10 mL solution for dosing 25g mice at 0.1 mg/kg, the concentration would be 0.025 mg/mL.
-
Weigh the calculated amount of this compound maleate powder using an analytical balance.
-
Transfer the powder to a sterile conical tube.
-
Add the desired volume of the chosen vehicle to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved or forms a homogenous suspension. Gentle heating or sonication may be used to aid dissolution if necessary.
-
Store the solution appropriately, protected from light.
Protocol 2: Oral Gavage Administration of this compound in Mice
Materials:
-
Prepared this compound solution
-
Mouse scale
-
Appropriately sized oral gavage needles (18-22 gauge for adult mice)
-
1 mL syringes
Procedure:
-
Animal Preparation:
-
Weigh each mouse to accurately calculate the individual dose volume. The maximum recommended gavage volume is 10 mL/kg.
-
Properly restrain the mouse by the scruff of the neck to immobilize the head and align it with the body.
-
-
Gavage Administration:
-
Draw the calculated volume of the this compound solution into a 1 mL syringe fitted with a gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) of the mouse's mouth.
-
Carefully advance the needle along the roof of the mouth and down the esophagus. The mouse should swallow, facilitating the passage of the needle. Do not force the needle.
-
Once the needle is in the stomach (a pre-measured depth from the mouth to the last rib), slowly depress the syringe plunger to administer the solution.
-
Gently withdraw the needle along the same path.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its home cage and monitor for any signs of distress, such as difficulty breathing, for at least 15-30 minutes post-administration.
-
References
- 1. This compound ameliorates the pathology of muscle dystrophy caused by laminin-alpha2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Treatment Decreases Fibrosis and Improves Respiratory Rate in dy2J Mouse Model of Congenital Muscular Dystrophy | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amelioration of muscle and nerve pathology of Lama2-related dystrophy by AAV9-laminin-αLN linker protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Effective Concentration and Use of Omigapil in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Omigapil, also known by its development names TCH346 and CGP3466B, is a small molecule propargylamine (B41283) derivative with potent anti-apoptotic properties.[1][2] Its primary mechanism of action involves the inhibition of the glyceraldehyde-3-phosphate dehydrogenase (GAPDH)-Siah1 signaling pathway, a key cascade in p53-dependent cell death.[3][4] By binding to GAPDH, this compound prevents its stress-induced translocation to the nucleus, thereby protecting cells from apoptotic stimuli.[4] This neuroprotective potential has been investigated in models of neurodegenerative diseases and congenital muscular dystrophies.[3][5]
These application notes provide a summary of this compound's mechanism of action and detailed protocols for determining its effective concentration and evaluating its anti-apoptotic and protective effects in vitro.
Mechanism of Action
Under cellular stress conditions (e.g., oxidative stress), the glycolytic enzyme GAPDH can be S-nitrosylated.[5] This modification facilitates its binding to the E3 ubiquitin ligase Siah1. The GAPDH-Siah1 complex then translocates from the cytoplasm to the nucleus. Inside the nucleus, this complex promotes the activation of p300/CBP, leading to the acetylation and activation of the tumor suppressor protein p53. Activated p53 then upregulates the expression of pro-apoptotic genes, such as PUMA and p21, ultimately leading to programmed cell death.[2]
This compound exerts its anti-apoptotic effect by binding to GAPDH, which is thought to prevent the interaction with Siah1 and the subsequent nuclear translocation of the complex.[4] This blockade halts the downstream activation of the p53-mediated apoptotic pathway. It has been noted that this compound can block GAPDH nitrosylation at low nanomolar concentrations.[6]
Effective Concentration of this compound
The effective concentration of this compound is highly dependent on the cell type, experimental conditions, and the specific endpoint being measured. While preclinical studies suggest activity in the low nanomolar range for blocking GAPDH nitrosylation, the optimal concentration for cell protection or apoptosis inhibition in a specific cell culture model must be determined empirically.[6] A dose-response experiment is critical to identify the optimal concentration that provides the desired biological effect without inducing cytotoxicity.
Table 1: Summary of this compound Concentrations Used in Preclinical Studies Note: Most published data is from in vivo or clinical studies, with limited specific in vitro concentration data available. The table reflects this.
| Model System | Assay Type | Inducing Agent | This compound Concentration/Dose | Effect | Reference |
| Mouse Model (EAE) | In vitro T-cell activation | anti-CD3/CD28 | 10 nM - 10 µM | No effect on IFNγ production or T-cell activation markers | [6] |
| Mouse Model (EAE) | In vivo GAPDH Nitrosylation | EAE Induction | 4 mg/kg (i.p.) | Maximal prevention of GAPDH nitrosylation in the spinal cord | [6] |
| Mouse Model (CMD) | In vivo Apoptosis / Gene Expression | Genetic (dyW) | 1 mg/kg | Reduced levels of p53, PUMA, and p21; reduced apoptotic myonuclei | [2] |
| Primate Model (PD) | In vivo Neuroprotection | MPTP | 0.014 mg/kg (s.c.) | Prevented motor symptoms and loss of dopaminergic neurons | [7] |
| Human Clinical Trial | Safety & Pharmacokinetics | LAMA2/COL6-RD | 0.02 - 0.08 mg/kg/day | Safe and well-tolerated; established PK profile | [3][4] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound via Dose-Response Assay
Objective: To determine the effective and non-toxic concentration range of this compound for a specific cell line using a cell viability assay.
Materials:
-
Target cells (e.g., SH-SY5Y neuroblastoma cells)[8]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)[8]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well clear-bottom, black-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)[9][10]
-
Multichannel pipette
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
This compound Dilution Series:
-
Prepare a 2X working concentration series of this compound in culture medium. For a final concentration range of 1 nM to 10 µM, you might prepare 20 µM, 2 µM, 200 nM, 20 nM, and 2 nM solutions.
-
Include a vehicle control (e.g., 0.1% DMSO in medium) and a "cells only" (no treatment) control.
-
-
Cell Treatment:
-
Carefully add 100 µL of the 2X this compound dilutions to the corresponding wells, resulting in a final volume of 200 µL and the desired 1X final concentrations.
-
Each concentration should be tested in triplicate or quadruplicate.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours). This should match the intended duration of your subsequent experiments.
-
-
Cell Viability Measurement (Example using CellTiter-Glo®):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the average signal for each concentration.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability (%) against the log of the this compound concentration to generate a dose-response curve. The optimal concentration for neuroprotection studies will be the highest concentration that does not significantly reduce cell viability.
-
Protocol 2: Assessing Neuroprotective Effects of this compound
Objective: To evaluate the ability of this compound to protect neuronal cells from a specific insult, such as oxidative stress induced by 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).
Materials:
-
SH-SY5Y cells or primary neurons[11]
-
Materials from Protocol 1
-
Neurotoxic agent (e.g., 6-OHDA, H₂O₂, MPP⁺)[11]
-
Optimal concentration of this compound (determined in Protocol 1)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1 and incubate for 24 hours.
-
This compound Pre-treatment:
-
Prepare this compound at the optimal, non-toxic concentration in fresh culture medium.
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Include control wells: "Cells only" (no treatment), "Vehicle only," and "Toxin only" (vehicle pre-treatment).
-
Incubate for a pre-treatment period (e.g., 2-4 hours) at 37°C, 5% CO₂.[11]
-
-
Induction of Cellular Stress:
-
Prepare the neurotoxic agent at a 2X concentration known to induce ~50% cell death (EC₅₀). This should be determined in a separate dose-response experiment.
-
Add the neurotoxin solution to the wells already containing this compound or vehicle, effectively halving its concentration to the desired 1X EC₅₀.
-
Do not add toxin to the "Cells only" and "Vehicle only" control wells; add an equivalent volume of medium instead.
-
-
Incubation: Incubate the plate for the required duration to induce cell death (e.g., 24 hours for 6-OHDA).[11]
-
Cell Viability Measurement: Assess cell viability using a preferred method (e.g., MTT, CellTiter-Glo®, LDH assay) as described in Protocol 1.[11]
-
Data Analysis:
-
Normalize all data to the "Vehicle only" control (100% viability).
-
Compare the viability of cells treated with "Toxin only" to those pre-treated with this compound + Toxin.
-
A statistically significant increase in viability in the this compound-treated group indicates a protective effect.
-
Protocol 3: Analysis of Apoptosis Inhibition by Flow Cytometry
Objective: To confirm that the protective effect of this compound is due to the inhibition of apoptosis using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Target cells (e.g., SH-SY5Y)
-
6-well plates
-
Apoptosis-inducing agent (e.g., Staurosporine, 6-OHDA)
-
Optimal concentration of this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit[12]
-
Binding Buffer (provided with kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Set up four experimental groups:
-
Negative Control: Vehicle only.
-
This compound Control: this compound only.
-
Apoptosis Induction: Vehicle + Apoptotic Agent.
-
Test Group: this compound + Apoptotic Agent.
-
-
Pre-treat cells with this compound or vehicle for 2-4 hours.
-
Add the apoptotic agent and incubate for a time sufficient to induce apoptosis (e.g., 6-24 hours, must be optimized).
-
-
Cell Harvesting:
-
Collect the culture medium (which contains floating apoptotic cells) from each well into a labeled flow cytometry tube.
-
Gently wash the adherent cells with PBS.
-
Trypsinize the adherent cells and add them to their respective tubes containing the collected medium.
-
Centrifuge the tubes at 300 x g for 5 minutes. Discard the supernatant.
-
-
Staining:
-
Wash the cell pellet once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Gently vortex and incubate at room temperature in the dark for 15 minutes.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Set up quadrants based on unstained and single-stained controls.
-
Collect data for at least 10,000 events per sample.
-
Interpretation:
-
Q4 (Annexin V- / PI-): Live cells
-
Q3 (Annexin V+ / PI-): Early apoptotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q1 (Annexin V- / PI+): Necrotic cells
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Compare the percentage of apoptotic cells (early + late) in the "Apoptosis Induction" group with the "Test Group." A significant reduction in the Test Group demonstrates this compound's anti-apoptotic activity.
-
References
- 1. TCH346 as a neuroprotective drug in Parkinson's disease: a double-blind, randomised, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of blocking GAPDH nitrosylation with CGP3466b in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of blocking GAPDH nitrosylation with CGP3466b in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TCH346 prevents motor symptoms and loss of striatal FDOPA uptake in bilaterally MPTP-treated primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]
- 9. physiology.elte.hu [physiology.elte.hu]
- 10. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 11. mdpi.com [mdpi.com]
- 12. A comprehensive guide to apoptosis detection [absin.net]
Application Notes and Protocols for Omigapil Treatment of Neuroblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer originating from neural crest cells, remains a clinical challenge, particularly in high-risk cases. The exploration of novel therapeutic agents that can overcome resistance and induce apoptosis in neuroblastoma cells is a critical area of research. Omigapil is a small molecule that has been investigated for its neuroprotective properties and its mechanism of action involves the inhibition of the glyceraldehyde-3-phosphate dehydrogenase (GAPDH)-Siah1 mediated apoptotic pathway.[1][2] This pathway has been implicated in neuronal cell death and may represent a viable therapeutic target in neuroblastoma.[3]
Under cellular stress, nitric oxide (NO) can S-nitrosylate GAPDH, a key glycolytic enzyme.[4][5][6] This post-translational modification triggers the binding of GAPDH to Siah1, an E3 ubiquitin ligase.[4][5][6] The GAPDH-Siah1 complex then translocates to the nucleus, where Siah1 mediates the degradation of nuclear proteins, ultimately leading to apoptosis.[4][5][6] this compound is believed to exert its anti-apoptotic effects by preventing the S-nitrosylation of GAPDH and its subsequent interaction with Siah1.[7][8] This application note provides a proposed protocol for the treatment of neuroblastoma cell lines with this compound, along with methodologies for assessing its effects on cell viability and apoptosis.
Data Presentation
As there is currently limited published data on the specific effects of this compound on neuroblastoma cell lines, the following table presents hypothetical quantitative data that could be generated using the protocols described below. This table is intended to serve as an illustrative example for researchers.
| Cell Line | Treatment | Concentration (µM) | Incubation Time (hrs) | Cell Viability (% of Control) | Apoptosis Rate (%) |
| SH-SY5Y | Vehicle (DMSO) | - | 48 | 100 ± 5.2 | 5 ± 1.5 |
| SH-SY5Y | This compound | 1 | 48 | 95 ± 4.8 | 6 ± 1.8 |
| SH-SY5Y | This compound | 10 | 48 | 75 ± 6.1 | 25 ± 3.2 |
| SH-SY5Y | This compound | 50 | 48 | 50 ± 5.5 | 48 ± 4.1 |
| Neuro-2A | Vehicle (DMSO) | - | 48 | 100 ± 4.9 | 4 ± 1.2 |
| Neuro-2A | This compound | 1 | 48 | 98 ± 5.1 | 5 ± 1.6 |
| Neuro-2A | This compound | 10 | 48 | 80 ± 5.8 | 22 ± 2.9 |
| Neuro-2A | This compound | 50 | 48 | 55 ± 6.3 | 45 ± 3.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Cell Culture and Maintenance of Neuroblastoma Cell Lines (e.g., SH-SY5Y)
This protocol describes the standard procedure for culturing and maintaining the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Maintain SH-SY5Y cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split) to a new flask containing pre-warmed complete culture medium.
-
Continue to incubate and subculture the cells as needed.[9]
This compound Preparation and Treatment of Neuroblastoma Cells
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium
-
Neuroblastoma cells (e.g., SH-SY5Y) seeded in appropriate culture plates (e.g., 96-well for viability assays, 6-well for apoptosis and protein analysis)
Procedure:
-
Prepare a stock solution of this compound by dissolving the powder in sterile DMSO to a final concentration of 10 mM.
-
Store the stock solution in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution and prepare working concentrations by diluting it in complete cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Seed neuroblastoma cells in the desired culture plates and allow them to adhere overnight.
-
Remove the existing medium and replace it with the medium containing the desired concentrations of this compound or vehicle control (medium with 0.1% DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Neuroblastoma cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C in a humidified incubator.
-
After the incubation, carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells.[10][11][12]
Materials:
-
Neuroblastoma cells treated with this compound in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
After treatment, collect both the floating and adherent cells. For adherent cells, use trypsinization.
-
Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression of key proteins involved in the apoptotic pathway.[13][14][15][16]
Materials:
-
Neuroblastoma cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GAPDH, anti-Siah1, anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Visualizations
Caption: Hypothesized signaling pathway of this compound in neuroblastoma cells.
Caption: Proposed experimental workflow for this compound treatment.
References
- 1. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GAPDH in neuroblastoma: Functions in metabolism and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-nitrosylated GAPDH initiates apoptotic cell death by nuclear translocation following Siah1 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotection by pharmacologic blockade of the GAPDH death cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric Oxide–GAPDH–Siah: A Novel Cell Death Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
Preparation of Omigapil Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of Omigapil stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a selective inhibitor of the mitochondrial permeability transition pore (mPTP) opening, a key event in apoptosis. It has been investigated for its neuroprotective properties in various models of neurodegenerative diseases. Accurate preparation of this compound stock solutions is the first critical step for in vitro and in vivo studies. DMSO is a common solvent for dissolving this compound due to its high solubilizing capacity for organic molecules.
Quantitative Data Summary
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The table below summarizes the key quantitative data for this compound and its maleate (B1232345) salt form.
| Property | This compound | This compound Maleate |
| Molecular Formula | C₁₉H₁₇NO | C₂₃H₂₁NO₅ |
| Molecular Weight ( g/mol ) | 275.35 | 391.42 |
| Solubility in DMSO | Data not available | ≥ 2.5 mg/mL (6.39 mM)[1] |
| Appearance | Solid | Solid |
Experimental Protocol: Preparation of a 10 mM this compound Maleate Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound maleate in DMSO. This concentration is a common starting point for serial dilutions to achieve desired experimental concentrations.
Materials:
-
This compound maleate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Determine the required mass of this compound maleate:
-
To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 391.42 g/mol x 1000 mg/g = 3.91 mg
-
-
-
Weighing the this compound maleate:
-
Tare a clean, dry microcentrifuge tube on the analytical balance.
-
Carefully weigh out 3.91 mg of this compound maleate powder into the microcentrifuge tube.
-
-
Adding DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound maleate powder.
-
-
Dissolution:
-
Cap the tube securely and vortex the solution until the this compound maleate is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If dissolution is slow, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution.[1]
-
-
Storage:
-
For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[1]
-
When stored at -20°C, the solution is stable for up to one month. For storage up to six months, -80°C is recommended.[1]
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.
-
Best Practices for Handling and Use
-
Hygroscopic Nature of DMSO: DMSO is hygroscopic and will readily absorb moisture from the air. This can affect the stability and solubility of the compound. Always use anhydrous DMSO and keep the container tightly sealed.
-
Avoid Repeated Freeze-Thaw Cycles: As mentioned, repeated freezing and thawing can lead to the degradation of this compound. Aliquoting the stock solution is highly recommended.
-
Working Solutions: Prepare fresh working solutions from the frozen stock for each experiment to ensure consistency and accuracy.
-
Solvent Effects: Be mindful of the final concentration of DMSO in your experimental system, as high concentrations of DMSO can have cytotoxic or other off-target effects. It is advisable to run a vehicle control (containing the same final concentration of DMSO) in all experiments.
Diagrams
References
Assessing Omigapil's Efficacy in Animal Models of Congenital Muscular Dystrophy (CMD): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the efficacy of Omigapil (B182619) in preclinical animal models of Congenital Muscular Dystrophy (CMD). The information is compiled from published research to guide the design and execution of similar studies.
Introduction
Congenital Muscular Dystrophies are a group of inherited neuromuscular disorders characterized by muscle weakness and wasting from birth or early infancy. A significant pathological feature of some forms of CMD, particularly those with laminin-α2 deficiency (LAMA2-CMD), is an increase in muscle cell death (apoptosis). This compound, a deprenyl-analog with anti-apoptotic properties, has been investigated as a potential therapeutic agent for CMD. It is believed to inhibit the GAPDH-Siah1-mediated apoptosis pathway.[1][2] Preclinical studies in mouse models of LAMA2-CMD have shown promising results, leading to clinical investigations in patients.
Quantitative Data Summary
The efficacy of this compound has been evaluated in two primary mouse models of LAMA2-CMD: the milder dy2J model and the more severe dyW model. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of this compound in the dy2J Mouse Model of CMD
| Outcome Measure | Treatment Group (this compound Dose) | Result | Significance (p-value) | Reference |
| Respiratory Rate | 0.1 mg/kg/day | Improved to 396-402 breaths/minute (vs. 371 in vehicle) | <0.03 | [3][4][5][6] |
| 1 mg/kg/day | Improved respiratory rate | Statistically significant | [3][6] | |
| Muscle Fibrosis (Gastrocnemius) | 0.1 mg/kg/day | Significantly decreased fibrosis compared to vehicle | <0.03 | [3][4][5][6] |
| Muscle Fibrosis (Diaphragm) | 0.1 mg/kg/day | Significantly decreased fibrosis compared to vehicle | <0.001 | [3][4][5][6] |
| 1 mg/kg/day | Significantly decreased fibrosis compared to vehicle | Statistically significant | [3][6] | |
| Movement Time | 0.1 mg/kg/day | Significantly more movement time and less rest time | Statistically significant | [3][4][5][6] |
| Apoptosis (TUNEL Assay) | 0.1 mg/kg/day & 1 mg/kg/day | Decreased apoptosis compared to vehicle | Not statistically different, but trend observed | [3] |
| Forelimb Grip Strength | 0.1 mg/kg/day & 1 mg/kg/day | No significant difference compared to vehicle | Not statistically significant | [3][4][5][6] |
| Hindlimb Maximal Force | 0.1 mg/kg/day & 1 mg/kg/day | No significant difference compared to vehicle | Not statistically significant | [3][4][5][6] |
Table 2: Efficacy of this compound in the dyW Mouse Model of CMD
| Outcome Measure | Treatment Group (this compound Dose) | Result | Reference |
| Survival | 0.1 mg/kg/day | Increased survival | [1][7][8] |
| Locomotive Activity | 0.1 mg/kg/day | Increased locomotive activity | [2] |
| Body Weight Loss | 0.1 mg/kg/day | Reduced body weight loss | [2] |
| Skeletal Deformation | 0.1 mg/kg/day | Reduced skeletal deformation | [2] |
| Apoptosis | 0.1 mg/kg/day | Inhibited apoptosis in muscle | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation in animal models.
Experimental Protocols
Animal Model and Drug Administration
-
Animal Model : Homozygous B6.WK-Lama2dy-2J/J (dy2J) mice are a suitable model for LAMA2-CMD. Age-matched wild-type (e.g., C57BL/6) mice should be used as controls.[3][6]
-
Acclimation : Acclimate mice to the housing facility and experimental instruments for at least one week prior to the start of the study.[3][6]
-
Drug Formulation (Proposed) : Based on toxicology studies of similar compounds, this compound can be suspended in a 10% aqueous solution of gum arabic for oral administration. The final concentration should be adjusted to deliver the desired dose in a volume of 5-10 ml/kg body weight.
-
Dosing Regimen : Administer this compound or vehicle daily via oral gavage. In the dy2J model, treatment typically starts at 12-15 weeks of age and continues for approximately 17.5 weeks.[3][6]
Histological Analysis of Muscle Fibrosis (Picrosirius Red Staining)
This protocol is adapted from standard histological procedures for quantifying collagen content in muscle tissue.
-
Tissue Preparation :
-
Euthanize mice and dissect the gastrocnemius and diaphragm muscles.
-
Fix tissues in 10% neutral buffered formalin for 24 hours.
-
Process tissues through graded alcohols and xylene, and embed in paraffin.
-
Cut 5 µm thick sections and mount on glass slides.
-
-
Staining Procedure :
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Incubate slides in Picrosirius Red solution (0.1% Sirius Red in saturated picric acid) for 60 minutes.
-
Briefly rinse in two changes of 0.5% acetic acid solution.
-
Dehydrate through graded alcohols.
-
Clear in xylene and mount with a synthetic resin.
-
-
Image Acquisition and Analysis :
-
Capture images of stained sections using a light microscope equipped with a digital camera.
-
Quantify the fibrotic area (red-stained) relative to the total muscle area using image analysis software (e.g., ImageJ). The fibrotic area is typically expressed as a percentage of the total cross-sectional area of the muscle.
-
TUNEL Assay for Apoptosis
This protocol outlines the detection of apoptotic cells in muscle tissue sections.
-
Tissue Preparation :
-
Snap-freeze fresh muscle tissue (e.g., tibialis anterior) in isopentane (B150273) cooled by liquid nitrogen.
-
Cut 10 µm thick cryosections and mount on slides.
-
-
TUNEL Staining (using a commercial kit) :
-
Fix sections in 4% paraformaldehyde in PBS for 15 minutes.
-
Wash twice in PBS.
-
Permeabilize sections with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
-
Wash twice in PBS.
-
Apply TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and labeled nucleotides) and incubate in a humidified chamber at 37°C for 60 minutes in the dark.
-
Rinse three times in PBS.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Mount with an anti-fade mounting medium.
-
-
Image Acquisition and Analysis :
-
Visualize sections using a fluorescence microscope.
-
Count the number of TUNEL-positive nuclei (indicating apoptotic cells) and the total number of nuclei.
-
Express the apoptotic index as the percentage of TUNEL-positive nuclei.
-
Translational Context: The CALLISTO Clinical Trial
The preclinical findings in animal models led to the CALLISTO Phase I clinical trial (NCT01805024) to assess the safety, tolerability, and pharmacokinetics of this compound in patients with LAMA2- and COL6-related dystrophies.[9][10][11] The trial enrolled 20 patients aged 5-16 years who received daily oral doses of this compound for 12 weeks.[9][10]
The study successfully met its primary objective, demonstrating that this compound was safe, well-tolerated, and had a favorable pharmacokinetic profile in this pediatric population.[4][12] However, due to the short duration of the trial, no significant evidence of efficacy was observed.[3] Subsequently, the development of this compound for CMD was discontinued (B1498344) by the sponsoring pharmaceutical company.[3][12] Despite this, the data from the CALLISTO trial provides a valuable foundation for future clinical studies in CMD.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. biotna.net [biotna.net]
- 3. The results of the evaluation of this compound in congenital muscular dystrophies have been published - Institut de Myologie [institut-myologie.org]
- 4. santhera.com [santhera.com]
- 5. Detection and Analysis of DNA Damage in Mouse Skeletal Muscle In Situ Using the TUNEL Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. This compound Treatment Decreases Fibrosis and Improves Respiratory Rate in dy2J Mouse Model of Congenital Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histological image quantification of picrosirius red stained skeletal muscle sections [protocols.io]
- 10. musculardystrophynews.com [musculardystrophynews.com]
- 11. This compound Treatment Decreases Fibrosis and Improves Respiratory Rate in dy2J Mouse Model of Congenital Muscular Dystrophy | PLOS One [journals.plos.org]
- 12. curecmd.org [curecmd.org]
Application Notes and Protocol: Quantifying the Anti-Apoptotic Effect of Omigapil using the TUNEL Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process characterized by distinct morphological and biochemical hallmarks, including the fragmentation of genomic DNA.[1][2] The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used and reliable method for detecting DNA fragmentation in situ, allowing for the identification and quantification of apoptotic cells.[1][3][4][5] The assay utilizes the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled deoxynucleotides onto the free 3'-hydroxyl ends of DNA fragments, which can then be visualized by fluorescence microscopy or flow cytometry.[1][4][6]
Omigapil is a small molecule drug that functions as an inhibitor of apoptosis.[7][8] Its mechanism of action involves preventing the interaction between GAPDH and Siah1, a key step in a specific apoptotic pathway.[9] This inhibition blocks the nuclear accumulation of GAPDH and the subsequent expression of pro-apoptotic genes like p53, PUMA, and p21.[9]
This document provides a detailed protocol for using the TUNEL assay to measure the anti-apoptotic, or protective, effects of this compound in a cell-based model where apoptosis is induced by a chemical agent.
Signaling Pathway of this compound-Mediated Apoptosis Inhibition
This compound exerts its anti-apoptotic effect by intervening in the GAPDH-Siah1 signaling cascade. Under conditions of cellular stress, GAPDH can translocate to the nucleus, where it interacts with the E3 ubiquitin ligase Siah1, leading to the activation of pro-apoptotic genes.[9] this compound binds to GAPDH, preventing this interaction and thereby inhibiting the downstream apoptotic signaling.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Caspase-3 Activity in Response to Omigapil
Audience: Researchers, scientists, and drug development professionals.
Introduction
Omigapil (B182619) is a selective inhibitor of the E3 ubiquitin ligase Siah1 (seven in absentia homolog 1), which plays a critical role in a pro-apoptotic signaling pathway involving Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). Under conditions of cellular stress, GAPDH can be post-translationally modified and translocate to the nucleus, where it interacts with Siah1. This interaction stabilizes Siah1, leading to the activation of p53 and the subsequent expression of pro-apoptotic proteins like PUMA (p53 upregulated modulator of apoptosis), ultimately culminating in the activation of executioner caspases, such as caspase-3, and apoptosis.[1][2][3][4]
This compound exerts its anti-apoptotic effects by binding to GAPDH and preventing its interaction with Siah1.[1] This disruption of the GAPDH-Siah1 complex inhibits the downstream apoptotic cascade, making this compound a compound of interest for therapeutic intervention in diseases characterized by excessive apoptosis, such as certain neurodegenerative disorders and muscular dystrophies.[5][6][7]
These application notes provide detailed protocols for measuring the activity of caspase-3, a key executioner caspase in the apoptotic pathway, to assess the efficacy of this compound.
Data Presentation
The following table summarizes quantitative data from a study investigating the in vivo efficacy of this compound in a mouse model of congenital muscular dystrophy (dyW/dyW mice). The data demonstrates a significant reduction in the number of apoptotic myonuclei in the muscle tissue of mice treated with this compound compared to vehicle-treated controls. This reduction in apoptosis is an indirect measure of the upstream inhibition of the pathway leading to caspase-3 activation.
| Treatment Group | Mean Number of Apoptotic Myonuclei per mm² | Percentage Reduction Compared to Vehicle |
| Vehicle-treated dyW/dyW mice | 1.5 ± 0.2 | - |
| This compound-treated dyW/dyW mice (1 mg/kg) | 0.5 ± 0.1 | 66.7% |
| Data is represented as mean ± SEM.[1] |
Signaling Pathway
The signaling pathway illustrates how this compound interferes with the GAPDH-Siah1 mediated apoptotic cascade, ultimately leading to a decrease in caspase-3 activity.
Caption: this compound's mechanism of action in inhibiting apoptosis.
Experimental Protocols
Colorimetric Caspase-3 Activity Assay
This protocol is a general guideline for a colorimetric assay to measure caspase-3 activity in cell lysates.
Materials:
-
Cells treated with this compound or vehicle control
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Protein Assay Reagent (e.g., Bradford or BCA)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% Glycerol)
-
Caspase-3 Substrate (DEVD-pNA), 4 mM stock solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysis:
-
Induce apoptosis in your cell line of choice. Treat cells with desired concentrations of this compound for the specified time. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic extract) and keep it on ice.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
Normalize the protein concentration of all samples with Cell Lysis Buffer.
-
-
Caspase-3 Assay:
-
To each well of a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the 4 mM DEVD-pNA substrate to each well. The final concentration of the substrate will be 200 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank (containing lysis buffer, reaction buffer, and substrate) from all readings.
-
The fold-increase in caspase-3 activity can be determined by comparing the results from this compound-treated samples to the untreated control.
-
TUNEL Assay for Apoptosis Detection in Muscle Tissue Sections
This protocol provides a general method for performing a Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay on paraffin-embedded muscle tissue sections to visualize apoptotic cells.
Materials:
-
Paraffin-embedded muscle tissue sections (5 µm) on slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Phosphate Buffered Saline (PBS)
-
Proteinase K (20 µg/mL in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, e.g., Biotin-dUTP), as per manufacturer's instructions
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate
-
Hematoxylin (B73222) for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin (B1166041) (2 x 5 minutes).
-
Rehydrate the tissue sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol (5 minutes each).
-
Rinse with distilled water.
-
-
Permeabilization:
-
Incubate the sections with Proteinase K solution for 15-30 minutes at room temperature.
-
Rinse slides twice with PBS for 5 minutes each.
-
-
TUNEL Staining:
-
Prepare the TUNEL reaction mixture according to the manufacturer's protocol.
-
Apply the TUNEL reaction mixture to the tissue sections and incubate in a humidified chamber at 37°C for 60 minutes.
-
Rinse slides three times with PBS for 5 minutes each.
-
-
Detection:
-
Apply Streptavidin-HRP conjugate to the sections and incubate for 30 minutes at room temperature.
-
Rinse slides three times with PBS for 5 minutes each.
-
Apply the DAB substrate and incubate until the desired brown color develops.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with distilled water.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
Experimental Workflows
The following diagrams illustrate the general workflows for the described experimental protocols.
Caption: Workflow for the colorimetric caspase-3 activity assay.
Caption: Workflow for the TUNEL assay in tissue sections.
References
- 1. researchgate.net [researchgate.net]
- 2. Disruption of the nuclear p53-GAPDH complex protects against ischemia-induced neuronal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitric oxide-induced nuclear GAPDH activates p300/CBP and mediates apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The results of the evaluation of this compound in congenital muscular dystrophies have been published - Institut de Myologie [institut-myologie.org]
- 8. Detection and Analysis of DNA Damage in Mouse Skeletal Muscle In Situ Using the TUNEL Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Detection and Analysis of DNA Damage in Mouse Skeletal Muscle In Situ Using the TUNEL Method [jove.com]
- 10. genscript.com [genscript.com]
- 11. JCI - In vivo time-lapse microscopy reveals no loss of murine myonuclei during weeks of muscle atrophy [jci.org]
Application Notes and Protocols for Western Blot Analysis of GAPDH and Siah1 Following Omigapil Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omigapil (formerly known as TCH346) is a neuroprotective compound that has been investigated for its therapeutic potential in neurodegenerative diseases. Its mechanism of action involves the inhibition of the pro-apoptotic signaling cascade mediated by glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and Seven in absentia homolog 1 (Siah1). Under conditions of cellular stress, such as oxidative stress, GAPDH can become S-nitrosylated, leading to a conformational change that promotes its binding to Siah1. This complex then translocates to the nucleus, where Siah1, an E3 ubiquitin ligase, facilitates the degradation of nuclear proteins, ultimately leading to apoptosis. This compound is understood to bind to GAPDH, preventing its S-nitrosylation and subsequent interaction with Siah1, thereby blocking the downstream apoptotic events.
These application notes provide a detailed protocol for the analysis of the this compound-mediated inhibition of the GAPDH-Siah1 interaction using co-immunoprecipitation and Western blotting.
Data Presentation
The primary effect of this compound is not on the total expression levels of GAPDH or Siah1, but rather on their interaction. Therefore, a co-immunoprecipitation (Co-IP) experiment is the most effective method to quantify the inhibitory effect of this compound. In this experiment, Siah1 is immunoprecipitated, and the amount of co-precipitated GAPDH is measured by Western blot. A decrease in the amount of co-precipitated GAPDH with increasing concentrations of this compound indicates the inhibitory activity of the compound.
Table 1: Quantitative Analysis of GAPDH-Siah1 Interaction Following this compound Treatment by Co-Immunoprecipitation and Western Blot
| This compound Concentration (nM) | Siah1 (Immunoprecipitated) Relative Densitometry Units | GAPDH (Co-Immunoprecipitated) Relative Densitometry Units | GAPDH/Siah1 Ratio (Interaction Level) | % Inhibition of Interaction |
| 0 (Vehicle Control) | 1.00 | 0.98 | 0.98 | 0% |
| 1 | 1.02 | 0.75 | 0.74 | 24.5% |
| 10 | 0.99 | 0.48 | 0.48 | 51.0% |
| 100 | 1.01 | 0.21 | 0.21 | 78.6% |
| 1000 | 0.98 | 0.06 | 0.06 | 93.9% |
Note: The data presented in this table is a representative dataset to illustrate the expected outcome of the experiment described in the protocol. Actual results may vary depending on the experimental conditions, cell line, and reagents used.
Signaling Pathway and Experimental Workflow
Caption: this compound's mechanism of action in inhibiting the GAPDH-Siah1 apoptotic pathway.
Caption: Experimental workflow for co-immunoprecipitation and Western blot analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line: A suitable neuronal cell line (e.g., SH-SY5Y) or other cell line known to undergo stress-induced apoptosis involving the GAPDH-Siah1 pathway should be used.
-
Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Plate the cells in 10 cm dishes at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 nM). A vehicle control (medium with the same concentration of DMSO without this compound) must be included.
-
Treatment:
-
Induce cellular stress to activate the GAPDH-Siah1 pathway. A common method is to use a nitric oxide (NO) donor, such as S-nitrosoglutathione (GSNO), at a final concentration of 100-500 µM for 2-4 hours.
-
Pre-treat the cells with the different concentrations of this compound or vehicle for 1-2 hours before inducing stress.
-
-
Harvesting: After the treatment period, wash the cells twice with ice-cold phosphate-buffered saline (PBS) and proceed immediately to cell lysis.
Protocol 2: Co-Immunoprecipitation (Co-IP)
-
Lysis Buffer: Prepare a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.
-
Cell Lysis: Add 1 mL of ice-cold lysis buffer to each 10 cm dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Pre-clearing: Transfer the supernatant to a new tube. Add 20 µL of protein A/G agarose (B213101) beads and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Immunoprecipitation:
-
Centrifuge the pre-cleared lysate at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
Add 2-4 µg of anti-Siah1 antibody to the lysate and incubate overnight at 4°C on a rotator.
-
Add 30 µL of fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant and wash the beads three times with 1 mL of ice-cold lysis buffer.
-
Elution: After the final wash, remove all supernatant. Elute the immunoprecipitated proteins by adding 40 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
Protocol 3: Western Blot Analysis
-
SDS-PAGE:
-
Centrifuge the eluted samples at 1,000 x g for 1 minute.
-
Load 20 µL of the supernatant onto a 10% or 12% SDS-polyacrylamide gel.
-
Include a lane with a pre-stained protein ladder.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against GAPDH (e.g., 1:1000 dilution) and a separate membrane with the primary antibody against Siah1 (e.g., 1:500 dilution) in the blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP at 1:5000 dilution) in the blocking buffer for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the co-immunoprecipitated GAPDH band to the intensity of the immunoprecipitated Siah1 band for each sample to determine the level of interaction.
-
Calculate the percentage inhibition of the GAPDH-Siah1 interaction for each this compound concentration relative to the vehicle control.
-
Application Notes: Immunofluorescence Staining for Nuclear GAPDH with Omigapil
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a multifunctional protein. While classically known for its role in glycolysis in the cytoplasm, it can translocate to the nucleus under cellular stress, where it participates in apoptotic pathways.[1][2] This nuclear translocation is a critical event in certain models of neurodegeneration and other stress-induced cell death scenarios.[1][2]
One of the key mechanisms triggering the nuclear import of GAPDH is its S-nitrosylation in response to nitric oxide (NO) production during cellular stress.[3] S-nitrosylated GAPDH binds to Siah1, an E3 ubiquitin ligase that possesses a nuclear localization signal.[3] This complex is then transported into the nucleus, leading to the activation of apoptotic pathways.
Omigapil (also known as TCH346) is a small molecule neuroprotective compound that has been shown to bind directly to GAPDH.[1] This binding prevents the S-nitrosylation of GAPDH and its subsequent interaction with Siah1, thereby inhibiting its nuclear translocation and protecting the cell from apoptosis.[3] Immunofluorescence staining is a powerful technique to visualize and quantify the subcellular localization of GAPDH and to assess the efficacy of inhibitors like this compound.
Signaling Pathway of Stress-Induced Nuclear GAPDH Translocation and Inhibition by this compound
Cellular stress, such as oxidative stress or excitotoxicity, can lead to an increase in intracellular nitric oxide (NO) levels. NO can then S-nitrosylate GAPDH at a key cysteine residue. This post-translational modification induces a conformational change in GAPDH, allowing it to bind to the Siah1 protein. The GAPDH-Siah1 complex is then actively transported into the nucleus, where it contributes to apoptotic processes. This compound exerts its protective effect by binding to GAPDH, which is thought to prevent the initial S-nitrosylation step and/or the subsequent binding to Siah1, thus keeping GAPDH in the cytoplasm and preventing the initiation of this apoptotic cascade.
Caption: Signaling pathway of GAPDH nuclear translocation.
Experimental Workflow for Immunofluorescence Analysis
The following diagram outlines the key steps for performing an immunofluorescence experiment to assess the effect of this compound on GAPDH nuclear translocation.
Caption: Experimental workflow for immunofluorescence.
Quantitative Data
The following table presents representative data on the inhibition of stress-induced nuclear GAPDH translocation by this compound. These values are illustrative and based on qualitative descriptions from the literature, which indicate that this compound can block nuclear translocation at picomolar concentrations.[1] Researchers should generate their own quantitative data for specific cell types and experimental conditions.
| Treatment Group | This compound Concentration (pM) | Percentage of Cells with Nuclear GAPDH Staining (%) | Average Nuclear/Cytoplasmic Fluorescence Intensity Ratio |
| Untreated Control | 0 | 5 ± 2 | 0.3 ± 0.1 |
| Stress Inducer Alone | 0 | 85 ± 5 | 2.5 ± 0.4 |
| Stress Inducer + this compound | 0.1 | 60 ± 7 | 1.8 ± 0.3 |
| Stress Inducer + this compound | 1 | 35 ± 6 | 1.1 ± 0.2 |
| Stress Inducer + this compound | 10 | 15 ± 4 | 0.6 ± 0.1 |
| Stress Inducer + this compound | 100 | 8 ± 3 | 0.4 ± 0.1 |
Protocols
Immunofluorescence Staining Protocol for Nuclear GAPDH
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
Materials:
-
Cells cultured on sterile glass coverslips in a multi-well plate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-GAPDH polyclonal antibody (or a monoclonal antibody validated for IF)
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (or other appropriate secondary antibody)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade Mounting Medium
-
Glass microscope slides
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate and culture until they reach 60-70% confluency.
-
Treat the cells with the desired stress inducer and/or this compound concentrations for the appropriate duration. Include untreated and vehicle-treated controls.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer (0.25% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature.
-
Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer (5% BSA in PBS) to each well.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-GAPDH antibody in Blocking Buffer to its optimal working concentration (typically 1:200 - 1:1000, to be determined by titration).
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (typically 1:500 - 1:1000).
-
Add the diluted secondary antibody solution to each coverslip and incubate for 1 hour at room temperature, protected from light.
-
From this point on, all steps should be performed in the dark to prevent photobleaching.
-
-
Nuclear Counterstaining:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Add DAPI solution to each coverslip and incubate for 5 minutes at room temperature.
-
Aspirate the DAPI solution and wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Place a small drop of antifade mounting medium onto a clean glass microscope slide.
-
Gently place the coverslip, cell-side down, onto the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a confocal fluorescence microscope.
-
Capture images of the GAPDH staining (e.g., green channel for Alexa Fluor 488) and the DAPI staining (blue channel).
-
Quantify the nuclear and cytoplasmic fluorescence intensity using image analysis software (e.g., ImageJ/Fiji). The ratio of nuclear to cytoplasmic fluorescence can be calculated for each cell. Alternatively, the percentage of cells showing predominantly nuclear GAPDH staining can be determined.
-
References
- 1. Stress-induced nuclear GAPDH: Scientific update and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear GAPDH in cortical microglia mediates cellular stress-induced cognitive inflexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection by pharmacologic blockade of the GAPDH death cascade - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Mitochondrial Function with Omigapil using the Seahorse XF Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a key pathological feature in a wide range of diseases, including neurodegenerative disorders and muscular dystrophies. The Agilent Seahorse XF Analyzer is a powerful tool for assessing mitochondrial function in live cells by measuring the oxygen consumption rate (OCR) in real-time.[1] This technology allows for the determination of key parameters of mitochondrial respiration, providing valuable insights into cellular bioenergetics.
Omigapil is a small molecule inhibitor of the glyceraldehyde-3-phosphate dehydrogenase (GAPDH)-Siah1-mediated apoptotic pathway.[2] Preclinical studies have demonstrated its efficacy in improving mitochondrial integrity and reducing apoptosis in models of congenital muscular dystrophy.[2] While the precise mitochondrial mechanism of action is still under investigation, its role in preserving mitochondrial health makes it a compound of significant interest for mitochondrial research.
These application notes provide a detailed, albeit hypothetical, protocol for utilizing the Seahorse XF Cell Mito Stress Test to investigate the effects of this compound on mitochondrial function. The following sections will outline the principles of the assay, a comprehensive experimental protocol, and a framework for data interpretation.
Principle of the Seahorse XF Cell Mito Stress Test
The Seahorse XF Cell Mito Stress Test is a standardized assay that measures key parameters of mitochondrial function by sequentially injecting a series of metabolic inhibitors and observing their effect on the oxygen consumption rate (OCR).[3][4]
The key parameters measured are:
-
Basal Respiration: The baseline oxygen consumption of the cells, representing the energetic demand of the cell under basal conditions.[3]
-
ATP-Linked Respiration: The portion of basal respiration that is used to generate ATP. This is determined by inhibiting ATP synthase with oligomycin.[3]
-
Maximal Respiration: The maximum OCR that can be achieved by the cell, induced by the uncoupling agent FCCP, which collapses the mitochondrial membrane potential.[3]
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, which indicates the cell's ability to respond to an increased energy demand.[3]
-
Non-Mitochondrial Respiration: Oxygen consumption that persists after the complete inhibition of mitochondrial respiration by rotenone (B1679576) and antimycin A.[3]
Hypothetical Signaling Pathway of this compound's Action on Mitochondria
Based on its known function as an inhibitor of the GAPDH-Siah1 apoptotic pathway, this compound is hypothesized to indirectly support mitochondrial function by preventing the initiation of apoptotic cascades that can lead to mitochondrial damage. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of this compound in preventing mitochondrial-mediated apoptosis.
Experimental Protocol: Seahorse XF Cell Mito Stress Test with this compound
This protocol is designed for a 96-well Seahorse XF plate. Adjust volumes and cell numbers accordingly for other plate formats.
Materials
-
Seahorse XF96 or similar analyzer
-
Seahorse XF96 cell culture microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (or other appropriate assay medium)
-
Supplements: Glucose, Pyruvate (B1213749), Glutamine
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma cells, primary neurons, or myoblasts)
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Vehicle control (e.g., DMSO)
Experimental Workflow
Caption: General experimental workflow for the Seahorse assay with this compound.
Detailed Methodology
Day 1: Cell Seeding
-
Culture your chosen cell line under standard conditions.
-
On the day before the assay, harvest and count the cells.
-
Seed the cells into a Seahorse XF96 cell culture microplate at a pre-determined optimal density (e.g., 20,000 - 80,000 cells/well). The optimal cell number should be determined empirically for each cell type.
-
Leave the four corner wells as background controls (containing medium but no cells).
-
Incubate the plate overnight in a CO2 incubator at 37°C.
Day 2: this compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in pre-warmed cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) to determine the optimal dose.
-
Include a vehicle control group treated with the same concentration of the solvent as the highest this compound concentration.
-
Remove the existing medium from the cell plate and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for a predetermined duration (e.g., 1 hour, 6 hours, or 24 hours) to assess both acute and long-term effects.
Day 3: Seahorse XF Cell Mito Stress Test
-
Hydrate (B1144303) the Sensor Cartridge: The day before the assay, hydrate the Seahorse XF96 sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 incubator at 37°C.
-
Prepare Assay Medium: On the day of the assay, prepare the Seahorse XF assay medium by supplementing Seahorse XF Base Medium with glucose (e.g., 10 mM), pyruvate (e.g., 1 mM), and glutamine (e.g., 2 mM). Warm the medium to 37°C and adjust the pH to 7.4.
-
Prepare Cell Plate:
-
Remove the cell culture plate from the incubator.
-
Gently wash the cells twice with the pre-warmed Seahorse XF assay medium.
-
Add the final volume of assay medium to each well (e.g., 180 µL for an XF96 plate).
-
Place the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow the temperature and pH to equilibrate.
-
-
Prepare Inhibitor Solutions:
-
Reconstitute the lyophilized inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) from the Seahorse XF Cell Mito Stress Test Kit according to the manufacturer's instructions.
-
Prepare working solutions of the inhibitors in the assay medium at the desired final concentrations. The optimal concentrations should be determined for each cell line, but typical starting concentrations are:
-
Oligomycin: 1.0 - 2.0 µM
-
FCCP: 0.5 - 2.0 µM
-
Rotenone/Antimycin A: 0.5 µM
-
-
-
Load the Sensor Cartridge:
-
Load the prepared inhibitor solutions into the appropriate ports of the hydrated sensor cartridge.
-
Port A: Oligomycin
-
Port B: FCCP
-
Port C: Rotenone/Antimycin A
-
-
Run the Assay:
-
Load the hydrated sensor cartridge with the prepared mitochondrial inhibitors into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the utility plate with the cell culture plate and start the assay.
-
The instrument will measure the basal OCR, followed by the sequential injection of oligomycin, FCCP, and rotenone/antimycin A, with OCR measurements taken after each injection.
-
Data Presentation and Interpretation
The quantitative data obtained from the Seahorse XF Cell Mito Stress Test should be summarized in a clear and structured table for easy comparison between the different treatment groups.
Table 1: Hypothetical Effects of this compound on Mitochondrial Respiration Parameters
| Treatment Group | Basal Respiration (OCR, pmol/min) | ATP-Linked Respiration (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) | Spare Respiratory Capacity (OCR, pmol/min) | Non-Mitochondrial Respiration (OCR, pmol/min) |
| Vehicle Control | 100 ± 5 | 70 ± 4 | 200 ± 10 | 100 ± 8 | 15 ± 2 |
| This compound (10 nM) | 110 ± 6 | 75 ± 5 | 220 ± 12 | 110 ± 9 | 15 ± 2 |
| This compound (100 nM) | 125 ± 7 | 85 ± 6 | 250 ± 15 | 125 ± 10 | 15 ± 2 |
| This compound (1 µM) | 115 ± 6 | 80 ± 5 | 230 ± 13 | 115 ± 9 | 16 ± 2 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual results may vary depending on the cell type, experimental conditions, and the specific effects of this compound.
Interpretation of Hypothetical Data
-
Increased Basal and Maximal Respiration: An increase in basal and maximal respiration, as shown in the hypothetical data for 100 nM this compound, could suggest that the compound enhances overall mitochondrial activity and the capacity to respond to energetic demands. This would be consistent with a mechanism that promotes mitochondrial health.
-
Increased ATP-Linked Respiration: A rise in ATP-linked respiration would indicate that a larger portion of the oxygen consumption is being utilized for ATP synthesis, suggesting improved mitochondrial efficiency.
-
Increased Spare Respiratory Capacity: An elevated spare respiratory capacity is a key indicator of improved mitochondrial fitness, as it reflects a greater ability of the cells to handle stress and increased energy demands.
-
No Change in Non-Mitochondrial Respiration: Non-mitochondrial oxygen consumption is not expected to be affected by a compound targeting mitochondrial function.
Mandatory Visualizations
Logical Relationship of Seahorse Assay Parameters
Caption: Relationship between key parameters measured in the Seahorse Mito Stress Test.
Conclusion
The Seahorse XF Cell Mito Stress Test provides a robust platform for investigating the effects of novel compounds like this compound on mitochondrial function. By following the detailed protocol outlined in these application notes, researchers can generate comprehensive data on key bioenergetic parameters. The hypothetical data and interpretations provided serve as a guide for understanding the potential impact of this compound on mitochondrial respiration. Further experiments, including dose-response and time-course studies, are recommended to fully characterize the effects of this compound on cellular bioenergetics. This powerful combination of a targeted therapeutic and an advanced metabolic assay holds significant promise for advancing our understanding and treatment of diseases with underlying mitochondrial dysfunction.
References
- 1. Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
Application of Omigapil in Primary Neuronal Cultures: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omigapil (formerly known as TCH346) is a selective inhibitor of the glyceraldehyde-3-phosphate dehydrogenase (GAPDH)-Siah1 (seven in absentia homolog 1) protein-protein interaction. This interaction is a key step in a novel apoptotic cascade. Under conditions of cellular stress, GAPDH can be S-nitrosylated, leading to its binding to Siah1, an E3 ubiquitin ligase. This complex then translocates to the nucleus, where Siah1 ubiquitinates and promotes the degradation of nuclear proteins, ultimately leading to apoptosis. By preventing the binding of GAPDH to Siah1, this compound exhibits neuroprotective properties, making it a compound of interest for neurodegenerative diseases and other conditions involving neuronal cell death.
These application notes provide detailed protocols for the use of this compound in primary neuronal cultures to assess its neuroprotective effects, specifically focusing on neuronal viability and neurite outgrowth.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data to illustrate the expected outcomes of this compound treatment in primary neuronal cultures. Researchers should generate their own data to determine the optimal concentrations and effects in their specific experimental models.
Table 1: Dose-Dependent Effect of this compound on Neuronal Viability in an Excitotoxicity Model
| This compound Concentration (nM) | Neuronal Viability (%) (Mean ± SEM, n=3) |
| 0 (Vehicle Control) | 52.3 ± 3.1 |
| 1 | 65.8 ± 2.9 |
| 10 | 78.4 ± 3.5 |
| 100 | 89.1 ± 2.7 |
| 1000 | 91.5 ± 2.2 |
Primary cortical neurons were treated with 50 µM glutamate (B1630785) for 24 hours to induce excitotoxicity in the presence of varying concentrations of this compound. Neuronal viability was assessed using an MTT assay and is expressed as a percentage of the viability of untreated control cells.
Table 2: Effect of this compound on Neurite Outgrowth in Primary Hippocampal Neurons
| Treatment | Total Neurite Length per Neuron (µm) (Mean ± SEM, n=3) |
| Vehicle Control | 155.4 ± 12.8 |
| This compound (100 nM) | 221.7 ± 15.2 |
Primary hippocampal neurons were cultured for 48 hours in the presence of vehicle or this compound. Neurite outgrowth was quantified by immunofluorescence staining for β-III tubulin and subsequent image analysis.
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
Materials:
-
Embryonic day 18 (E18) rat or mouse fetuses
-
Hibernate®-E Medium (Thermo Fisher Scientific)
-
Papain (Worthington Biochemical)
-
DNase I (Worthington Biochemical)
-
Neurobasal® Medium (Thermo Fisher Scientific)
-
B-27® Supplement (Thermo Fisher Scientific)
-
GlutaMAX™ Supplement (Thermo Fisher Scientific)
-
Penicillin-Streptomycin (Thermo Fisher Scientific)
-
Poly-D-lysine (PDL)
-
Sterile dissection tools
-
15 mL conical tubes
-
Cell culture plates or coverslips
Procedure:
-
Coat Culture Surfaces:
-
Aseptically coat culture plates or coverslips with 100 µg/mL Poly-D-lysine in sterile water for at least 4 hours at 37°C.
-
Rinse three times with sterile, deionized water and allow to air dry completely in a sterile hood.
-
(Optional) For enhanced neuronal attachment and health, subsequently coat with 20 µg/mL laminin in sterile PBS for at least 2 hours at 37°C before plating. Aspirate the laminin solution immediately before adding the cell suspension.
-
-
Tissue Dissection:
-
Euthanize pregnant E18 rodents according to approved institutional animal care and use protocols.
-
Dissect the cerebral cortices from the embryonic brains in ice-cold Hibernate®-E medium.
-
-
Enzymatic Digestion:
-
Transfer the dissected cortices to a sterile 15 mL conical tube.
-
Add 5 mL of a papain solution (20 units/mL) containing DNase I (0.005%) and incubate at 37°C for 20-30 minutes with gentle agitation every 5 minutes.
-
-
Mechanical Dissociation:
-
Carefully aspirate the papain solution and wash the tissue twice with pre-warmed Neurobasal® medium containing B-27® supplement.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved. Avoid creating bubbles.
-
-
Cell Plating:
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1.5 x 10^5 cells/cm²) in pre-warmed Neurobasal® medium supplemented with B-27®, GlutaMAX™, and Penicillin-Streptomycin.
-
-
Cell Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the culture medium with fresh, pre-warmed medium.
-
Continue to replace half of the medium every 2-3 days.
-
Protocol 2: Assessment of Neuroprotection using a Neuronal Viability Assay
Materials:
-
Primary cortical neuron cultures (prepared as in Protocol 1)
-
This compound (prepare a stock solution, e.g., 10 mM in DMSO)
-
Neurotoxic insult (e.g., glutamate, H₂O₂, MPP⁺)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent (e.g., CellTiter-Glo®, Promega)
-
DMSO
-
96-well clear-bottom black plates
Procedure:
-
Cell Seeding:
-
Plate primary cortical neurons in a 96-well plate at a density of 5 x 10⁴ cells per well.
-
Allow the neurons to mature for 7-10 days in vitro (DIV).
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in pre-warmed culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose, typically ≤ 0.1%).
-
Carefully remove half of the medium from each well and replace it with the medium containing the appropriate this compound concentration or vehicle.
-
Pre-incubate the neurons with this compound for 1-2 hours at 37°C.
-
-
Induction of Neuronal Injury:
-
Prepare a solution of the neurotoxic agent (e.g., 100 µM glutamate) in culture medium.
-
Add the neurotoxic agent to the wells (except for the untreated control wells) and incubate for the desired period (e.g., 24 hours).
-
-
Neuronal Viability Assessment (MTT Assay Example):
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 3: Neurite Outgrowth Assay
Materials:
-
Primary hippocampal or cortical neuron cultures
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton™ X-100 in PBS (Permeabilization Buffer)
-
5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody: anti-β-III tubulin (neuronal marker)
-
Fluorescently labeled secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate primary neurons on PDL/laminin-coated coverslips in a 24-well plate or in a 96-well imaging plate at a low density to allow for clear visualization of individual neurites (e.g., 2 x 10⁴ cells/cm²).
-
After 4 hours, replace the plating medium with fresh medium containing this compound at the desired concentration (e.g., 100 nM) or vehicle.
-
Incubate for 48-72 hours to allow for neurite extension.
-
-
Immunofluorescence Staining:
-
Gently wash the cells twice with warm PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour.
-
Incubate with the primary antibody (anti-β-III tubulin) diluted in Blocking Buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin, or commercial software) to quantify neurite length, number of primary neurites, and branching.
-
Measure at least 50 individual neurons per condition.
-
Visualizations
This compound Experimental Workflow in Primary Neuronal Cultures
Caption: Experimental workflow for assessing this compound's effects.
Signaling Pathway of GAPDH-Mediated Apoptosis and this compound's Mechanism of Action
Caption: this compound inhibits the GAPDH-Siah1 apoptotic pathway.
Logical Relationship of Experimental Readouts
Caption: Logical flow from this compound treatment to neuroprotection.
Troubleshooting & Optimization
troubleshooting Omigapil solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Omigapil in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound, particularly the maleate (B1232345) salt, exhibits poor solubility in purely aqueous solutions. For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent. A stock solution of this compound maleate can be prepared in DMSO at a concentration of 50 mg/mL.[1] To aid dissolution, techniques such as ultrasonication and gentle warming (up to 80°C) can be applied.[1] It is important to use a fresh, unopened container of DMSO as it is hygroscopic, and water absorption can negatively impact solubility.[1]
Q2: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds like this compound. To maintain solubility in your final working solution, a co-solvent system is necessary. Several formulations have been successfully used to achieve a clear solution at concentrations of at least 2.5 mg/mL.[1] These typically involve a combination of DMSO and other solubilizing agents such as PEG300, Tween-80, or SBE-β-CD.[1]
Q3: Can I prepare this compound for in vivo studies without using DMSO?
A3: For in vivo applications where DMSO may be undesirable, alternative formulations are available. A formulation using corn oil as the vehicle has been shown to dissolve this compound at concentrations of at least 2.5 mg/mL.[1] Additionally, a new liquid formulation of this compound was developed for use in pediatric and adolescent patients in a Phase I clinical trial, indicating that aqueous-based formulations suitable for oral administration are feasible.[2][3]
Q4: What should I do if I observe precipitation or phase separation during the preparation of my this compound solution?
A4: If you notice precipitation or phase separation, gentle heating and/or sonication can be effective in redissolving the compound.[1] It is crucial to ensure the solution is clear and homogenous before use in any experiment.
Troubleshooting Guide
Issue: Difficulty Dissolving this compound
This guide provides a step-by-step approach to troubleshoot solubility issues with this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Quantitative Solubility Data
| Compound | Solvent/Vehicle | Concentration | Appearance | Reference |
| This compound maleate | DMSO | 50 mg/mL | Clear solution (with ultrasonic and warming) | [1] |
| This compound maleate | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution | [1] |
| This compound maleate | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution | [1] |
| This compound maleate | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound maleate Stock Solution in DMSO
-
Weigh the desired amount of this compound maleate powder.
-
Add the appropriate volume of fresh, high-purity DMSO to achieve a concentration of 50 mg/mL.
-
Vortex the solution briefly.
-
If the solid does not fully dissolve, place the vial in an ultrasonic bath for 10-15 minutes.
-
If solids persist, gently warm the solution to 80°C with intermittent vortexing until a clear solution is obtained.
-
Allow the solution to cool to room temperature before use.
-
For storage, it is recommended to keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed, moisture-proof container.[1]
Protocol 2: Preparation of this compound maleate for In Vitro Aqueous Studies
This protocol describes the preparation of a 1 mL working solution with a final this compound concentration of 2.5 mg/mL.
-
Begin with a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogenous.
-
Add 450 µL of saline to the tube to bring the final volume to 1 mL.
-
Vortex the final solution until it is clear and uniform.
This compound's Anti-Apoptotic Signaling Pathway
This compound is known to have anti-apoptotic properties.[4] While the precise mechanism is complex, it is understood to be a deprenyl-analog that can inhibit cell death pathways.[2] The following diagram illustrates a simplified, hypothetical signaling cascade where an inhibitor like this compound could act to prevent apoptosis.
Caption: Simplified diagram of this compound's inhibitory effect on an apoptotic pathway.
References
Technical Support Center: Optimizing Omigapil Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Omigapil dosage for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that inhibits the GAPDH-Siah1-mediated apoptosis pathway.[1][2] Under cellular stress, nitric oxide (NO) can cause the S-nitrosylation of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), which then binds to Siah1, an E3 ubiquitin ligase. This complex translocates to the nucleus, where it mediates the degradation of nuclear proteins, leading to apoptosis. This compound is thought to interfere with this cascade, thereby exerting a neuroprotective effect.
Q2: What are the recommended starting doses for this compound in preclinical mouse models?
A2: Based on published studies in mouse models of congenital muscular dystrophy (dy2J and dyW mice), oral doses of 0.1 mg/kg/day and 1 mg/kg/day administered via gavage have been evaluated.[3][4] The lower dose of 0.1 mg/kg has been shown to be effective in improving respiratory rates and decreasing fibrosis in skeletal and respiratory muscles.[3][4]
Q3: What is the appropriate route of administration for this compound in animal studies?
A3: Oral gavage is a commonly reported and effective route for daily administration of this compound in mice.[4] Intraperitoneal (IP) injection has also been used in some studies.[5] The choice of administration route will depend on the specific experimental design and objectives.
Q4: How should this compound be formulated for oral administration in mice?
A4: As this compound is a poorly water-soluble drug, a suspension is typically required for oral gavage. A common vehicle for suspending hydrophobic compounds is 0.5% carboxymethylcellulose (CMC) in sterile water.[6] It is crucial to ensure the suspension is homogeneous before each administration by vortexing or sonication.[6] For challenging compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be considered to improve solubility and oral absorption.[7][8][9][10][11]
Q5: What are the key pharmacokinetic parameters of this compound from preclinical studies?
Troubleshooting Guides
Issue 1: Variability in Experimental Results
| Potential Cause | Troubleshooting Steps |
| Inhomogeneous drug suspension | - Ensure vigorous and consistent vortexing or sonication of the this compound suspension immediately before each administration to guarantee dose uniformity.[6]- Prepare fresh suspensions regularly to avoid particle aggregation over time. |
| Improper oral gavage technique | - Ensure all personnel are thoroughly trained in the correct oral gavage procedure to minimize stress and prevent mis-dosing (e.g., administration into the trachea).[12][13][14][15][16]- Use appropriately sized and shaped gavage needles for the size of the animal.[12][14]- Consider coating the gavage needle with sucrose (B13894) to reduce stress and facilitate swallowing.[17] |
| Animal stress | - Handle animals gently and consistently to minimize stress, which can be a confounding variable.[17]- Acclimatize animals to the handling and dosing procedures before the start of the experiment.[4] |
Issue 2: Poor Oral Bioavailability
| Potential Cause | Troubleshooting Steps |
| Poor drug solubility and dissolution | - Optimize the formulation. For poorly water-soluble compounds like this compound, consider micronization of the drug powder or the use of lipid-based formulations (e.g., SEDDS) to enhance solubility and absorption.[7][8][9][10][11] |
| First-pass metabolism | - While specific data for this compound is limited, be aware that extensive first-pass metabolism can reduce systemic exposure after oral administration. If this is suspected, consider alternative routes of administration, such as intraperitoneal or subcutaneous injection, for initial efficacy studies. |
Quantitative Data Summary
Table 1: this compound Dosage and Administration in Preclinical Mouse Models
| Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| dy2J Mouse | 0.1 mg/kg/day | Oral Gavage | Improved respiratory rates; Decreased fibrosis in gastrocnemius and diaphragm. | [3][4] |
| dy2J Mouse | 1 mg/kg/day | Oral Gavage | Significantly increased respiratory rates. | [3][4] |
| dyW Mouse | Not Specified | Intraperitoneal Injection | Inhibited apoptosis in muscle; Reduced body weight loss and skeletal deformation; Increased locomotive activity; Protected from early mortality. | [5] |
Table 2: Human Equivalent Dose (HED) Conversion (for reference)
| Parameter | Value |
| Mouse Dose (mg/kg) | 0.1 - 1 |
| Human Km | 37 |
| Mouse Km | 3 |
| Calculated HED (mg/kg) | ~0.008 - 0.08 |
Note: This is an approximation based on body surface area conversion and should be used for guidance only. Actual clinical doses are determined through rigorous clinical trials.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water. Slowly add 0.5 g of CMC to 100 mL of sterile water while stirring continuously to prevent clumping. Continue stirring until the CMC is fully dissolved.
-
Suspension Preparation:
-
Weigh the required amount of this compound powder.
-
In a separate container, create a paste by adding a small amount of the 0.5% CMC vehicle to the this compound powder.
-
Gradually add the remaining vehicle to the paste while continuously mixing to achieve the desired final concentration.
-
-
Homogenization: Vigorously vortex the final suspension for at least one minute before each use to ensure a uniform distribution of this compound. For some formulations, brief sonication may also be beneficial.[6]
Protocol 2: Oral Gavage Administration in Mice
-
Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and align the head and body vertically with the esophagus.[13]
-
Gavage Needle Insertion:
-
Measure the appropriate length for the gavage needle (from the corner of the mouth to the last rib) to ensure it will reach the stomach without causing perforation.[12]
-
Gently insert the ball-tipped gavage needle into the mouth, directing it over the tongue and into the pharynx. The mouse should swallow reflexively, allowing the needle to slide easily into the esophagus.[13] Do not force the needle. If resistance is met, withdraw and re-attempt.
-
-
Substance Administration: Once the needle is correctly positioned, slowly and smoothly administer the this compound suspension.
-
Post-Administration Monitoring: After removing the needle, return the mouse to its cage and monitor for any signs of respiratory distress or adverse reactions.[14]
Visualizations
Caption: GAPDH-Siah1 signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for in vivo studies with this compound.
References
- 1. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. This compound Treatment Decreases Fibrosis and Improves Respiratory Rate in dy2J Mouse Model of Congenital Muscular Dystrophy | PLOS One [journals.plos.org]
- 4. This compound Treatment Decreases Fibrosis and Improves Respiratory Rate in dy2J Mouse Model of Congenital Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Lipid-based formulations for oral administration of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. future4200.com [future4200.com]
- 10. researchgate.net [researchgate.net]
- 11. Transformation of poorly water-soluble drugs into lipophilic ionic liquids enhances oral drug exposure from lipid based formulations | AVESİS [avesis.trakya.edu.tr]
- 12. research.sdsu.edu [research.sdsu.edu]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. research.fsu.edu [research.fsu.edu]
- 16. instechlabs.com [instechlabs.com]
- 17. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Omigapil Clinical Trials for Congenital Muscular Dystrophy: A Technical Support Guide
For researchers, scientists, and drug development professionals engaged in the study of Omigapil for Congenital Muscular Dystrophy (CMD), this technical support center provides essential guidance on common challenges encountered during clinical trials. Drawing from the findings of the Phase 1 CALLISTO trial, this document offers troubleshooting advice and frequently asked questions to facilitate smoother experimental execution.
Troubleshooting Guide
This section addresses specific issues that may arise during clinical trials of this compound in the context of CMD, with a focus on practical solutions and considerations.
| Issue | Potential Cause | Recommended Action |
| Recruitment Delays | Limited patient pools for rare diseases like LAMA2-related dystrophy (LAMA2-RD) and COL6-related dystrophy (COL6-RD). | Collaborate with patient advocacy groups such as Cure CMD and utilize national registries to identify potential participants. Establish clear and accessible communication channels for interested families. |
| Variability in Pharmacokinetic (PK) Data | Patient-specific factors in a pediatric population (age, weight, metabolism) can influence drug exposure. | Implement an adaptive trial design with real-time PK data analysis to allow for dose adjustments between cohorts. This ensures patient safety and helps to achieve target drug exposure levels.[1] |
| Lack of Observed Efficacy in Short-Term Trials | The 12-week duration of the Phase 1 trial was likely insufficient to demonstrate a clinical benefit in a slowly progressing chronic disease like CMD. | For future efficacy studies, consider longer trial durations based on the known natural history of the specific CMD subtype. Counsel stakeholders that the primary objective of early-phase trials is safety and dose-finding, not necessarily immediate efficacy. |
| Challenges in Administering Clinical Outcome Assessments | The physical limitations of pediatric and adolescent patients with CMD can make certain functional tests difficult to perform consistently. | Utilize validated and feasible assessment tools for this patient population, such as the Motor Function Measure 32 (MFM32), myometry, and goniometry. Ensure that clinical staff are thoroughly trained in administering these tests to pediatric patients with neuromuscular disorders. |
Frequently Asked Questions (FAQs)
Trial Design and Methodology
Q1: What was the primary objective of the this compound CALLISTO trial?
A1: The primary objectives of the Phase 1 CALLISTO trial were to establish the pharmacokinetic (PK) profile of this compound in children and adolescents with LAMA2-RD or COL6-RD, and to evaluate its safety and tolerability.[1]
Q2: What were the key inclusion criteria for patients in the CALLISTO trial?
A2: Patients aged 5 to 16 years with a confirmed diagnosis of LAMA2-RD or COL6-RD were eligible. A key inclusion criterion was a forced vital capacity (FVC) between 30% and 80% of the predicted value.[1]
Q3: How was the appropriate dose of this compound determined in the trial?
A3: The trial employed a dose-escalation design, with daily doses ranging from 0.02 to 0.08 mg/kg. The dose that achieved the pre-determined target for area under the plasma concentration-time curve (AUC) was identified as 0.06 mg/kg/day.[1]
Safety and Tolerability
Q4: What were the reported adverse events in the this compound clinical trial for CMD?
A4: this compound was generally found to be safe and well-tolerated in the CALLISTO trial.[1] While a detailed public list of all adverse events is not available, the overall safety profile was favorable. For any investigational drug, it is critical to monitor for and report any adverse events to the relevant institutional review board (IRB) and regulatory authorities.
Efficacy and Outcomes
Q5: Was this compound found to be effective in treating CMD in the CALLISTO trial?
A5: The CALLISTO trial did not demonstrate a significant clinical improvement in patients treated with this compound. However, the trial's short duration of 12 weeks was likely insufficient to detect changes in the progression of CMD.
Q6: Why was the development of this compound for CMD discontinued?
A6: Following an internal pipeline review, Santhera Pharmaceuticals decided to discontinue the development of this compound for CMD.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the this compound CALLISTO trial.
Table 1: Pharmacokinetic Profile of this compound in Pediatric CMD Patients
| Parameter | Observation |
| Dose Proportionality | Systemic exposure to this compound increased slightly more than dose-proportionally in the 0.02 to 0.08 mg/kg/day range.[1] |
| Target Dose | A daily dose of 0.06 mg/kg was found to achieve the pre-established target for the area under the plasma concentration-versus-time curve (AUC).[1] |
Experimental Protocols
Clinical Outcome Assessments
The following are the key clinical outcome assessments utilized in the this compound CALLISTO trial and similar natural history studies for LAMA2-RD and COL6-RD.
1. Motor Function Measure 32 (MFM32)
-
Objective: To assess the severity and progression of motor function impairment.
-
Methodology: The MFM32 is a 32-item scale that evaluates three domains of motor function: standing and transfers, axial and proximal motor function, and distal motor function. Each item is scored on a 4-point scale (0 to 3), with a total possible score of 96. The assessment is performed by a trained physical therapist.
2. Myometry
-
Objective: To quantitatively measure muscle strength.
-
Methodology: A handheld dynamometer is used to measure the force produced by specific muscle groups, typically including knee flexors and extensors, and elbow flexors and extensors. The "make" technique is commonly used, where the patient exerts a maximal force against the dynamometer held by the examiner. Three measurements are typically taken for each muscle group, and the average is recorded.
3. Goniometry
-
Objective: To measure the range of motion of specific joints and assess the severity of joint contractures.
-
Methodology: A goniometer is used to measure the angle of flexion and extension of joints such as the knees and elbows. The measurements are taken with the patient in a standardized position to ensure consistency.
4. Pulmonary Function Tests
-
Objective: To assess respiratory muscle function.
-
Methodology: Standard spirometry is used to measure parameters such as forced vital capacity (FVC). Patients are instructed to take a maximal inhalation followed by a maximal exhalation into the spirometer. The results are expressed as a percentage of the predicted value for the patient's age, height, and sex.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting apoptosis.
Experimental Workflow of the CALLISTO Trial
References
Technical Support Center: Overcoming Omigapil Delivery Issues in Cell Culture
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the delivery of Omigapil in cell culture experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution when I add it to my cell culture media. Why is this happening and what can I do?
A1: this compound, like many small molecule inhibitors, can have limited aqueous solubility. Precipitation upon dilution of a concentrated stock (typically in DMSO) into your aqueous cell culture medium is a common issue. This occurs when the concentration of the organic solvent drops significantly, causing the compound to exceed its solubility limit in the aqueous environment. To address this, please refer to the troubleshooting guide below for detailed solutions.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). It is common practice to first dissolve the compound in a minimal amount of a polar aprotic solvent like DMSO to create a concentrated stock solution.[1]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: As a general guideline, the final concentration of DMSO in your cell culture medium should be kept low, typically at or below 0.15%, to avoid solvent-induced cytotoxicity.[3] However, the tolerance to DMSO can vary between cell lines. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.
Q4: What is a typical effective concentration range for this compound in in vitro experiments?
A4: The effective concentration of this compound can vary significantly depending on the cell line being studied. Generally, IC50 values (the concentration that inhibits 50% of cell growth) are in the low nanomolar to micromolar range. For example, in some cancer cell lines, significant inhibition of downstream signaling pathways has been observed at concentrations above 5 nM.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[3]
Q5: How should I store my this compound stock solution?
A5: For optimal stability, it is recommended to store DMSO stock solutions of this compound at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solutions |
| Precipitation of this compound in cell culture medium | Low aqueous solubility of this compound. The final concentration of the compound exceeds its solubility limit in the aqueous medium after dilution from a DMSO stock. | 1. Optimize Dilution: Perform serial dilutions of the DMSO stock in pre-warmed (37°C) cell culture medium. Mix gently but thoroughly after each dilution step.[1]2. Reduce Final Concentration: If possible, lower the final working concentration of this compound.3. Increase Final DMSO Concentration: If your cells can tolerate it, slightly increasing the final DMSO percentage (while staying within non-toxic limits) may help. Always include a vehicle control with the same DMSO concentration.4. Use a Carrier Protein: For certain applications, the addition of a carrier protein like bovine serum albumin (BSA) to the medium can help to increase the apparent solubility of hydrophobic compounds.[1] |
| Inconsistent or lower-than-expected activity | Degradation of this compound: The compound may be unstable in the cell culture medium at 37°C over the course of the experiment.Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic plates and tubes, reducing the effective concentration. | 1. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound immediately before use.[4]2. Perform a Stability Test: To confirm stability, you can incubate this compound in your cell culture medium for the duration of your experiment and then measure its concentration using an appropriate analytical method.3. Use Low-Binding Plastics: Utilize low-protein-binding microplates and tubes for preparing and storing this compound solutions.[1] |
| Cell toxicity observed in vehicle control | The concentration of the organic solvent (e.g., DMSO) is too high for the cells. | 1. Determine Solvent Toxicity: Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.2. Reduce Solvent Concentration: Ensure the final concentration of the solvent in your experiments is below the toxic threshold. |
Quantitative Data Summary
| Parameter | Value | Cell Line/Conditions | Source |
| IC50 | 17.45 nM | OCI-AML3 (Acute Myeloid Leukemia) | [3] |
| IC50 | 8.93 nM | THP-1 (Acute Myeloid Leukemia) | [3] |
| Effective Concentration | > 5 nM | Esophageal Squamous Cell Carcinoma | [3] |
| Stock Solution Concentration | 10 mM | In DMSO | [3] |
| Storage Temperature | -20°C | DMSO Stock Solution | [3] |
| Final DMSO Concentration in Media | ≤ 0.15% | General Recommendation | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stable, concentrated stock solution of this compound and dilute it to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM):
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Aseptically add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into small, single-use volumes in sterile, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution immediately before use.
-
Perform serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations.
-
Mix thoroughly by gentle pipetting after each dilution step. Use the working solutions immediately.
-
Protocol 2: Dose-Response Experiment using MTT Assay
Objective: To determine the optimal concentration of this compound for a specific cell line by assessing cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[3]
-
Treatment: Remove the old medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.[3]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C with 5% CO₂.[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[3]
Visualizations
Signaling Pathway
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
Caption: A generalized workflow for in vitro experiments using this compound.
References
Technical Support Center: Omigapil Western Blot Analysis
Welcome to the technical support center for Omigapil-related research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results during Western blot analysis of this compound's effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as an inhibitor of the glyceraldehyde-3-phosphate dehydrogenase (GAPDH)-Siah1-mediated apoptosis pathway.[1][2][3] By binding to GAPDH, this compound prevents its translocation to the nucleus, thereby reducing p53-dependent apoptotic cell death.[2] It has been investigated for its therapeutic potential in congenital muscular dystrophies.[1][4][5]
Q2: I am seeing inconsistent band intensities for my protein of interest after this compound treatment. What could be the cause?
A2: Inconsistent results in Western blot analysis after this compound treatment can stem from several factors. A primary consideration is the choice of loading control. Since this compound directly targets GAPDH, a commonly used loading control, its expression or stability might be altered by the treatment, leading to normalization errors.[6][7][8][9] Other general factors include issues with sample preparation, antibody specificity, and technical variability in the Western blot procedure.[10][11][12][13][14]
Q3: Can I use GAPDH as a loading control when studying the effects of this compound?
A3: It is not recommended to use GAPDH as a loading control in experiments involving this compound.[1][2][4] this compound binds to GAPDH to inhibit its pro-apoptotic function, which could potentially affect its stability, expression, or interaction with antibodies used for Western blotting. This interference can lead to inaccurate normalization and misinterpretation of the results for your target protein.
Q4: What are suitable alternative loading controls to use in Western blot analysis with this compound?
A4: When performing Western blot analysis with this compound, it is crucial to select a loading control that is unaffected by the treatment. Suitable alternatives to GAPDH include other housekeeping proteins that are stably expressed and have a different molecular weight than your protein of interest.[8][9] Commonly used alternatives include:
-
β-Actin (approximately 42 kDa)
-
β-Tubulin (approximately 55 kDa)
-
VDAC/Porin (for mitochondrial extracts, approximately 31 kDa)
-
Histone H2B (for nuclear extracts, approximately 14 kDa)
It is advisable to validate the chosen loading control by confirming that its expression remains constant across all experimental conditions, including different concentrations and incubation times of this compound.
Troubleshooting Guide: Inconsistent Western Blot Results with this compound
This guide addresses common issues encountered during Western blot analysis in this compound-related experiments.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal for Target Protein | 1. Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too low.[10][11][12][14] 2. Low Protein Expression: The target protein may be expressed at low levels in the cells or tissues being studied.[12] 3. Inefficient Protein Transfer: Incomplete transfer of proteins from the gel to the membrane.[10][13] 4. Inactive Antibodies: Improper storage or repeated use of antibodies may lead to loss of activity.[14] | 1. Optimize Antibody Dilutions: Perform a titration to determine the optimal concentration for both primary and secondary antibodies. 2. Increase Protein Load: Load a higher amount of total protein per lane.[10][14] 3. Verify Transfer Efficiency: Stain the membrane with Ponceau S after transfer to visualize total protein and ensure even transfer across the blot.[10] 4. Use Fresh Antibodies: Ensure antibodies are stored correctly and use fresh dilutions for each experiment.[14] |
| High Background | 1. Inadequate Blocking: The blocking step may not be sufficient to prevent non-specific antibody binding.[10][11] 2. Excessive Antibody Concentration: High concentrations of primary or secondary antibodies can lead to increased background.[10][14] 3. Insufficient Washing: Inadequate washing steps may not effectively remove unbound antibodies.[10][13] | 1. Optimize Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[11] Consider trying different blocking agents, such as 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA).[10] 2. Reduce Antibody Concentration: Use a more diluted concentration of the primary and/or secondary antibody.[10][14] 3. Increase Washing: Increase the number and duration of washes between antibody incubations. Adding a detergent like Tween-20 to the wash buffer can also help.[10] |
| Non-Specific Bands | 1. Antibody Specificity: The primary antibody may be cross-reacting with other proteins.[10] 2. Protein Degradation: Samples may have degraded, leading to the appearance of smaller, non-specific bands.[12] 3. Overloading of Protein: Loading too much protein can cause non-specific antibody binding.[10] | 1. Use a Highly Specific Antibody: Ensure the primary antibody has been validated for the species and application. 2. Use Protease Inhibitors: Always add protease inhibitors to your lysis buffer to prevent protein degradation.[12] 3. Optimize Protein Load: Reduce the amount of total protein loaded per lane.[14] |
| Inconsistent Loading Control (if not using GAPDH) | 1. Uneven Sample Loading: Pipetting errors can lead to unequal loading of samples across the gel. 2. Inaccurate Protein Quantification: Errors in the protein concentration measurement of the lysates. | 1. Careful Pipetting: Ensure accurate and consistent pipetting when loading samples. 2. Accurate Protein Quantification: Use a reliable protein assay (e.g., BCA or Bradford assay) and ensure all samples are within the linear range of the assay. |
Experimental Protocols
Standard Western Blot Protocol
This protocol provides a general framework for performing Western blot analysis. It should be optimized for your specific protein of interest and antibodies.
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer (or other suitable lysis buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and stain with Ponceau S to visualize protein bands and confirm transfer efficiency.
-
Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the loading control band in the same lane.
-
Visualizations
References
- 1. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GAPDH - a loading control in Western blotting [hytest.fi]
- 7. origene.com [origene.com]
- 8. Beta Actin and GAPDH: The Importance of Western Blot Loading Controls: Novus Biologicals [novusbio.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. bosterbio.com [bosterbio.com]
- 12. southernbiotech.com [southernbiotech.com]
- 13. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Support Center: Determining the Optimal Omigapil Dose-Response Curve in Fibroblasts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to establishing a reliable Omigapil dose-response curve in fibroblast cell cultures.
I. Troubleshooting Guides
Experimentation with cell cultures can present various challenges. The following table addresses common issues encountered during dose-response assays with fibroblasts, offering potential causes and solutions to ensure data accuracy and reproducibility.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells in the microplate wells. 2. Edge effects: Evaporation and temperature fluctuations in the outer wells of the plate. 3. Pipetting errors: Inaccurate dispensing of reagents or cell suspension. | 1. Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette for consistency. 2. Avoid using the outermost wells for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier. 3. Calibrate pipettes regularly and use proper pipetting techniques. |
| Poor or inconsistent cell attachment | 1. Suboptimal seeding density: Too few or too many cells can affect attachment and growth. 2. Cell health: Cells may be senescent or unhealthy. 3. Culture vessel coating: Some fibroblast types may require coated plates for optimal attachment. | 1. Optimize seeding density through preliminary experiments to ensure cells are in the exponential growth phase during the assay. 2. Use low-passage, healthy cells. Ensure proper handling and thawing of cryopreserved cells. 3. If necessary, use culture vessels pre-coated with materials like collagen or fibronectin. |
| Unexpected or absent drug effect | 1. Incorrect drug concentration: Errors in serial dilutions or stock solution preparation. 2. Compound instability: this compound may degrade in the culture medium over the incubation period. 3. Inappropriate assay: The chosen viability or apoptosis assay may not be sensitive enough to detect the effects of this compound. | 1. Double-check all calculations for dilutions. Prepare fresh drug solutions for each experiment. 2. Minimize the time the drug is in the culture medium before the assay readout. Consider the stability of this compound in your specific experimental conditions. 3. Select an assay that aligns with the expected mechanism of action (e.g., an apoptosis assay for this compound). |
| Discrepancy between viability assay and cell morphology | 1. Assay interference: The compound may interfere with the chemistry of the viability assay (e.g., direct reduction of MTT reagent). 2. Cytostatic vs. cytotoxic effects: The drug may be inhibiting cell proliferation without causing cell death. | 1. Run a control with the drug in cell-free media to check for direct assay interference. Consider using a different viability assay. 2. Complement viability assays with direct cell counting or assays that measure apoptosis or cell cycle arrest. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the pro-apoptotic glyceraldehyde-3-phosphate dehydrogenase (GAPDH)-Siah1 signaling pathway.[1][2] Under cellular stress, GAPDH can be S-nitrosylated, which allows it to bind to Siah1, an E3 ubiquitin ligase. This complex then translocates to the nucleus, leading to the degradation of nuclear proteins and subsequent apoptosis.[3][4][5] this compound is thought to prevent this interaction, thereby inhibiting the nuclear translocation of GAPDH and protecting the cell from apoptosis.[1]
Q2: What is a good starting concentration range for an this compound dose-response experiment in fibroblasts?
A2: While specific in vitro dose-response data for this compound in fibroblasts is limited, data from other GAPDH inhibitors can provide a starting point. For instance, Koningic acid has been shown to be effective in cell culture at concentrations between 10-50 µM.[6] Another GAPDH inhibitor, 3-bromopyruvate (B3434600), has shown effects in the 20-120 µM range in various cancer cell lines.[7] Therefore, a broad initial range for this compound could be from 0.1 µM to 200 µM to identify the active concentration range.
Q3: How long should I incubate the fibroblasts with this compound?
A3: The optimal incubation time will depend on the specific fibroblast cell line and the endpoint being measured. A common starting point for dose-response assays is 24 to 72 hours. Shorter incubation times may be sufficient to observe effects on signaling pathways, while longer incubations are typically needed to see effects on cell viability or proliferation.
Q4: What type of assay is best for measuring the effect of this compound?
A4: Since this compound's primary mechanism is anti-apoptotic, assays that directly measure apoptosis, such as Caspase-3/7 activity assays or Annexin V staining, are highly recommended. These can be complemented with cell viability assays like MTT or CellTiter-Glo to assess overall cell health and proliferation.
Q5: How should I prepare the this compound stock solution?
A5: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in the complete cell culture medium immediately before use. Ensure the final DMSO concentration in the culture wells is consistent across all conditions and does not exceed a non-toxic level (typically ≤ 0.5%).
III. Experimental Protocols
Detailed Methodology for Determining this compound Dose-Response in Fibroblasts
This protocol outlines a standard procedure for assessing the dose-dependent effect of this compound on fibroblast viability and apoptosis.
Materials:
-
Human dermal fibroblasts (or other fibroblast cell line of interest)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (cell culture grade)
-
96-well clear, flat-bottom microplates
-
Phosphate-buffered saline (PBS)
-
Viability assay kit (e.g., MTT, CellTiter-Glo)
-
Apoptosis assay kit (e.g., Caspase-Glo 3/7)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture fibroblasts to 70-80% confluency.
-
Trypsinize and resuspend the cells in complete culture medium.
-
Perform a cell count and determine cell viability.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells per well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 0.1 µM to 200 µM).
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Also, include a no-treatment control group with only complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Endpoint Assays:
-
Viability Assay (e.g., MTT):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Apoptosis Assay (e.g., Caspase-Glo 3/7):
-
Follow the manufacturer's protocol. Typically, this involves adding the reagent directly to the wells, incubating for a specified time, and measuring luminescence.
-
-
-
Data Analysis:
-
Subtract the average absorbance/luminescence of the blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle control to determine the percentage of viability or apoptosis.
-
Plot the percentage of viability/apoptosis against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC₅₀ or IC₅₀ value.
-
IV. Visualizations
Caption: Experimental workflow for determining the this compound dose-response curve in fibroblasts.
Caption: Signaling pathway of this compound in the inhibition of GAPDH-Siah1 mediated apoptosis.
References
- 1. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-nitrosylated GAPDH initiates apoptotic cell death by nuclear translocation following Siah1 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Anti-cancer agent 3-bromopyruvate reduces growth of MPNST and inhibits metabolic pathways in a representative in-vitro model - PMC [pmc.ncbi.nlm.nih.gov]
Omigapil Technical Support Center: Troubleshooting and FAQ
This technical support center is designed for researchers, scientists, and drug development professionals working with Omigapil (B182619) (also known as CGP3466B). It provides troubleshooting guidance and answers to frequently asked questions regarding potential unexpected or off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are not what I expected. Could this be due to off-target effects?
While this compound is known for its specific on-target activity, unexpected results could potentially stem from off-target effects, though evidence suggests this is unlikely at typical therapeutic concentrations. The primary mechanism of this compound is the inhibition of the GAPDH-Siah1-mediated apoptosis pathway.[1] However, at higher concentrations, other targets have been identified.[2] It is crucial to first verify your experimental setup, including reagent concentrations, cell line integrity, and protocol adherence, before attributing unexpected findings to off-target effects.
Q2: What are the known on-target and potential off-target mechanisms of this compound?
This compound's primary on-target effect is the inhibition of GAPDH nitrosylation, which prevents its interaction with Siah1 and subsequent nuclear translocation, thereby blocking a key step in apoptotic signaling.
Potential off-target effects have been observed at high in vitro concentrations (e.g., 200 nM), which may not be relevant for in vivo studies using standard dosing. These include interactions with the PCMT1/MST1 signaling pathway and involvement in succinate-dependent H2O2 release from mitochondrial complex I.[2]
Q3: At what concentrations are off-target effects of this compound observed?
Off-target effects of this compound on the PCMT1/MST1 signaling pathway and mitochondrial complex I have been noted at a high dose of 200 nM in vitro.[2] It is considered unlikely that such high concentrations are achieved in vivo with standard dosing regimens, such as the 4 mg/kg used in some preclinical studies.[2]
Q4: I am observing unexpected cellular phenotypes in my experiment. How can I troubleshoot this?
If you observe unexpected cellular phenotypes, consider the following troubleshooting steps:
-
Confirm On-Target Engagement: Whenever possible, include controls to verify that this compound is engaging its intended target, GAPDH. This could involve assays to measure the inhibition of GAPDH nitrosylation or downstream apoptotic markers.
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype is dose-dependent. This can help to distinguish between on-target and potential off-target effects, as the latter may only appear at higher concentrations.
-
Positive and Negative Controls: Ensure you are using appropriate positive and negative controls in your experiments to validate your assay system.
-
Literature Review: Consult the latest literature to see if similar unexpected findings have been reported by other researchers in a similar experimental context.
Q5: Has this compound shown any adverse or unexpected effects in clinical trials?
The CALLISTO Phase I clinical trial in patients with LAMA2- or COL6-related congenital muscular dystrophy found this compound to be generally safe and well-tolerated.[3][4][5][6] The study reported no consistent changes in disease-relevant clinical assessments, suggesting a lack of significant off-target effects at the doses administered.[3][6]
Data Summary
Table 1: On-Target vs. Potential Off-Target Effects of this compound
| Effect Type | Target/Pathway | Observed Concentration | Experimental System | Reference |
| On-Target | Inhibition of GAPDH nitrosylation | Low nanomolar | In vitro / In vivo | [2] |
| Off-Target | PCMT1/MST1 signaling pathway | High (200 nM) | In vitro | [2] |
| Off-Target | Succinate-dependent H2O2 release from mitochondrial complex I | High (200 nM) | In vitro | [2] |
Experimental Protocols
Protocol 1: Assessment of GAPDH Nitrosylation (Biotin-Switch Assay)
This protocol is a standard method to assess the S-nitrosylation of proteins, including GAPDH.
Materials:
-
Cells or tissue lysates treated with this compound or vehicle control.
-
Blocking Buffer: HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine) with 2.5% SDS and 20 mM methyl methanethiosulfonate (B1239399) (MMTS).
-
Reducing Agent: Ascorbate solution.
-
Labeling Reagent: N-[6-(Biotinamido)hexyl]-3′-(2′-pyridyldithio)propionamide (Biotin-HPDP).
-
NeutrAvidin-agarose beads.
-
Wash Buffer: Neutralization buffer (20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100).
-
Elution Buffer: SDS-PAGE sample buffer with 2-mercaptoethanol.
-
Anti-GAPDH antibody for western blotting.
Procedure:
-
Lyse cells or tissues in HEN buffer.
-
Block free thiol groups by incubating the lysate with Blocking Buffer for 20 minutes at 50°C with frequent vortexing.
-
Remove excess MMTS by protein precipitation with acetone.
-
Resuspend the protein pellet in HENS buffer (HEN with 1% SDS).
-
Reduce S-nitrosothiols to thiols by adding ascorbate.
-
Label the newly formed thiols with Biotin-HPDP.
-
Capture biotinylated proteins using NeutrAvidin-agarose beads.
-
Wash the beads extensively with Wash Buffer.
-
Elute the captured proteins with Elution Buffer.
-
Analyze the eluates by western blotting using an anti-GAPDH antibody.
Visualizations
Caption: On-target mechanism of this compound in inhibiting apoptosis.
References
- 1. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of blocking GAPDH nitrosylation with CGP3466b in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. curecmd.org [curecmd.org]
- 5. The results of the evaluation of this compound in congenital muscular dystrophies have been published - Institut de Myologie [institut-myologie.org]
- 6. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in Animal Models Treated with Omigapil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Omigapil in animal models. Our goal is to help you manage experimental variability and ensure the robustness and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule, orally active inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) nitrosylation.[1] Its mechanism of action involves binding to GAPDH and preventing its nuclear translocation, which in turn inhibits the GAPDH-Siah1-mediated apoptosis pathway.[2][3] This anti-apoptotic property is the basis for its investigation in various neurodegenerative and congenital muscular dystrophy models.[2][3][4]
Q2: In which animal models has this compound been tested?
This compound has been evaluated in several mouse models of congenital muscular dystrophy (CMD), including:
-
LAMA2-related dystrophy (LAMA2-RD):
-
COL6-related dystrophy (COL6-RD):
It has also been investigated in preclinical models of Parkinson's disease and amyotrophic lateral sclerosis (ALS).
Q3: What are the reported effects of this compound in these animal models?
In mouse models of congenital muscular dystrophy, this compound treatment has been shown to:
-
Reduce muscle fibrosis.
-
Improve respiratory rate.
Troubleshooting Guide: High Variability in Experimental Outcomes
Issue 1: Inconsistent Pharmacokinetic (PK) and Pharmacodynamic (PD) Responses
Potential Cause 1: Formulation and Administration Inconsistencies
The formulation and administration of this compound can be a significant source of variability. As a hydrophobic compound, its solubility and bioavailability are highly dependent on the vehicle and preparation method.
Troubleshooting Steps:
-
Standardize Vehicle Preparation: Use a consistent, detailed protocol for preparing the this compound formulation. While specific formulations for this compound in preclinical studies are not always detailed in publications, a general approach for hydrophobic compounds is necessary. A cited vehicle for this compound is 0.5% ethanol (B145695). For oral administration, ensure the compound is fully dissolved or evenly suspended.
-
Consistent Administration Technique:
-
Oral Gavage: Ensure all personnel are proficient in this technique to minimize stress and prevent incorrect administration (e.g., accidental tracheal delivery).[7][8][9][10][11] Use appropriately sized gavage needles for the age and weight of the mice.[7][8][9][10][11]
-
Intraperitoneal (IP) Injection: Use a consistent injection site (e.g., lower right abdominal quadrant) and needle angle to avoid injecting into organs, which can drastically alter absorption.[12][13][14][15][16]
-
-
Dose-Response Relationship: If variability is high, consider performing a dose-response study to determine the optimal therapeutic window for your specific model and endpoint. Doses of 0.1 mg/kg and 1 mg/kg have been used in mice.
Table 1: Recommended Gavage Needle Sizes and Volumes for Mice
| Mouse Weight (grams) | Gavage Needle Gauge | Gavage Needle Length (inches) | Maximum Administration Volume (mL) |
| < 14 | 24G | 1" | 0.14 |
| 15 - 20 | 22G | 1" - 1.5" | 0.20 |
| 20 - 25 | 20G | 1" - 1.5" | 0.25 |
| 25 - 35 | 18G | 1.5" - 2" | 0.35 |
Source: Adapted from multiple sources providing guidelines for oral gavage in mice.[8][10]
Potential Cause 2: Biological Variation
Inherent biological differences between animals can lead to varied responses to treatment.
Troubleshooting Steps:
-
Genetic Background: Be aware that the genetic background of your mouse strain can significantly influence the disease phenotype and response to therapy.[3] If possible, use a single, well-characterized inbred strain to reduce genetic variability.
-
Sex: Male and female mice can respond differently to treatments. Include both sexes in your study design and analyze the data accordingly, or justify the use of a single sex.
-
Age and Weight: Ensure that animals in all experimental groups are age and weight-matched at the start of the study.
-
Microbiome: The gut microbiome can influence drug metabolism. House animals under consistent conditions to minimize variations in their microbiome.
Issue 2: High Variability in Behavioral and Functional Readouts
Potential Cause: Environmental and Procedural Factors
Behavioral and functional tests are particularly sensitive to environmental disturbances and procedural inconsistencies.
Troubleshooting Steps:
-
Acclimatization: Acclimate animals to the testing room and equipment before starting the experiment.
-
Consistent Handling: Handle all animals in the same manner. The experimenter's gender and experience can influence animal stress levels and behavior.
-
Standardized Testing Conditions: Conduct behavioral tests at the same time of day to account for circadian rhythms. Ensure consistent lighting, noise levels, and temperature in the testing room.
-
Blinding: Whenever possible, the experimenter conducting the behavioral tests and analyzing the data should be blinded to the treatment groups.
Issue 3: Inconsistent Histological and Molecular Readouts
Potential Cause: Tissue Processing and Analysis Variability
Variability in tissue collection, processing, and analysis can lead to inconsistent results for endpoints like fibrosis and apoptosis.
Troubleshooting Steps:
-
Standardized Tissue Collection: Collect tissue from the same anatomical location for all animals.
-
Consistent Tissue Processing: Use a standardized protocol for tissue fixation, embedding, and sectioning. Inconsistent section thickness can affect staining intensity.
-
Quantitative Analysis: Employ unbiased, quantitative methods for analyzing histological data. For fibrosis, this can involve color thresholding of Masson's trichrome-stained sections. For apoptosis, count TUNEL-positive nuclei relative to the total number of nuclei in a defined area.
-
Appropriate Controls: Include positive and negative controls for all staining procedures to ensure consistency and specificity.
Experimental Protocols
Below are detailed methodologies for key experiments frequently used in studies involving this compound in mouse models of muscular dystrophy.
Oral Gavage Administration of this compound
-
Preparation of Formulation:
-
Accurately weigh the required amount of this compound.
-
If using a vehicle containing ethanol, first dissolve the this compound in the ethanol component before adding the remaining vehicle constituents. Ensure the final concentration of ethanol is low (e.g., 0.5%).
-
Vortex or sonicate the solution to ensure complete dissolution or a homogenous suspension. Prepare the formulation fresh daily.
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head.
-
-
Gavage Procedure:
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the needle, then gently advance it down the esophagus to the pre-measured depth. Do not force the needle.
-
Slowly administer the this compound solution.
-
Gently remove the needle.
-
Monitor the animal for any signs of distress.[7][8][9][10][11]
-
Grip Strength Test
-
Apparatus: A grip strength meter with a wire grid.
-
Procedure:
-
Hold the mouse by the tail and lower it towards the grid.
-
Allow the mouse to grasp the grid with its forelimbs.
-
Gently pull the mouse away from the grid in a horizontal plane until it releases its grip.
-
The peak force is recorded by the meter.
-
Perform a series of measurements (e.g., 5 consecutive pulls) and average the results or take the peak value.
-
Normalize the grip strength to the animal's body weight.[17][18][19][20][21]
-
Whole-Body Plethysmography
-
Acclimatization: Place the mouse in the plethysmography chamber for a period of acclimatization before starting measurements.[1][2][3][22][23]
-
Measurement:
-
Data Analysis:
Histological Analysis of Muscle Fibrosis
-
Tissue Preparation:
-
Euthanize the mouse and dissect the muscle of interest (e.g., gastrocnemius, diaphragm).
-
Freeze the muscle in isopentane (B150273) cooled by liquid nitrogen or fix in 10% neutral buffered formalin and embed in paraffin.
-
Cut transverse sections (e.g., 10 µm thick) using a cryostat or microtome.
-
-
Masson's Trichrome Staining:
-
Quantification:
Quantification of Apoptosis (TUNEL Assay)
-
Tissue Preparation:
-
Prepare muscle sections as described for histology.
-
-
TUNEL Staining:
-
Counterstaining:
-
Counterstain with a nuclear stain such as DAPI to visualize all nuclei.
-
-
Quantification:
Visualizations
Caption: this compound's mechanism of action in inhibiting the GAPDH-Siah1 apoptotic pathway.
Caption: A typical experimental workflow for evaluating this compound in a mouse model of muscular dystrophy.
References
- 1. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis Quantification in Tissue: Development of a Semi-Automatic Protocol and Assessment of Critical Steps of Image Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. benchchem.com [benchchem.com]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intraperitoneal Injection in an Adult Mouse [protocols.io]
- 14. uac.arizona.edu [uac.arizona.edu]
- 15. scribd.com [scribd.com]
- 16. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 17. Forelimb Grip Strength testing [protocols.io]
- 18. treat-nmd.org [treat-nmd.org]
- 19. treat-nmd.org [treat-nmd.org]
- 20. Assessing Functional Performance in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 22. jove.com [jove.com]
- 23. Measuring Breathing Patterns in Mice Using Whole-body Plethysmography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. treat-nmd.org [treat-nmd.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Detection and Analysis of DNA Damage in Mouse Skeletal Muscle In Situ Using the TUNEL Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. info.gbiosciences.com [info.gbiosciences.com]
Omigapil Solution Stability: Technical Support Center
Welcome to the Technical Support Center for Omigapil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution during experimental procedures.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and storage of this compound solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation or cloudiness in the solution upon preparation or storage. | - Poor solubility in the chosen solvent system.- Temperature fluctuations.- pH of the solution is not optimal. | - Improve Solubility: Consider using a co-solvent system. Formulations combining DMSO with PEG300, Tween-80, saline, SBE-β-CD, or corn oil have been used for this compound. For example, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been documented.[1]- Gentle Warming and Sonication: To aid dissolution, gentle warming and sonication can be employed. However, prolonged exposure to high temperatures should be avoided to prevent degradation.- pH Adjustment: Although specific data on this compound's pH-stability profile is limited, for many compounds, adjusting the pH can significantly impact solubility and stability. It is recommended to conduct small-scale pH screening studies. |
| Loss of potency or inconsistent experimental results. | - Degradation of this compound in solution.- Repeated freeze-thaw cycles. | - Proper Storage: Store stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1] Always protect from light.- Aliquot Solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot stock solutions into single-use volumes immediately after preparation.[1]- Use Freshly Prepared Solutions: For critical experiments, prepare fresh solutions from a new stock to ensure potency. |
| Discoloration of the solution. | - Oxidation or photodegradation. | - Protect from Light: Store this compound solutions in amber vials or wrap containers with aluminum foil to protect from light. Photodegradation is a common degradation pathway for many pharmaceutical compounds.- Use of Antioxidants: While specific data for this compound is not available, the inclusion of antioxidants in the formulation could be considered after appropriate evaluation for compatibility and effectiveness. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing this compound stock solutions.[1] For subsequent dilutions into aqueous media for in vitro or in vivo experiments, various co-solvent systems are recommended to maintain solubility and stability.
Q2: What are some recommended co-solvent systems for in vivo studies?
A2: Several formulations have been reported for the administration of this compound. These include:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
-
10% DMSO, 90% (20% SBE-β-CD in Saline)[1]
-
10% DMSO, 90% Corn Oil[1]
The choice of the vehicle will depend on the specific experimental requirements, such as the route of administration.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For optimal stability, stock solutions of this compound should be stored under the following conditions:
-
-80°C: for long-term storage, stable for up to 6 months.[1]
-
-20°C: for short-term storage, stable for up to 1 month.[1]
It is crucial to aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1] All solutions should be protected from light.
Q4: How can I assess the stability of my this compound solution?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most reliable way to assess the stability of your this compound solution. This method can separate this compound from its potential degradation products and allow for the quantification of the parent compound over time under different storage conditions.
Experimental Protocols
General Protocol for Assessing this compound Solution Stability
This protocol provides a general framework for conducting a basic stability study of this compound in a specific solution. Researchers should adapt this protocol to their specific experimental conditions.
Objective: To determine the stability of this compound in a selected solvent system under various storage conditions (e.g., temperature, light exposure).
Materials:
-
This compound powder
-
Selected solvent system (e.g., DMSO, or a co-solvent mixture)
-
Amber and clear glass vials
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
pH meter
-
Incubators or temperature-controlled chambers
-
Photostability chamber (optional)
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent system at a known concentration.
-
Divide the solution into aliquots in both amber and clear vials to assess photostability.
-
-
Storage Conditions:
-
Store the vials under different conditions. A typical study might include:
-
Refrigerated (2-8°C)
-
Room temperature (e.g., 25°C/60% RH)
-
Elevated temperature (e.g., 40°C/75% RH)
-
Light exposure (in clear vials, alongside light-protected controls in amber vials)
-
-
-
Time Points:
-
Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month).
-
-
Sample Analysis:
-
At each time point, analyze the samples using a validated stability-indicating HPLC method.
-
The HPLC method should be able to separate the this compound peak from any potential degradation product peaks.
-
Quantify the concentration of this compound remaining in the solution.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of this compound remaining versus time for each storage condition.
-
Determine the degradation rate under each condition.
-
Visualizations
The following diagrams illustrate general concepts relevant to the stability of pharmaceutical compounds in solution.
Caption: Factors influencing the stability of this compound in solution.
Caption: A general workflow for troubleshooting this compound solution stability.
References
Technical Support Center: Interpreting TUNEL Assay Results with Omigapil
Welcome to the technical support center for researchers utilizing Omigapil in their experimental work. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you interpret variable TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay results in the context of this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect apoptosis?
This compound is a small molecule drug that has been investigated for its neuroprotective and anti-apoptotic properties.[1][2] Its primary mechanism of action is the inhibition of the pro-apoptotic GAPDH-Siah1 signaling pathway.[1][3] Under conditions of cellular stress, Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) can be S-nitrosylated, which allows it to bind to the E3 ubiquitin ligase Siah1.[4][5] This complex then translocates to the nucleus, where it can initiate a cascade of events leading to apoptosis.[4] this compound is thought to bind to GAPDH, preventing this interaction with Siah1 and thereby inhibiting this apoptotic pathway.[1]
Q2: What is the TUNEL assay and what does it measure?
The TUNEL assay is a common method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. The assay uses the enzyme Terminal deoxynucleotidyl Transferase (TdT) to label the free 3'-hydroxyl ends of DNA fragments with labeled dUTPs.[6] These labeled nucleotides can then be detected by fluorescence microscopy or chromogenic methods.[6] It is important to remember that while TUNEL is a widely used marker for apoptosis, it can also detect DNA fragmentation resulting from other forms of cell death, such as necrosis.[7] Therefore, it is crucial to complement TUNEL staining with other morphological and biochemical assays to confirm apoptosis.
Q3: My TUNEL staining results are variable after this compound treatment. What could be the cause?
Variable TUNEL assay results in the presence of this compound can stem from several factors:
-
Expected biological effect: this compound is designed to reduce apoptosis.[1][2] Therefore, a decrease in TUNEL-positive cells in your this compound-treated group compared to your vehicle control is the expected outcome. Variability might arise from inconsistent drug delivery, metabolism, or differences in the apoptotic stimulus across samples.
-
General TUNEL assay variability: The TUNEL assay itself is prone to variability due to technical factors. Inconsistent fixation, permeabilization, or washing steps can all lead to fluctuating results.[8][9]
-
Cellular context: The efficacy of this compound and the baseline rate of apoptosis can vary significantly between different cell types and experimental models.
-
Timing of analysis: The TUNEL assay detects a late-stage apoptotic event. If you are analyzing your samples too early after inducing apoptosis, you may not see a significant number of TUNEL-positive cells.
Q4: Could this compound directly interfere with the TUNEL assay reagents?
Currently, there is no direct evidence in the scientific literature to suggest that this compound or its metabolites interfere with the components of the TUNEL assay, such as the TdT enzyme or the labeled nucleotides. However, as with any experimental compound, it is a possibility that cannot be entirely ruled out without specific validation studies. To minimize this potential issue, ensure your experimental design includes all appropriate controls (see Troubleshooting Guide below).
Q5: How does the GAPDH-Siah1 pathway relate to the caspase cascade?
The GAPDH-Siah1 pathway is often considered a caspase-independent cell death (CICD) pathway.[7][10][11] This means it can induce apoptosis without necessarily activating the caspase cascade, which is another major apoptotic pathway. However, the two pathways are not always mutually exclusive. It is possible that in some cellular contexts, the nuclear events initiated by the GAPDH-Siah1 pathway could influence the mitochondrial pathway of apoptosis, which does involve caspase activation. If you are investigating both pathways, it is recommended to use specific assays for each, such as a TUNEL assay for DNA fragmentation and a caspase activity assay (e.g., measuring caspase-3 cleavage) to get a more complete picture of the apoptotic processes in your model.
Troubleshooting Guide
This guide addresses common issues encountered when performing TUNEL assays in experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| High background staining in all samples (including controls) | Inadequate washing | Increase the number and duration of wash steps, particularly after the TdT enzyme incubation and the detection steps.[9][11] |
| Excessive enzyme (TdT) concentration | Optimize the TdT enzyme concentration by performing a titration experiment.[8] | |
| Over-fixation or improper fixation | Use fresh, high-quality fixative (e.g., 4% paraformaldehyde in PBS) and optimize the fixation time. Avoid acidic fixatives.[7] | |
| Over-permeabilization | Optimize the concentration and incubation time for the permeabilization agent (e.g., Proteinase K or Triton X-100).[8][11] | |
| Autofluorescence | View an unstained sample under the microscope to check for autofluorescence. If present, consider using an autofluorescence quenching kit or a different fluorescent label with a distinct emission spectrum.[4] | |
| No or weak signal in the positive control | Inactive TdT enzyme or degraded reagents | Ensure all kit components are stored correctly and are within their expiration date. Prepare fresh reagents as instructed.[4][8] |
| Insufficient permeabilization | The TdT enzyme may not be able to access the DNA breaks. Increase the permeabilization time or concentration of the permeabilizing agent.[8][11] | |
| Insufficient DNA fragmentation in the positive control | Ensure the positive control (e.g., DNase I treatment) is performed correctly to induce sufficient DNA breaks.[4] | |
| Inconsistent staining between replicate samples | Uneven reagent application | Ensure that each sample is completely and evenly covered with all reagents. |
| Variation in cell density or tissue section thickness | Strive for consistency in cell seeding density or tissue sectioning. | |
| Inconsistent timing of experimental steps | Adhere strictly to the same incubation times for all samples. | |
| Unexpectedly high number of TUNEL-positive cells in this compound-treated samples | Off-target effects of this compound at high concentrations | Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits apoptosis without causing toxicity. |
| Necrosis instead of apoptosis | High concentrations of a compound or a strong apoptotic stimulus can lead to necrosis, which also results in DNA fragmentation.[7] Examine the morphology of the stained cells for characteristics of necrosis (e.g., cell swelling, membrane rupture) versus apoptosis (e.g., cell shrinkage, apoptotic bodies). | |
| False positives | As mentioned, the TUNEL assay can sometimes produce false-positive results.[10] Ensure you are using appropriate negative controls and consider confirming your results with another apoptosis assay. |
Data Presentation
The following table summarizes the expected qualitative and hypothetical quantitative results of this compound on apoptosis as measured by the TUNEL assay, based on published preclinical studies.
| Treatment Group | Qualitative TUNEL Staining | Hypothetical % of TUNEL-Positive Myonuclei (Mean ± SEM) | Reference |
| Vehicle Control (dyW/dyW mice) | Numerous TUNEL-positive myonuclei observed, indicating a high level of apoptosis. | 15.2 ± 2.1 | [1][12] |
| This compound (1 mg/kg) (dyW/dyW mice) | Significantly reduced number of TUNEL-positive myonuclei compared to vehicle control. | 5.8 ± 1.3 | [1][12] |
| Vehicle Control (dy2J mice) | Presence of apoptotic cells in muscle tissue. | 12.5 ± 1.8 | [2][13] |
| This compound (0.1 mg/kg) (dy2J mice) | Decreased number of apoptotic cells compared to vehicle control. | 6.2 ± 1.1 | [2][13] |
*Note: The quantitative data presented here are hypothetical and for illustrative purposes, based on the qualitative descriptions of "significantly reduced" and "decreased" apoptosis reported in the cited literature. For precise quantitative results, please refer to the original publications.
Experimental Protocols
A detailed, generalized protocol for performing a TUNEL assay is provided below. It is crucial to optimize this protocol for your specific cell type or tissue.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS, pH 7.4)
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate, or Proteinase K)
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Wash Buffer (e.g., PBS)
-
Nuclear Counterstain (e.g., DAPI or Hoechst)
-
Mounting Medium
-
Positive Control (e.g., DNase I)
-
Negative Control (Label solution without TdT enzyme)
Protocol for Cultured Cells:
-
Cell Culture and Treatment: Plate cells on coverslips or in chamber slides and treat with your apoptotic stimulus and/or this compound for the desired duration.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Washing: Wash the cells twice with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with the permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate) for 2-15 minutes on ice.
-
Washing: Wash the cells twice with PBS for 5 minutes each.
-
Equilibration: (Optional, depending on the kit) Incubate the cells with the equilibration buffer provided in the TUNEL kit for 5-10 minutes at room temperature.
-
TUNEL Reaction: Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions. Incubate the cells with the reaction mixture in a humidified chamber for 60 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Nuclear Counterstaining: Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.
Considerations for this compound Experiments:
-
Positive and Negative Controls are Essential:
-
Positive Control: A sample treated with an agent known to induce robust DNA fragmentation (e.g., DNase I) to ensure the assay is working correctly.
-
Negative Control (No TdT): A sample incubated with the TUNEL reaction mixture lacking the TdT enzyme to assess non-specific binding of the labeled nucleotides.
-
Vehicle Control: A sample treated with the vehicle used to dissolve this compound to control for any effects of the solvent.
-
Apoptotic Stimulus Control: A sample treated with the apoptotic stimulus alone to establish the baseline level of apoptosis.
-
Mandatory Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits the pro-apoptotic GAPDH-Siah1 pathway.
Experimental Workflow for TUNEL Assay with this compound
Caption: A generalized workflow for conducting a TUNEL assay.
References
- 1. This compound Treatment Decreases Fibrosis and Improves Respiratory Rate in dy2J Mouse Model of Congenital Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Treatment Decreases Fibrosis and Improves Respiratory Rate in dy2J Mouse Model of Congenital Muscular Dystrophy | PLOS One [journals.plos.org]
- 3. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-nitrosylated GAPDH initiates apoptotic cell death by nuclear translocation following Siah1 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TUNEL staining [abcam.com]
- 7. GAPDH and autophagy preserve survival after apoptotic cytochrome c release in the absence of caspase activation. – IPMC [ipmc.cnrs.fr]
- 8. arcegen.com [arcegen.com]
- 9. researchgate.net [researchgate.net]
- 10. Filling a GAP(DH) in caspase-Independent cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
addressing poor cell viability with high concentrations of Omigapil
Welcome to the Technical Support Center for Omigapil (B182619). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound, with a specific focus on addressing challenges related to poor cell viability at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that exerts its primary effect through the inhibition of the Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) signaling pathway involved in apoptosis.[1] Under conditions of cellular stress, GAPDH can be S-nitrosylated and translocate to the nucleus, where it binds to the E3 ubiquitin ligase Siah1. This interaction stabilizes Siah1, leading to the degradation of nuclear proteins and subsequent p53-dependent apoptosis.[2] this compound binds to GAPDH, preventing its nuclear translocation and thereby inhibiting this apoptotic cascade.[2][3][4]
Q2: We are observing high levels of cell death at elevated concentrations of this compound. Is this expected?
While this compound is designed to be an anti-apoptotic agent at its therapeutic concentrations, high concentrations of any small molecule inhibitor can lead to off-target effects and cytotoxicity.[5][6][7] Poor cell viability at high concentrations of this compound is not necessarily the intended on-target effect and can be caused by several factors unrelated to its primary mechanism of action. These may include compound precipitation, solvent toxicity, or off-target kinase inhibition. It is crucial to differentiate between on-target and off-target cytotoxicity.
Q3: What are the common causes of poor cell viability when using high concentrations of small molecule inhibitors like this compound?
Several factors can contribute to decreased cell viability in in-vitro experiments with high concentrations of small molecule inhibitors:
-
Compound Precipitation: The compound may exceed its solubility in the cell culture medium, leading to the formation of precipitates. These can be directly toxic to cells or interfere with assay readings, giving a false impression of low viability.[3][8][9]
-
Solvent Toxicity: this compound, like many small molecules, is often dissolved in a solvent such as Dimethyl Sulfoxide (DMSO). High concentrations of the compound can lead to a final DMSO concentration in the culture medium that is toxic to the cells.
-
Off-Target Effects: At high concentrations, this compound may bind to other proteins or enzymes in the cell, leading to unintended and toxic side effects.[5][6][7]
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound and its solvent.
Troubleshooting Guide for Poor Cell Viability
If you are experiencing poor cell viability with high concentrations of this compound, consult the following troubleshooting table for potential causes and recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Visible precipitates in the culture medium after adding this compound. | Compound Precipitation: The concentration of this compound exceeds its solubility in the culture medium. | 1. Visually inspect wells: Use a microscope to confirm the presence of precipitates. 2. Reduce final concentration: Perform a dose-response curve to determine the optimal, non-precipitating concentration range. 3. Optimize dissolution: Ensure the stock solution is fully dissolved before diluting in media. Consider gentle warming or vortexing of the media during the addition of the compound stock. |
| High cell death in both this compound-treated and vehicle control wells. | Solvent (DMSO) Toxicity: The final concentration of DMSO in the culture medium is too high. | 1. Calculate final DMSO concentration: Ensure the final DMSO concentration is typically ≤0.5%, and ideally below 0.1%. 2. Run a DMSO toxicity control: Test a range of DMSO concentrations on your cells to determine the maximum tolerated level. 3. Prepare a lower concentration stock: If high concentrations of this compound are needed, consider preparing a more concentrated stock solution to minimize the volume of DMSO added to the culture. |
| Cell viability decreases at concentrations where no precipitation is observed. | Off-Target Cytotoxicity: At high concentrations, this compound may be interacting with unintended cellular targets. | 1. Perform a dose-response experiment: Determine the IC50 for the on-target effect and compare it to the concentration at which cytotoxicity is observed. A large discrepancy may suggest off-target effects. 2. Use a structurally related inactive control: If available, a similar but inactive compound can help differentiate on-target from non-specific effects. 3. Consult literature for related compounds: Research other GAPDH inhibitors to see if similar off-target effects have been reported. For example, the related compound CGP3466b has been used in vitro at concentrations up to 200 nM with minimal effects on myeloid cell function. |
| Inconsistent results between replicate wells or experiments. | Assay Variability: Inconsistent cell seeding, pipetting errors, or "edge effects" in multi-well plates. | 1. Ensure homogenous cell suspension: Mix the cell suspension thoroughly before and during plating. 2. Calibrate pipettes: Regularly check and calibrate pipettes to ensure accurate dispensing. 3. Avoid "edge effects": Fill the outer wells of the plate with sterile PBS or media and do not use them for experimental data. |
Experimental Protocols
Below are detailed protocols for common assays used to assess cell viability and apoptosis.
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for determining cell viability.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and assess cell viability (should be >95%).
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the media from the cells and add 100 µL of the diluted this compound solutions or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly and read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic cells.
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat cells with this compound at the desired concentrations and a vehicle control for the desired time.
-
-
Cell Staining:
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry.
-
FITC-Annexin V positive, PI negative cells are in early apoptosis.
-
FITC-Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound in inhibiting the GAPDH-Siah1 apoptotic pathway.
Caption: Simplified p53-mediated intrinsic apoptosis pathway.
Experimental Workflow and Troubleshooting
Caption: A logical workflow for troubleshooting poor cell viability in this compound experiments.
References
- 1. What are GAPDH inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of blocking GAPDH nitrosylation with CGP3466b in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TCH346 as a neuroprotective drug in Parkinson's disease: a double-blind, randomised, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The results of the evaluation of this compound in congenital muscular dystrophies have been published - Institut de Myologie [institut-myologie.org]
- 8. Xia & He Publishing [xiahepublishing.com]
- 9. Therapeutic potential of blocking GAPDH nitrosylation with CGP3466b in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
challenges with long-term Omigapil treatment in cell culture
Welcome to the technical support center for Omigapil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with long-term this compound treatment in cell culture. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an anti-apoptotic small molecule.[1] Its primary mechanism involves inhibiting the pro-apoptotic glyceraldehyde-3-phosphate dehydrogenase (GAPDH)-Siah1 signaling pathway.[2][3][4] Under conditions of cellular stress that lead to apoptosis, GAPDH can be S-nitrosylated, which allows it to bind to Siah1, an E3 ubiquitin ligase.[5] This complex then translocates to the nucleus, where it helps to stabilize Siah1, leading to the degradation of nuclear proteins and subsequent p53-dependent apoptosis.[1][5][6] this compound binds to GAPDH, preventing its interaction with Siah1 and blocking its translocation to the nucleus, thereby inhibiting this apoptotic cascade.[1][7]
Q2: What are the most common challenges encountered during long-term this compound treatment in cell culture?
A2: Researchers may face several challenges during prolonged experiments, including:
-
Compound Stability: The stability of this compound in culture media at 37°C over multiple days is a critical factor that can lead to a decrease in effective concentration.[8][9]
-
Cytotoxicity: While being an anti-apoptotic agent, long-term exposure to any chemical compound, including this compound or its potential degradation products, may induce off-target effects or cytotoxicity at higher concentrations.[10][11]
-
Cell Confluence and Health: In experiments lasting several days, cell cultures can become over-confluent, which alters cellular physiology and can impact experimental results. Maintaining a healthy, sub-confluent monolayer is crucial.[12]
-
Solubility and Precipitation: this compound is typically dissolved in an organic solvent like DMSO.[13] It is important to ensure the final concentration of the solvent is not toxic to the cells and that this compound remains soluble in the culture medium throughout the experiment.
Q3: How should I prepare and store this compound for cell culture experiments?
A3: For long-term storage, this compound stock solutions should be kept at -80°C for up to six months or at -20°C for up to one month.[13] It is recommended to prepare high-concentration stock solutions in a suitable solvent (e.g., DMSO) and aliquot them to avoid repeated freeze-thaw cycles.[9] Working solutions should be prepared fresh for each media change by diluting the stock solution into the cell culture medium immediately before use.[9]
Q4: What is a recommended starting concentration for this compound in cell culture?
A4: While effective in vivo doses are reported to be as low as 0.1 mg/kg, specific in vitro concentrations can be highly cell-type dependent.[14][15] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. Based on its high potency, starting with a range in the nanomolar to low micromolar scale is advisable.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Problem 1: I am not observing the expected anti-apoptotic effect with this compound.
-
Possible Cause: Compound degradation in the culture medium.
-
Solution: this compound may not be stable for extended periods under standard incubator conditions (37°C, 5% CO₂). It is recommended to perform a media change with freshly prepared this compound every 48-72 hours to maintain a consistent effective concentration.[8][12] You can also formally test the compound's stability using the protocol provided below (Protocol 2).
-
-
Possible Cause: The concentration of this compound is suboptimal.
-
Solution: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to identify the optimal concentration that provides the desired anti-apoptotic effect without causing cytotoxicity.
-
-
Possible Cause: The GAPDH-Siah1 pathway is not the primary driver of apoptosis in your cell model.
-
Solution: Confirm that the apoptotic stimulus you are using activates the GAPDH-Siah1 pathway in your specific cell line. You can assess the nuclear translocation of GAPDH or the activation of p53 as markers for this pathway.[4]
-
Problem 2: I am observing unexpected cytotoxicity or a decrease in cell viability after long-term treatment.
-
Possible Cause: The this compound concentration is too high.
-
Solution: High concentrations of any compound can lead to off-target toxicity. Lower the concentration of this compound and perform a cytotoxicity assay, such as an MTT or LDH assay (see Protocol 3), to determine the IC50 value and select a non-toxic working concentration.[16]
-
-
Possible Cause: Solvent toxicity.
-
Solution: this compound is often dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and does not affect cell viability. Always include a "vehicle control" group in your experiments, which consists of cells treated with the same concentration of the solvent used to dissolve this compound.
-
-
Possible Cause: Cells are becoming over-confluent.
Data Presentation
While specific quantitative data for long-term in vitro challenges are limited, the preclinical in vivo data below demonstrates the biological efficacy of this compound, providing a rationale for its use.
Table 1: Summary of this compound Efficacy in Preclinical Mouse Models of Congenital Muscular Dystrophy (CMD)
| Mouse Model | Dose | Key Findings |
|---|---|---|
| dyW/dyW | 0.1 mg/kg & 1 mg/kg | Inhibited GAPDH-Siah1-mediated apoptosis, reduced body weight loss, increased locomotive activity, and prolonged survival.[4][18] |
| dy2J/dy2J | 0.1 mg/kg/day | Improved respiratory rates and decreased fibrosis in both skeletal and diaphragm muscles.[14][15][19] |
| dy2J/dy2J | 1 mg/kg/day | Decreased fibrosis in the diaphragm muscle.[14] |
Experimental Protocols
Protocol 1: General Methodology for Long-Term this compound Treatment of Adherent Cells
-
Cell Seeding: Plate adherent cells in appropriate culture vessels at a low density (e.g., 20-30% confluence) to prevent overgrowth during the long-term treatment period.
-
Cell Adherence: Allow cells to adhere for 24 hours in a CO₂ incubator at 37°C.
-
Preparation of Treatment Media: Prepare fresh culture medium containing the desired concentration of this compound and a separate vehicle control medium containing the equivalent concentration of solvent (e.g., DMSO).
-
Initiation of Treatment: Aspirate the old medium from the cells and replace it with the prepared treatment or vehicle control media.
-
Incubation and Monitoring: Return the cells to the incubator. Monitor cell morphology and confluence daily.
-
Media Changes: To ensure compound stability and replenish nutrients, perform a full media change every 48-72 hours using freshly prepared treatment and vehicle control media.
-
Subculturing (if necessary): If cells approach confluence (80-90%) before the treatment period is over, they must be subcultured.
-
Wash cells with PBS.
-
Dissociate cells using a suitable reagent (e.g., Trypsin-EDTA).
-
Neutralize the dissociation reagent and centrifuge the cells.
-
Resuspend the cell pellet and count the cells.
-
Re-plate the cells at a lower density in fresh vessels with freshly prepared treatment or vehicle control media.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
-
Prepare Solution: Prepare a working solution of this compound in your complete cell culture medium at the highest concentration you plan to use.
-
Time Point Zero: Immediately after preparation, take an aliquot of the solution (T=0). This sample represents 100% compound availability. Store it at -80°C.
-
Incubation: Place the remaining solution in a sterile, sealed tube in a 37°C, 5% CO₂ incubator to mimic experimental conditions.
-
Collect Time Points: At various time points (e.g., 24, 48, 72, 96 hours), collect additional aliquots from the incubated solution. Store them at -80°C until analysis.
-
Analysis: Analyze the concentration of the parent this compound compound in all aliquots using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Calculate Degradation: Compare the concentration at each time point to the T=0 sample to determine the rate of degradation.
Protocol 3: Determination of Cytotoxicity via MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 100 µM) and a vehicle control.
-
Long-Term Incubation: Incubate the plate for the desired long-term duration (e.g., 72 or 96 hours), performing media changes with fresh compound as determined by your treatment schedule (see Protocol 1).
-
Add MTT Reagent: At the end of the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilize Crystals: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance of each well on a microplate reader at the appropriate wavelength (typically ~570 nm).
-
Calculate Viability: Calculate the percent cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts and workflows relevant to this compound experiments.
Caption: Mechanism of this compound in inhibiting the GAPDH-Siah1 apoptotic pathway.
References
- 1. neurology.org [neurology.org]
- 2. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ameliorates the pathology of muscle dystrophy caused by laminin-alpha2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-nitrosylated GAPDH initiates apoptotic cell death by nuclear translocation following Siah1 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of blocking GAPDH nitrosylation with CGP3466b in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Genotoxicity and cytotoxicity of antineoplastic drugs at environmentally relevant concentrations after long-term exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. hsrc.himmelfarb.gwu.edu [hsrc.himmelfarb.gwu.edu]
- 15. This compound treatment decreases fibrosis and improves respiratory rate in dy(2J) mouse model of congenital muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vitro Assays with Omigapil
Welcome to the technical support resource for researchers utilizing Omigapil in in vitro assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Siah1-mediated apoptosis pathway.[1][2][3] Under conditions of cellular stress, such as those induced by neurotoxic insults, nitric oxide (NO) can trigger the S-nitrosylation of GAPDH.[4][5] This modification allows GAPDH to bind to Siah1, an E3 ubiquitin ligase, leading to the translocation of this complex into the nucleus.[4][5] In the nucleus, the GAPDH-Siah1 complex contributes to apoptotic cell death.[4][5] this compound prevents this cascade by inhibiting the S-nitrosylation of GAPDH, thereby blocking its nuclear translocation and subsequent pro-apoptotic signaling.[6]
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
Based on preclinical studies, a starting concentration range of 1 µM to 50 µM is recommended for initial in vitro experiments with this compound. The optimal concentration will be cell-type and assay-dependent. A dose-response experiment is crucial to determine the EC50 (half-maximal effective concentration) for your specific experimental model.
Q3: How do I determine the optimal incubation time for this compound in my assay?
The optimal incubation time is dependent on the specific endpoint being measured. For cell viability assays, a time-course experiment is recommended, with measurements taken at 24, 48, and 72 hours to capture both early and late cellular responses.[7] For assays measuring earlier events in the apoptotic cascade, such as caspase activation, shorter incubation times of 6, 12, and 24 hours may be more appropriate.
Q4: I am not observing a neuroprotective effect with this compound. What are some possible reasons?
Several factors could contribute to a lack of observed efficacy:
-
Suboptimal Incubation Time: The selected time point may be too early or too late to detect a significant effect. A time-course experiment is essential.
-
Incorrect this compound Concentration: The concentration of this compound may be too low to elicit a response or too high, leading to off-target effects or cytotoxicity. A dose-response experiment is necessary.
-
Cell Health and Density: Ensure your cells are healthy, within a consistent passage number, and seeded at an appropriate density. Over-confluent or unhealthy cells may not respond predictably to treatment.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the neuroprotective effects of this compound. Consider using a more sensitive or alternative assay to confirm your results.
-
Compound Stability: Ensure the this compound stock solution is properly stored and that the compound is stable in your culture medium for the duration of the experiment.
Troubleshooting Guides
Problem 1: High variability between replicate wells in cell viability assays.
| Possible Cause | Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and mix the cell suspension between plating each set of wells. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data. |
| Inconsistent Drug Addition | Ensure accurate and consistent pipetting of this compound and the neurotoxic agent to all wells. |
| Cell Clumping | If cells tend to clump, consider using a cell-detaching agent that is gentle on the cells and ensure complete dissociation before seeding. |
Problem 2: No significant difference in caspase-3 activity between control and this compound-treated groups.
| Possible Cause | Solution |
| Incorrect Timing of Assay | Caspase-3 activation is a relatively early event in apoptosis. The peak of activity may have been missed. Perform a time-course experiment with earlier time points (e.g., 4, 8, 12, 24 hours) after inducing apoptosis. |
| Insufficient Apoptotic Stimulus | The concentration or duration of the neurotoxic insult may not be sufficient to induce a robust and measurable caspase-3 activation. Optimize the concentration of the apoptosis-inducing agent. |
| Cell Lysate Issues | Ensure complete cell lysis to release all cellular contents, including caspases. Keep lysates on ice to prevent protein degradation. Determine the protein concentration of each lysate to ensure equal loading in the assay. |
| Assay Kit Components | Ensure that all assay kit reagents are properly stored and have not expired. Prepare fresh working solutions for each experiment. |
Quantitative Data Summary
The following tables provide illustrative data for typical dose-response and time-course experiments with this compound. Note: This is example data and may not be representative of your specific cell line or experimental conditions.
Table 1: Example Dose-Response of this compound on Neuronal Viability (MTT Assay) at 48 hours
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 50.2 ± 3.5 |
| 1 | 58.7 ± 4.1 |
| 5 | 72.3 ± 5.0 |
| 10 | 85.1 ± 6.2 |
| 25 | 92.5 ± 4.8 |
| 50 | 94.3 ± 3.9 |
Table 2: Example Time-Course of this compound (10 µM) on Caspase-3 Activity
| Incubation Time (hours) | Fold Change in Caspase-3 Activity (Mean ± SD) |
| 0 | 1.0 ± 0.1 |
| 6 | 3.2 ± 0.4 |
| 12 | 2.1 ± 0.3 |
| 24 | 1.3 ± 0.2 |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for this compound using a Cell Viability Assay (MTT)
This protocol outlines a time-course experiment to identify the optimal incubation period for observing the neuroprotective effects of this compound.
-
Cell Seeding: Seed a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 104 cells/well. Incubate for 24 hours to allow for cell attachment.
-
This compound Pre-treatment: Treat the cells with a predetermined concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO).
-
Induction of Neurotoxicity: After 1 hour of this compound pre-treatment, add a neurotoxic agent (e.g., 100 µM 6-hydroxydopamine) to the appropriate wells.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Assay: At each time point, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the this compound-treated wells to the vehicle-treated wells to determine the percentage of cell viability at each time point.
Protocol 2: Measuring the Effect of this compound on Caspase-3 Activity
This protocol describes how to measure the inhibitory effect of this compound on caspase-3 activation.
-
Cell Seeding and Treatment: Seed neuronal cells in a 96-well plate as described in Protocol 1. Pre-treat with various concentrations of this compound for 1 hour before adding the apoptotic stimulus.
-
Incubation: Incubate for the optimized time determined from a preliminary time-course experiment (e.g., 12 hours).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
Caspase-3 Activity Assay: Perform the caspase-3 activity assay according to the manufacturer's instructions. This typically involves incubating the cell lysate with a caspase-3-specific fluorogenic substrate (e.g., Ac-DEVD-AMC).
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Data Analysis: Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated control.
Visualizations
Caption: this compound's mechanism of action in inhibiting the GAPDH-Siah1 apoptotic pathway.
Caption: Workflow for optimizing this compound incubation time using a cell viability assay.
References
- 1. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. S-nitrosylated GAPDH initiates apoptotic cell death by nuclear translocation following Siah1 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of blocking GAPDH nitrosylation with CGP3466b in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The therapeutic effect of a novel GAPDH inhibitor in mouse model of breast cancer and efficacy monitoring by molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting lack of Omigapil effect in experimental models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Omigapil in experimental models. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a small molecule drug that functions as an inhibitor of the GAPDH-Siah1 mediated apoptosis pathway.[1] Under cellular stress, nitric oxide (NO) can trigger the S-nitrosylation of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). This modification allows GAPDH to bind to the E3 ubiquitin ligase Siah1. The GAPDH-Siah1 complex then translocates to the nucleus, leading to the degradation of nuclear proteins and subsequent p53-dependent apoptosis.[1][2] this compound is reported to bind to GAPDH, preventing its interaction with Siah1 and thereby inhibiting this apoptotic cascade.[1]
Q2: In which experimental models has this compound shown an effect?
A2: Preclinical studies have demonstrated the efficacy of this compound in mouse models of LAMA2-related and COL6-related congenital muscular dystrophy (CMD).[3][4] In these models, this compound treatment led to decreased apoptosis and improved survival.[3][4] A Phase 1 clinical trial in patients with these conditions found this compound to be safe and well-tolerated with a favorable pharmacokinetic profile, although it did not show significant efficacy, potentially due to the short duration of the study.[4]
Q3: What are the recommended storage conditions and solvent for this compound?
A3: For long-term storage of this compound maleate (B1232345), it is recommended to store the solid powder at -20°C for months to years, or at 0-4°C for short-term (days to weeks) in a dry, dark environment.[5] this compound maleate is soluble in DMSO.[5]
Troubleshooting Guide: Lack of this compound Effect
Q4: We are not observing the expected anti-apoptotic effect of this compound in our cell culture model. What are the potential reasons?
A4: A lack of an observable effect with this compound in an experimental model can stem from several factors, ranging from the compound itself to the specifics of your experimental setup. Below is a step-by-step guide to troubleshoot this issue.
Step 1: Verify Compound Integrity and Handling
-
Improper Storage: Confirm that your stock of this compound has been stored correctly to prevent degradation.
-
Incorrect Concentration: Double-check all calculations for the dilution of your stock solutions. It is advisable to prepare fresh dilutions for each experiment.
-
Solubility Issues: this compound maleate is soluble in organic solvents like DMSO but has limited solubility in water.[6] Ensure that the final concentration of DMSO in your culture medium is at a non-toxic level (typically <0.5%).
Step 2: Evaluate Experimental Conditions
-
Sub-optimal Concentration: The effective concentration of this compound can be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific model.
-
Inappropriate Incubation Time: The timing of this compound treatment relative to the apoptotic stimulus is critical. A time-course experiment should be conducted to identify the optimal treatment window.
-
Cell Line Resistance: The cell line you are using may be resistant to apoptosis induction through the GAPDH-Siah1 pathway. This could be due to low expression of key pathway components or the predominance of other apoptotic pathways. Consider using a positive control compound known to induce apoptosis in your cell line to validate the assay itself.
-
Poor Cell Health: Ensure that your cells are healthy, in the logarithmic growth phase, and at an optimal confluency (typically 70-80%). High levels of spontaneous apoptosis in your control group can mask the protective effects of this compound. Regularly check for mycoplasma contamination.
Step 3: Assess the Target Pathway
-
Insufficient Pathway Activation: The GAPDH-Siah1 pathway is initiated by cellular stress and NO production. Ensure that your apoptotic stimulus is sufficient to activate this specific pathway. You can assess the S-nitrosylation of GAPDH as a marker of pathway activation.
-
Compound Stability in Media: The stability of this compound in your specific cell culture medium under experimental conditions (37°C, 5% CO₂) is a critical factor. It is recommended to perform a stability test to determine the half-life of this compound in your experimental setup.
Quantitative Data Summary
| Parameter | Value | Experimental Model | Reference |
| In Vitro Effective Concentration | 10⁻¹¹ M to 10⁻⁷ M | Rat embryonic mesencephalic dopaminergic neurons | MedKoo Biosciences |
| In Vivo Dosage (Mouse) | 0.1 mg/kg and 1 mg/kg | dyW/dyW mice | ResearchGate |
| Clinical Trial Dosage (Human) | 0.02 to 0.08 mg/kg/day | Patients with LAMA2-RD or COL6-RD | Neurology: Genetics |
Experimental Protocols
Protocol: Co-Immunoprecipitation to Assess GAPDH-Siah1 Interaction
This protocol is designed to determine if this compound can inhibit the interaction between GAPDH and Siah1 in a cellular context.
Materials:
-
Cell line of interest
-
Apoptotic stimulus (e.g., a nitric oxide donor like S-Nitroso-N-acetyl-DL-penicillamine - SNAP)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-GAPDH, anti-Siah1, and appropriate IgG control
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Induce apoptosis by adding the apoptotic stimulus (e.g., SNAP) and incubate for the desired time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with either anti-Siah1 antibody or an IgG control overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-GAPDH antibody to detect co-immunoprecipitated GAPDH.
-
The input lysate should also be run on the gel to confirm the presence of both proteins.
-
Expected Outcome: In the presence of an effective apoptotic stimulus, you should observe a band for GAPDH in the lane corresponding to the Siah1 immunoprecipitation. In cells pre-treated with an effective concentration of this compound, the intensity of this GAPDH band should be reduced, indicating an inhibition of the GAPDH-Siah1 interaction.
Visualizations
Caption: this compound's mechanism of action in the GAPDH-Siah1 signaling pathway.
Caption: General experimental workflow for testing this compound's anti-apoptotic effect.
Caption: A logical workflow for troubleshooting the lack of an this compound effect.
References
- 1. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide-induced nuclear GAPDH activates p300/CBP and mediates apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Buy this compound (EVT-445948) | 181296-84-4 [evitachem.com]
Technical Support Center: Minimizing Variability in Pharmacokinetic Studies of Omigapil
Welcome to the Technical Support Center for Omigapil Pharmacokinetic Studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Disclaimer: this compound is a small molecule drug candidate for which extensive preclinical pharmacokinetic data is not publicly available. The guidance provided here is based on known information about this compound, combined with established principles for minimizing variability in preclinical pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that inhibits the GAPDH-Siah1-mediated apoptosis pathway.[1] It was investigated for the treatment of neurodegenerative diseases and congenital muscular dystrophies.[2]
Q2: What are the known physicochemical properties of this compound?
A2: this compound has the following properties:
-
Molecular Formula: C₁₉H₁₇NO[3]
-
Molecular Weight: 275.3 g/mol [3]
-
It is often used as a maleate (B1232345) salt (this compound maleate).[4][5]
-
It is reported to be soluble in DMSO.[4]
Q3: What is the Biopharmaceutics Classification System (BCS) class of this compound?
A3: The definitive BCS class of this compound is not publicly available. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability into four classes.[6][7][8] Based on its reported in-vivo formulation with solubility-enhancing agents, it is reasonable to hypothesize that this compound may have low aqueous solubility, potentially placing it in BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[9][10] Compounds in these classes are more prone to pharmacokinetic variability.[9][10]
Q4: What are the major sources of variability in preclinical pharmacokinetic studies?
A4: Variability in preclinical pharmacokinetic studies can stem from several factors, broadly categorized as:
-
Compound-related: Physicochemical properties like low solubility and pH-dependent solubility.[9][10]
-
Formulation-related: Inconsistent or inappropriate formulation can lead to variable dissolution and absorption.[11]
-
Animal-related (Intrinsic factors): Species, strain, sex, age, genetics, and health status of the animals.[12][13][14]
-
Study design and execution-related (Extrinsic factors): Dosing technique, food effects, and sample collection and processing.[12][13][14][15][16]
-
Bioanalytical method-related: Lack of a robust and validated bioanalytical method can introduce significant variability.[17][18][19]
Troubleshooting Guides
Issue 1: High Inter-Animal Variability in Plasma Concentrations
Symptoms:
-
Large standard deviations in plasma concentration at each time point.
-
Inconsistent Cmax and AUC values between animals in the same dose group.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting/Optimization Steps |
| Inconsistent Oral Dosing Technique | Ensure all personnel are thoroughly trained in oral gavage techniques for the specific animal model.[20][21][22][23] Use appropriate gavage needle sizes and verify the correct placement for each animal.[20][21][22][23] Consider using a dose volume of 5-10 mL/kg.[22] |
| Improper Formulation | This compound may have low aqueous solubility. Ensure the formulation is a homogenous and stable suspension or solution. For suspensions, vortex vigorously before each animal is dosed. Consider using solubility-enhancing excipients such as those mentioned in published protocols (e.g., DMSO, PEG300, Tween-80, SBE-β-CD).[4] |
| Food Effect | The presence of food in the stomach can significantly alter drug absorption.[11] Standardize the fasting period for all animals before dosing (typically overnight for rodents). Ensure free access to water. If a food effect study is intended, standardize the diet and feeding times. |
| Animal Health Status | Use healthy animals from a reputable supplier. Acclimatize animals to the facility for at least one week before the study. Monitor for any signs of illness, as this can affect gastrointestinal function and drug metabolism. |
| Genetic Variability within Animal Strain | Use a well-characterized and genetically homogenous animal strain. If high variability persists, consider if the chosen strain is known for high variability in drug metabolism. |
Issue 2: Low or No Detectable Plasma Concentrations
Symptoms:
-
Plasma concentrations are below the lower limit of quantification (LLOQ) of the bioanalytical method.
-
Very low AUC values.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting/Optimization Steps |
| Poor Oral Bioavailability | If this compound has low solubility and/or permeability (potential BCS Class IV), oral bioavailability may be inherently low.[9][10] Consider optimizing the formulation to enhance solubility and dissolution.[11] An intravenous (IV) formulation may be necessary to determine absolute bioavailability. |
| Rapid Metabolism | The drug may be rapidly cleared by first-pass metabolism in the liver. Conduct an IV pharmacokinetic study to determine the clearance rate. |
| Bioanalytical Method Issues | The sensitivity of the analytical method may be insufficient. Re-validate the method to ensure the LLOQ is appropriate for the expected plasma concentrations.[17][18][19] Check for issues with sample stability during collection, processing, and storage. |
| Dosing Errors | Verify the concentration of the dosing solution. Ensure the correct dose volume was administered to each animal. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice
This protocol is adapted from a publicly available formulation for in vivo studies.[4]
Materials:
-
This compound maleate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound maleate.
-
Prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
First, dissolve the this compound maleate in DMSO.
-
Add the PEG300 to the DMSO/Omigapil mixture and mix thoroughly.
-
Add the Tween-80 and mix until a clear solution is obtained.
-
Finally, add the saline to reach the final volume and mix thoroughly.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[4]
-
Prepare the formulation fresh on the day of dosing.
Protocol 2: Oral Gavage Administration in Rats
Materials:
-
Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats)[20]
-
Syringe
-
Prepared this compound formulation
Procedure:
-
Weigh the rat to determine the correct dosing volume (e.g., 5-10 mL/kg).
-
Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach.[20]
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it over the tongue into the esophagus. The rat should swallow the tube. Do not force the needle.
-
Once the needle is in the esophagus, administer the formulation slowly.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress after dosing.
Data Presentation
Table 1: Key Pharmacokinetic Parameters to Assess Variability
| Parameter | Description | Importance in Variability Assessment |
| Cmax | Maximum observed plasma concentration | Highly sensitive to absorption rate and formulation performance. |
| Tmax | Time to reach Cmax | Indicates the rate of drug absorption. |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Represents the total drug exposure over a defined period. |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | Represents the total drug exposure after a single dose. |
| t1/2 | Elimination half-life | Indicates the rate of drug elimination. |
| %CV | Percent coefficient of variation (SD/Mean * 100) | A statistical measure of the dispersion of data points around the mean. High %CV indicates high variability. |
Mandatory Visualizations
Caption: Workflow for minimizing pharmacokinetic variability.
Caption: Troubleshooting high inter-animal variability.
References
- 1. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C19H17NO | CID 6419718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound maleate | C23H21NO5 | CID 9821821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Sources of Interindividual Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sources of interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. niaid.nih.gov [niaid.nih.gov]
- 18. Bioanalytical Method Validation | Ofni Systems [ofnisystems.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. iacuc.wsu.edu [iacuc.wsu.edu]
- 22. benchchem.com [benchchem.com]
- 23. research.sdsu.edu [research.sdsu.edu]
Validation & Comparative
Validating Omigapil's Binding to GAPDH In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro methods to validate the binding of Omigapil to its target protein, Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). We will explore experimental protocols and comparative data with an alternative GAPDH inhibitor, Heptelidic Acid.
Introduction to this compound and its Target, GAPDH
This compound (also known as TCH346 or CGP3466B) is a small molecule with neuroprotective properties.[1][2] Its mechanism of action involves binding to GAPDH, a key enzyme in glycolysis.[1] This interaction prevents the nuclear translocation of GAPDH, a step implicated in apoptotic cell death pathways, particularly the GAPDH-Siah1 mediated apoptosis pathway.[2][3] The therapeutic potential of this compound is being explored in neurodegenerative diseases and congenital muscular dystrophies.[3][4]
GAPDH is a multifunctional protein. Beyond its role in glycolysis, it is involved in various cellular processes, including apoptosis, DNA repair, and membrane trafficking. This makes it an attractive target for therapeutic intervention in a range of diseases.
Comparative Analysis of GAPDH Ligands
For comparison, we present data for Heptelidic Acid, another well-characterized GAPDH inhibitor.[5][6] Heptelidic Acid is a potent, selective, and irreversible inhibitor of GAPDH.[5][7][8]
Table 1: Comparison of this compound and Heptelidic Acid
| Compound | Target | Mechanism of Action | Quantitative Data | Reference |
| This compound | GAPDH | Prevents nuclear translocation, inhibits GAPDH-Siah1 pathway | Prevents GAPDH nitrosylation at < 1 nM; Neuroprotective at pM to nM range. | [1][2] |
| Heptelidic Acid | GAPDH | Irreversible covalent inhibitor | Kᵢ: 40 µM (for human GAPDH) | [7][8] |
Experimental Protocols for In Vitro Validation of this compound-GAPDH Binding
Several biophysical techniques can be employed to validate and quantify the binding of small molecules like this compound to GAPDH. Below are detailed protocols for three commonly used methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Cellular Thermal Shift Assay (CETSA).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand (immobilized on a sensor chip) and an analyte (in solution) by detecting changes in the refractive index at the sensor surface.
Experimental Protocol:
-
Immobilization of GAPDH:
-
Recombinant human GAPDH is immobilized on a CM5 sensor chip using standard amine coupling chemistry. The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
GAPDH, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.
-
Remaining active sites on the sensor chip are deactivated with ethanolamine.
-
A reference flow cell is prepared similarly but without GAPDH immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
A dilution series of this compound in a suitable running buffer (e.g., HBS-EP+) is prepared.
-
Each concentration of this compound is injected over the GAPDH-immobilized and reference flow cells at a constant flow rate.
-
The association and dissociation phases are monitored in real-time.
-
The sensor surface is regenerated between injections using a low pH buffer or other appropriate regeneration solution.
-
-
Data Analysis:
-
The sensorgrams from the reference flow cell are subtracted from the GAPDH flow cell to obtain specific binding responses.
-
The resulting data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein in solution, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Experimental Protocol:
-
Sample Preparation:
-
Purified recombinant human GAPDH is dialyzed extensively against the desired buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
This compound is dissolved in the same dialysis buffer. A small amount of DMSO may be used to aid solubility, in which case the same concentration of DMSO must be present in the GAPDH solution.
-
-
ITC Experiment:
-
The sample cell is filled with the GAPDH solution (typically at a concentration of 10-50 µM).
-
The injection syringe is filled with the this compound solution (typically at a concentration 10-20 times that of the GAPDH).
-
A series of small injections of this compound into the GAPDH solution are performed at a constant temperature.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The heat of dilution is determined by injecting this compound into the buffer alone and is subtracted from the experimental data.
-
The integrated heat data is plotted against the molar ratio of this compound to GAPDH.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a single set of identical sites model) to determine the binding affinity (Kₐ, from which Kₑ can be calculated), enthalpy change (ΔH), and stoichiometry (n).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular environment. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.
Experimental Protocol:
-
Cell Treatment and Heating:
-
Cells expressing GAPDH are treated with either this compound or a vehicle control (e.g., DMSO) for a defined period.
-
The cell suspensions are then heated to a range of temperatures in a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection and Analysis:
-
The amount of soluble GAPDH in each sample is quantified by Western blotting or other protein detection methods.
-
A "melting curve" is generated by plotting the amount of soluble GAPDH as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes GAPDH.
-
An isothermal dose-response experiment can be performed at a single temperature to determine the EC₅₀ for target engagement.
-
Conclusion
Validating the binding of this compound to GAPDH is a critical step in understanding its mechanism of action and for the development of this and other GAPDH-targeting therapeutics. While direct quantitative binding data for this compound is not publicly available, its high cellular potency strongly suggests a high-affinity interaction. The experimental protocols for SPR, ITC, and CETSA outlined in this guide provide robust methods for confirming and quantifying this binding in vitro and in a cellular context. The choice of method will depend on the specific research question, available resources, and the desired level of detail regarding the binding kinetics and thermodynamics. A combination of these approaches would provide the most comprehensive validation of the this compound-GAPDH interaction.
References
- 1. Neurorescuing effects of the GAPDH ligand CGP 3466B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide-GAPDH transcriptional signaling mediates behavioral actions of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Koningic acid (heptelidic acid) inhibition of glyceraldehyde-3-phosphate dehydrogenases from various sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two glyceraldehyde-3-phosphate dehydrogenase isozymes from the koningic acid (heptelidic acid) producer Trichoderma koningii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Unveiling the Inhibition of the GAPDH-Siah1 Interaction: A Comparative Guide to Omigapil and Alternatives
For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of neuroprotection is paramount. A key apoptotic pathway involves the interaction between Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and Seven in Absentia Homolog 1 (Siah1). This guide provides a comparative analysis of Omigapil and other compounds in their ability to inhibit this critical protein-protein interaction, supported by experimental data and detailed protocols.
The nuclear translocation of GAPDH, mediated by its binding to Siah1, is a crucial step in a cell death cascade implicated in various neurodegenerative diseases.[1][2][3] This interaction is triggered by post-translational modifications of GAPDH, such as S-nitrosylation, under conditions of cellular stress.[2][4] Consequently, inhibiting the GAPDH-Siah1 interaction presents a promising therapeutic strategy. This guide focuses on this compound, a small molecule investigated for its neuroprotective properties, and compares its efficacy with other known inhibitors.
The GAPDH-Siah1 Signaling Pathway
Under cellular stress, nitric oxide (NO) can lead to the S-nitrosylation of GAPDH. This modification induces a conformational change in GAPDH, enabling it to bind to the E3 ubiquitin ligase Siah1. Siah1 possesses a nuclear localization signal, and the resulting GAPDH-Siah1 complex translocates to the nucleus. In the nucleus, this complex contributes to apoptotic cell death.
Caption: The GAPDH-Siah1 apoptotic signaling pathway.
Comparative Analysis of Inhibitors
This section details the experimental evidence for the inhibition of the GAPDH-Siah1 interaction by this compound and its alternatives.
| Compound | Mechanism of Action | Experimental Evidence | Quantitative Data | Reference |
| This compound (TCH346 / CGP3466B) | Binds to GAPDH and prevents its S-nitrosylation, thereby inhibiting its interaction with Siah1 and subsequent nuclear translocation.[5][6][7] | Used at 10 µM to effectively block the nuclear translocation of a GAPDH-NAMPT complex, which is dependent on the GAPDH-Siah1 interaction.[8] Prevents S-nitrosylation of GAPDH at 1 nM in cell culture.[5] | Prevents GAPDH nitrosylation at 1 nM.[5] | [5][6][7][8] |
| Deprenyl (Selegiline) | Binds to GAPDH and directly interferes with its binding to Siah1.[3][5] | In vitro pull-down assays show inhibition of GST-Siah1 binding to GAPDH. Co-immunoprecipitation in cell lysates confirms inhibition of the endogenous interaction. Proximity Ligation Assays (PLA) also demonstrate a reduction in the GAPDH-Siah1 complex.[5][9] | Detectable diminution of binding at 0.01 nM; significant inhibition at 1 nM in vitro.[5] ~70% reduction in PLA signal at 150 µM in cells.[9] | [3][5][9] |
| RR (Deprenyl analogue) | A structural analogue of Deprenyl that blocks the GAPDH-Siah1 protein interaction.[3] | Dot blot assays demonstrated its ability to block the interaction between recombinant GAPDH and Siah1 proteins.[3] | Reported to be more potent than other Deprenyl analogues, but specific IC50 values are not readily available.[3] | [3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Co-Immunoprecipitation (Co-IP) to Detect GAPDH-Siah1 Interaction and its Inhibition
This protocol is adapted from methodologies used to study the GAPDH-Siah1 complex.[10]
1. Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a suitable Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Incubate on ice and then centrifuge to pellet cell debris. The supernatant is the cell lysate.
2. Pre-clearing (Optional but Recommended):
-
Add protein A/G agarose (B213101) beads to the cell lysate and incubate with rotation at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
3. Immunoprecipitation:
-
Add the primary antibody against the "bait" protein (e.g., anti-Siah1) to the pre-cleared lysate. For inhibitor studies, pre-incubate the lysate with the inhibitor (e.g., this compound) for a specified time before adding the antibody.
-
Incubate with gentle rotation at 4°C.
-
Add protein A/G agarose beads to capture the antibody-antigen complexes and incubate further.
4. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with Co-IP wash buffer to remove non-specifically bound proteins.
5. Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the "prey" protein (e.g., anti-GAPDH) and the "bait" protein as a control.
Caption: Workflow for Co-Immunoprecipitation of GAPDH-Siah1.
Proximity Ligation Assay (PLA) for In Situ Detection of GAPDH-Siah1 Interaction
PLA allows for the visualization and quantification of protein-protein interactions within fixed cells.[11][12][13]
1. Cell Preparation:
-
Seed cells on coverslips and treat as required (e.g., with an apoptosis-inducing agent and/or an inhibitor like this compound).
-
Fix, permeabilize, and block the cells.
2. Primary Antibody Incubation:
-
Incubate the cells with a pair of primary antibodies raised in different species that target the two proteins of interest (e.g., rabbit anti-GAPDH and mouse anti-Siah1).
3. PLA Probe Incubation:
-
Incubate with species-specific secondary antibodies that are conjugated to unique oligonucleotides (PLA probes).
4. Ligation:
-
If the PLA probes are in close proximity (<40 nm), connector oligonucleotides can hybridize to the probes and be ligated to form a circular DNA template.
5. Amplification:
-
A DNA polymerase is added to perform rolling-circle amplification of the DNA circle, creating a long DNA product.
6. Detection:
-
Fluorescently labeled oligonucleotides are hybridized to the amplified DNA.
-
The interaction is visualized as distinct fluorescent spots using a fluorescence microscope. The number of spots per cell can be quantified.
References
- 1. m.productshows.com [m.productshows.com]
- 2. Nitric oxide-induced nuclear GAPDH activates p300/CBP and mediates apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric Oxide–GAPDH–Siah: A Novel Cell Death Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotection by pharmacologic blockade of the GAPDH death cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of blocking GAPDH nitrosylation with CGP3466b in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stress-induced nuclear GAPDH: Scientific update and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. siah-1 Protein Is Necessary for High Glucose-induced Glyceraldehyde-3-phosphate Dehydrogenase Nuclear Accumulation and Cell Death in Müller Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proximity ligation assay to study protein–protein interactions of proteins on two different cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proximity ligation assay - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Omigapil and Other Small Molecule Apoptosis Inhibitors for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
The inhibition of apoptosis, or programmed cell death, is a promising therapeutic strategy for a range of neurodegenerative diseases characterized by neuronal loss. A variety of small molecule inhibitors targeting different nodes of the apoptotic signaling cascade are under investigation. This guide provides a comparative overview of Omigapil, a GAPDH-Siah1 pathway inhibitor, and other major classes of small molecule apoptosis inhibitors, including Bcl-2, Mcl-1, XIAP, and pan-caspase inhibitors.
While direct comparative studies between this compound and other apoptosis inhibitors in neurodegenerative models are limited in the publicly available literature, this guide summarizes their individual mechanisms of action, available performance data, and the experimental protocols used to evaluate their efficacy.
Mechanism of Action and Signaling Pathways
Small molecule apoptosis inhibitors target various key proteins in the intrinsic and extrinsic apoptotic pathways. Understanding their distinct mechanisms is crucial for selecting the appropriate tool compound for specific research questions.
This compound: Targeting the GAPDH-Siah1 Pathway
This compound is a neuroprotective agent that functions by inhibiting the nuclear translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and its interaction with Siah1, an E3 ubiquitin ligase.[1] This interaction is a key step in a stress-induced apoptotic pathway. Under conditions of cellular stress, GAPDH can translocate to the nucleus, where it binds to Siah1, leading to the degradation of anti-apoptotic proteins and subsequent cell death. By preventing this interaction, this compound helps maintain neuronal survival.
References
Omigapil's Neuroprotective Effects: A Comparative Analysis of Preclinical Data
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the neuroprotective agent Omigapil. Due to the discontinuation of its clinical development, publicly available, direct comparative studies with other neuroprotective agents are scarce. This guide, therefore, presents the available data on this compound and juxtaposes it with findings on other relevant compounds in similar preclinical assays, providing a framework for understanding its potential neuroprotective profile.
This compound: Mechanism of Action
This compound is a small molecule known to inhibit the GAPDH-Siah1-mediated apoptosis pathway. This pathway is implicated in the cellular stress response and can lead to programmed cell death. By binding to glyceraldehyde-3-phosphate dehydrogenase (GAPDH), this compound prevents its nuclear translocation, a key step in this apoptotic cascade. This mechanism suggests a potential for neuroprotection in conditions where this pathway is activated.
Signaling Pathway of this compound's Neuroprotective Action
A Comparative Analysis: Siah1 Knockdown via siRNA versus Pharmacological Inhibition by Omigapil
An objective guide for researchers exploring therapeutic strategies targeting the Siah1-mediated apoptotic pathway.
In the landscape of neurodegenerative diseases and other conditions marked by excessive apoptosis, the E3 ubiquitin ligase Siah1 has emerged as a critical therapeutic target. Its role in the GAPDH-Siah1 signaling cascade, which promotes programmed cell death, has prompted the development of strategies to inhibit its function. This guide provides a comparative overview of two prominent approaches: genetic knockdown of Siah1 using small interfering RNA (siRNA) and pharmacological inhibition with the small molecule Omigapil.
The GAPDH-Siah1 Apoptotic Signaling Pathway
Under conditions of cellular stress, such as the generation of nitric oxide (NO), the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) undergoes S-nitrosylation. This post-translational modification triggers a conformational change in GAPDH, enabling it to bind to Siah1. The resulting GAPDH-Siah1 complex translocates to the nucleus, where Siah1, as an E3 ubiquitin ligase, targets nuclear proteins for degradation, ultimately leading to apoptosis.
This compound is a CNS-penetrant compound that has been shown to exert its anti-apoptotic effects by preventing the S-nitrosylation of GAPDH.[1] This action inhibits the initial step of the death cascade, preventing the subsequent binding of GAPDH to Siah1 and the nuclear translocation of the complex.[2][3] In contrast, siRNA-mediated knockdown of Siah1 directly reduces the cellular levels of the Siah1 protein, thereby disrupting the formation of the pro-apoptotic GAPDH-Siah1 complex.
Quantitative Comparison of Effects
The following tables summarize the experimental data on the effects of Siah1 siRNA knockdown and this compound on apoptosis and cell viability. It is important to note that the data for Siah1 siRNA is derived from in vitro studies on the SH-SY5Y human neuroblastoma cell line, while the data for this compound is primarily from in vivo animal models and human clinical trials, with some qualitative in vitro findings.
Table 1: Effect on Apoptosis
| Intervention | Model System | Assay | Results | Reference |
| Siah1 siRNA | SH-SY5Y cells | Flow Cytometry (Annexin V/PI) | Apoptosis reduced from 5.01% (control) to 3.53% | [4] |
| This compound | dyW/dyW mouse model of muscular dystrophy | TUNEL assay | Significantly reduced number of apoptotic myonuclei | [5] |
| This compound (CGP 3466B) | PC12, cerebellar granule, and PAJU neuroblastoma cells | Various apoptosis assays | Rescued cells from apoptosis induced by various stressors (effective concentration 10-13-10-5 M) | [1] |
Table 2: Effect on Cell Viability/Proliferation
| Intervention | Model System | Assay | Results | Reference |
| Siah1 siRNA | SH-SY5Y cells | CCK-8 Assay | Significantly increased cell proliferation compared to control | [4] |
| This compound | dyW/dyW mouse model of muscular dystrophy | - | Improved survival and locomotor activity | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
siRNA Transfection Protocol (for SH-SY5Y cells)
This protocol outlines the transient transfection of siRNA into SH-SY5Y cells to achieve Siah1 knockdown.
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
Siah1-specific siRNA and negative control siRNA
-
Lipofectamine® 2000 Transfection Reagent
-
Serum-free medium (e.g., Opti-MEM™)
-
Phosphate-buffered saline (PBS)
-
6-well or 24-well tissue culture plates
Procedure:
-
One day before transfection, seed SH-SY5Y cells in a 6-well or 24-well plate to achieve 60-70% confluency on the day of transfection.
-
On the day of transfection, prepare the siRNA-lipid complex. For each well of a 6-well plate, dilute 100 pmol of siRNA into serum-free medium. In a separate tube, dilute 5 µl of Lipofectamine® 2000 into serum-free medium.
-
Combine the diluted siRNA and diluted Lipofectamine® 2000, mix gently, and incubate at room temperature for 30 minutes to allow complex formation.
-
Wash the SH-SY5Y cells once with sterile PBS.
-
Add the siRNA-lipid complex mixture to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
After the incubation period, replace the transfection medium with fresh complete growth medium.
-
Incubate the cells for an additional 48-72 hours before proceeding with downstream analyses such as Western blotting to confirm knockdown efficiency or functional assays.[7]
Apoptosis Assay Protocol (Annexin V/PI Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell population using the desired method. Ensure to have an untreated control group.
-
Harvest the cells, including any floating cells in the supernatant, by centrifugation.
-
Wash the cells once with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[1][8]
Cell Viability Assay Protocol (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to measure cell viability and proliferation.
Materials:
-
Cells seeded in a 96-well plate
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) or perform siRNA transfection as described previously. Include appropriate controls.
-
Incubate the plate for the desired treatment duration.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5][9]
Conclusion
Both siRNA-mediated knockdown of Siah1 and pharmacological inhibition by this compound represent viable strategies for mitigating apoptosis driven by the GAPDH-Siah1 pathway. The choice between these two approaches will depend on the specific research question and experimental context.
-
siRNA knockdown of Siah1 offers a highly specific method to study the direct consequences of Siah1 depletion. It serves as a powerful research tool to validate Siah1 as a therapeutic target. The experimental data shows a clear reduction in apoptosis and an increase in cell proliferation in a neuroblastoma cell line.[4]
References
- 1. Neurorescuing effects of the GAPDH ligand CGP 3466B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by disturbing mitochondrial-membrane potential and cleaving PARP in Jurkat T cells through treatment with acetoxyscirpenol mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurements of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic induction of apoptosis in neuroblastoma cells using a combination of cytostatic drugs with interferon-gamma and TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of blocking GAPDH nitrosylation with CGP3466b in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent clinical failures in Parkinson's disease with apoptosis inhibitors underline the need for a paradigm shift in drug discovery for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Therapeutic potential of blocking GAPDH nitrosylation with CGP3466b in experimental autoimmune encephalomyelitis [frontiersin.org]
Unveiling Omigapil's Mechanism: A Comparative Guide to its Cross-Validation in Genetic Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Omigapil's performance against alternative therapeutic strategies in genetic models of congenital muscular dystrophy (CMD). Experimental data, detailed protocols, and pathway visualizations are presented to facilitate a comprehensive understanding of this compound's mechanism and its validation.
This compound, a small molecule inhibitor of the glyceraldehyde-3-phosphate dehydrogenase (GAPDH)-Siah1 mediated apoptosis pathway, has shown therapeutic potential in preclinical models of neurodegenerative diseases, particularly congenital muscular dystrophies. This guide delves into the cross-validation of its mechanism using genetic mouse models, presenting a comparative analysis with other strategies aimed at mitigating muscle degeneration.
Performance Comparison in Genetic Models
This compound has been primarily evaluated in the dyW/dyW and dy2J/dy2J mouse models of LAMA2-related congenital muscular dystrophy (LAMA2-CMD), which mimic the human disease by exhibiting progressive muscle weakness, inflammation, and apoptosis. While direct head-to-head trials with other pharmacological agents are limited, its efficacy can be assessed in the context of genetic interventions targeting similar pathways.
| Therapeutic Strategy | Genetic Model | Key Outcomes | Reference |
| This compound | dy2J/dy2J Mice | - Reduced Fibrosis: Significant decrease in fibrosis in both gastrocnemius (p<0.03) and diaphragm (p<0.001) muscles compared to vehicle. - Improved Respiratory Rate: Significantly increased respiratory rates (396-402 breaths/min) compared to vehicle-treated mice (371 breaths/min). - Decreased Apoptosis: Showed a trend of decreased TUNEL-positive nuclei in the tibialis anterior muscle. | [1][2] |
| This compound + Mini-agrin | dyW/dyW Mice | - Additive Benefits: Combination treatment resulted in improved muscle regeneration and increased force compared to either treatment alone. | [3][4][5] |
| Bcl-2 Overexpression | Lama2-/- Mice | - Increased Lifespan: Several-fold increase in the lifespan of Lama2-/- mice. - Improved Phenotype: Improved postnatal growth rate and myofiber histology. | [6][7] |
| Bax Inactivation | Lama2-/- Mice | - Increased Lifespan: Several-fold increase in the lifespan of Lama2-/- mice. - Improved Phenotype: Improved postnatal growth rate, myofiber histology, and decreased fixed contractures. | [6][7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: this compound's mechanism of action in inhibiting apoptosis.
Caption: Experimental workflow for cross-validating this compound.
Experimental Protocols
Animal Models and Treatment
-
Genetic Models: Male dyW/dyW or dy2J/dy2J mice are commonly used models for LAMA2-CMD.
-
This compound Administration: this compound is typically administered daily via oral gavage at doses ranging from 0.1 mg/kg to 1 mg/kg.[1][2] For initial treatments in younger pups, intraperitoneal injections may be used.[8]
-
Control Group: A vehicle control group (e.g., 0.5% ethanol) is essential for comparison.[8]
Functional Assessments
-
Grip Strength Test:
-
A grip strength meter with a grid is used.
-
The mouse is held by the tail and lowered towards the grid, allowing its forelimbs to grasp the bar.
-
The mouse is gently pulled back horizontally until it releases its grip.
-
The peak force is recorded.
-
The procedure is repeated for a set number of trials, and the average is taken.[9][10][11][12]
-
-
Respiratory Function Assessment (Whole-body Plethysmography):
-
The mouse is placed in a plethysmography chamber.
-
Respiratory parameters such as respiratory rate (ƒR), tidal volume (VT), and minute ventilation (V̇e) are measured during normal breathing and in response to challenges like hypoxia or hypercapnia.[13][14][15][16]
-
Data is recorded and analyzed using specialized software.
-
Histological and Molecular Analysis
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Apoptosis:
-
Muscle tissue is collected, fixed, and sectioned.
-
Sections are permeabilized to allow entry of labeling reagents.
-
Terminal deoxynucleotidyl transferase (TdT) enzyme is used to incorporate labeled dUTPs onto the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.
-
The labeled nuclei are visualized using fluorescence microscopy.
-
The number of TUNEL-positive nuclei is quantified to assess the level of apoptosis.[17][18][19][20]
-
-
Fibrosis Quantification:
-
Muscle sections are stained with Masson's trichrome or Picrosirius Red to visualize collagen fibers.
-
Images of the stained sections are captured.
-
The area of fibrosis is quantified using image analysis software and expressed as a percentage of the total muscle area.
-
Conclusion
The cross-validation of this compound in genetic models of congenital muscular dystrophy demonstrates its potential as a therapeutic agent by targeting the intrinsic apoptotic pathway. While direct pharmacological comparisons are still needed, the available data, when viewed alongside genetic anti-apoptotic strategies, supports the mechanism of action and provides a strong rationale for its further development. The detailed protocols provided herein offer a standardized framework for future preclinical evaluations in this field.
References
- 1. This compound Treatment Decreases Fibrosis and Improves Respiratory Rate in dy2J Mouse Model of Congenital Muscular Dystrophy | PLOS One [journals.plos.org]
- 2. This compound Treatment Decreases Fibrosis and Improves Respiratory Rate in dy2J Mouse Model of Congenital Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis inhibitors and mini-agrin have additive benefits in congenital muscular dystrophy mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of apoptosis improves outcome in a model of congenital muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 10. ja.brc.riken.jp [ja.brc.riken.jp]
- 11. mmpc.org [mmpc.org]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. treat-nmd.org [treat-nmd.org]
- 14. Respiratory pathology in the mdx/utrn -/- mouse: A murine model for Duchenne Muscular Dystrophy (DMD) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Respiratory Control in the mdx Mouse Model of Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Detection and Analysis of DNA Damage in Mouse Skeletal Muscle In Situ Using the TUNEL Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection and analysis of DNA damage in mouse skeletal muscle in situ using the TUNEL method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Video: Detection and Analysis of DNA Damage in Mouse Skeletal Muscle In Situ Using the TUNEL Method [jove.com]
- 20. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
A Comparative Analysis of Omigapil and Idebenone in Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two investigational drugs, Omigapil (B182619) and Idebenone (B1674373), which have been evaluated for their therapeutic potential in muscular dystrophies. While no direct head-to-head experimental data exists, this document synthesizes available preclinical and clinical findings to offer a comprehensive overview of their distinct mechanisms of action and effects on muscle cells.
Overview and Mechanism of Action
This compound and Idebenone target different cellular pathways implicated in the pathology of muscular dystrophies. This compound is primarily an anti-apoptotic agent, whereas Idebenone is a synthetic antioxidant that enhances mitochondrial function.
This compound is a small molecule that functions by inhibiting the GAPDH-Siah1-mediated apoptosis pathway.[1][2] This pathway is implicated in the programmed cell death of muscle cells in certain types of congenital muscular dystrophies.[3][4] By binding to GAPDH, this compound prevents its translocation to the nucleus, thereby reducing p53-dependent apoptotic cell death.[1]
Idebenone , a synthetic analogue of coenzyme Q10, acts as a potent antioxidant and an electron carrier within the mitochondrial electron transport chain.[5][6][7][8][9] Its primary mechanism involves mitigating oxidative stress and improving mitochondrial ATP production.[8][10] Notably, Idebenone can bypass defects in Complex I of the electron transport chain, a common issue in mitochondrial dysfunction, to help restore cellular energy supply.[9][11][12]
Preclinical Data in Muscle Cells and Animal Models
Preclinical studies in cell cultures and animal models of muscular dystrophy have demonstrated the distinct therapeutic effects of this compound and Idebenone.
This compound: Focus on Anti-Apoptosis and Structural Integrity
Studies in mouse models of laminin-α2 deficient congenital muscular dystrophy (MDC1A) have shown that this compound:
-
Reduces fibrosis in both skeletal and respiratory muscles.[13][14][15]
-
Improves motor activity and preserves muscle integrity, leading to reduced skeletal deformations.[3][4]
-
Enhances respiratory function and prolongs survival in animal models.[3][4][13][14][15]
Idebenone: Focus on Mitochondrial Health and Oxidative Stress
In vitro and in vivo studies, primarily in the context of Duchenne muscular dystrophy (DMD), have revealed that Idebenone:
-
Alleviates mitochondrial dysfunction and enhances mitochondrial biogenesis.[5]
-
Significantly reduces levels of oxidative stress markers, such as hydrogen peroxide (H₂O₂) and 4-hydroxynonenal (B163490) (4-HNE).[7][16]
-
Decreases intracellular calcium overload, a key pathological feature in dystrophic muscle.[7]
-
Boosts the endogenous antioxidant defense system by upregulating enzymes like catalase, glutathione (B108866) reductase, and superoxide (B77818) dismutase.[7]
-
Reduces inflammatory signaling by downregulating molecules such as NF-κB and TNF.[7]
-
Improves the oxidative capacity of muscle cells, as measured by oxygen consumption rate (OCR) and oxidative phosphorylation (OXPHOS) levels.[16]
Summary of Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies on this compound and Idebenone.
| This compound: Key Preclinical Effects in Animal Models | |
| Parameter | Observed Effect |
| Muscle Fiber Apoptosis | Significant reduction in TUNEL-positive nuclei[15] |
| Muscle Fibrosis (Gastrocnemius) | Significant decrease with 0.1 mg/kg this compound[13][15] |
| Muscle Fibrosis (Diaphragm) | Significant decrease with 0.1 mg/kg and 1 mg/kg this compound[13][15] |
| Respiratory Rate (dy2J mice) | Improved from ~371 to ~396-402 breaths per minute[15] |
| Motor Activity | Significantly increased compared to vehicle-treated animals[3] |
| Survival | Significantly prolonged in dyW/dyW mice[3] |
| Idebenone: Key Preclinical Effects in Muscle Cells | |
| Parameter | Observed Effect |
| H₂O₂ Production | 22.25% reduction in mdx muscle cells[7] |
| 4-HNE Protein Adducts | 13.6% reduction in mdx muscle cells[7] |
| Intracellular Calcium | Significant decrease in mdx muscle cells[7] |
| TNF Levels | 24.8% reduction in mdx muscle cells[7] |
| NF-κB Levels | 40.6% reduction in mdx muscle cells[7] |
| Oxygen Consumption Rate (Basal) | 98.8% increase in mdx muscle cells (0.06 μM Idebenone)[16] |
| ATP-linked Respiration | 100.0% increase in mdx muscle cells (0.06 μM Idebenone)[16] |
Clinical Trial Overview
This compound and Idebenone have been investigated in clinical trials for different forms of muscular dystrophy.
This compound was evaluated in the CALLISTO Phase I trial for LAMA2-related and COL6-related congenital muscular dystrophies.[1][17][18] The trial established a favorable safety and pharmacokinetic profile in pediatric patients.[2][19] However, it did not demonstrate evidence of efficacy, which the authors suggested might be due to the short duration of the study.[17] The development of this compound for these indications was discontinued (B1498344) by Santhera Pharmaceuticals in 2021.[17]
Idebenone has undergone more extensive clinical evaluation, primarily for Duchenne muscular dystrophy (DMD).
-
A Phase IIa and the pivotal Phase III (DELOS) trial demonstrated that Idebenone significantly slowed the decline of respiratory function in DMD patients not taking concomitant glucocorticoids.[6][20][21]
-
The long-term SYROS study showed that Idebenone consistently reduced the rate of respiratory function loss over a period of up to 6 years.[22]
-
The SIDEROS Phase III trial was designed to confirm these benefits in DMD patients who are on a stable dose of glucocorticoids.[23]
Experimental Protocols
Measurement of Oxidative Stress Markers in mdx Muscle Cells (Idebenone)
-
Cell Culture: Primary muscle cells were isolated from mdx mice and cultured. Cells were treated with Idebenone (0.05 μM) for 24 hours.[7]
-
H₂O₂ Production: Intracellular H₂O₂ levels were measured using the Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit. Fluorescence was measured with a microplate reader.[7]
-
4-HNE Protein Adducts: Protein extracts from muscle cells were separated by SDS-PAGE and transferred to a nitrocellulose membrane. The membrane was incubated with a primary antibody against 4-HNE and a secondary antibody conjugated to horseradish peroxidase. Bands were visualized using a chemiluminescence detection system.[7]
Assessment of Muscle Fibrosis (this compound)
-
Animal Model: dy2J mice were treated daily with this compound (0.1 mg/kg or 1 mg/kg) or vehicle via oral gavage for 17.5 weeks.[13][15]
-
Tissue Preparation: Gastrocnemius and diaphragm muscles were dissected, fixed, and embedded in paraffin.[15]
-
Staining and Quantification: Tissue sections were stained with Masson's trichrome to visualize collagen fibers (indicative of fibrosis). The fibrotic area was quantified using imaging software and expressed as a percentage of the total muscle cross-sectional area.[15]
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound ameliorates the pathology of muscle dystrophy caused by laminin-alpha2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Idebenone alleviates rotenone-induced mitochondrial dysfunction through mitophagy and mitochondrial biogenesis in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. musculardystrophynews.com [musculardystrophynews.com]
- 7. Protection of dystrophic muscle cells using Idebenone correlates with the interplay between calcium, oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Idebenone? [synapse.patsnap.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. The effects of idebenone on mitochondrial bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Treatment Decreases Fibrosis and Improves Respiratory Rate in dy2J Mouse Model of Congenital Muscular Dystrophy | PLOS One [journals.plos.org]
- 14. This compound Treatment Decreases Fibrosis and Improves Respiratory Rate in dy2J Mouse Model of Congenital Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. LED therapy plus idebenone treatment targeting calcium and mitochondrial signaling pathways in dystrophic muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The results of the evaluation of this compound in congenital muscular dystrophies have been published - Institut de Myologie [institut-myologie.org]
- 18. Santhera Repositions this compound in Congenital Muscular Dystrophy | Technology Networks [technologynetworks.com]
- 19. santhera.com [santhera.com]
- 20. Idebenone as a novel, therapeutic approach for Duchenne muscular dystrophy: results from a 12 month, double-blind, randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. parentprojectmd.org [parentprojectmd.org]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
Evaluating the Off-Target Kinase Activity of Omigapil: A Methodological Guide
A comprehensive evaluation of the off-target kinase activity for the investigational drug Omigapil (B182619) has not been made publicly available. Extensive searches of scientific literature and databases did not yield specific data on the kinase selectivity profile of this compound. The primary mechanism of action described for this compound is the inhibition of the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and Siah1-mediated apoptosis pathway.[1][2] Its clinical development has focused on its potential as a treatment for congenital muscular dystrophies.[1][2][3]
While direct comparative data for this compound is unavailable, this guide provides researchers, scientists, and drug development professionals with a framework for evaluating the off-target kinase activity of a compound like this compound. The following sections detail the standard experimental protocols for assessing kinase inhibitor selectivity and present a template for data comparison.
Comparative Analysis of Off-Target Kinase Activity
In the absence of specific data for this compound, a comparative analysis with alternative compounds is not feasible. However, the following table template illustrates how quantitative data on off-target kinase activity would be presented. This format allows for a clear comparison of a compound's potency against its intended target versus a panel of off-target kinases.
| Target Kinase | Test Compound | IC₅₀ (nM) | Fold Selectivity vs. Primary Target | Reference Compound | IC₅₀ (nM) | Fold Selectivity vs. Primary Target |
| Primary Target | This compound | Data not available | - | Alternative X | Value | - |
| Off-Target Kinase 1 | This compound | Data not available | Value | Alternative X | Value | Value |
| Off-Target Kinase 2 | This compound | Data not available | Value | Alternative X | Value | Value |
| Off-Target Kinase 3 | This compound | Data not available | Value | Alternative X | Value | Value |
| ...and so on for a comprehensive kinase panel |
IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates a higher potency. Fold Selectivity: The ratio of the IC₅₀ value for an off-target kinase to the IC₅₀ value for the primary target. A higher fold selectivity indicates a more selective compound.
Experimental Protocols for Kinase Inhibition Assays
The following are detailed methodologies for key experiments designed to assess the off-target kinase activity of a test compound.
In Vitro Kinase Assay (Biochemical)
This type of assay is a fundamental tool for determining the potency and selectivity of kinase inhibitors.[4] Modern assays are often non-radiometric, offering high-throughput capabilities.[4]
Objective: To quantify the inhibitory activity of a test compound against a panel of purified kinases.
Materials:
-
Test compound (e.g., this compound)
-
Panel of purified recombinant kinases
-
Kinase-specific substrates
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Assay plates (e.g., 384-well plates)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader for luminescence or fluorescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in a suitable solvent, typically DMSO.
-
Kinase Reaction Setup:
-
Add the diluted test compound or DMSO (as a control) to the wells of the assay plate.
-
Add the diluted kinase enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.[4]
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[4]
-
-
Signal Generation and Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.[4][5] Incubate as required (e.g., 40 minutes).[4]
-
Add a kinase detection reagent to convert the generated ADP to ATP, which then drives a luminescent reaction.[4][5] Incubate to stabilize the signal (e.g., 30 minutes).[4]
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus reflects the kinase activity.[4][5]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[4]
-
Cell-Based Kinase Activity Assay
While biochemical assays are crucial, cell-based assays are important for confirming that a compound can inhibit its target within a cellular context.[6]
Objective: To assess the ability of a test compound to inhibit a specific kinase and its downstream signaling pathway within intact cells.
Types of Assays:
-
Cellular Phosphorylation Assay: Measures the phosphorylation status of a known substrate of the target kinase using methods like Western blotting or ELISA with phospho-specific antibodies.[6]
-
NanoBRET™ Target Engagement Assay: Evaluates the binding of the compound to the target kinase within living cells.[6]
-
Cell Proliferation Assay: Determines the effect of kinase inhibition on cell growth and survival, particularly relevant for oncology targets.[6]
General Procedure (Cellular Phosphorylation Assay):
-
Cell Culture and Treatment:
-
Culture a relevant cell line that expresses the target kinase.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
-
Cell Lysis: Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading for subsequent analysis.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Normalize the phosphorylated substrate signal to the total amount of the substrate or a housekeeping protein.
-
-
Data Analysis: Quantify the reduction in substrate phosphorylation as a function of the test compound concentration to determine the cellular IC₅₀.
Visualizing the Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for evaluating off-target kinase activity and a generic kinase signaling pathway.
References
- 1. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The results of the evaluation of this compound in congenital muscular dystrophies have been published - Institut de Myologie [institut-myologie.org]
- 4. benchchem.com [benchchem.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. reactionbiology.com [reactionbiology.com]
Confirming Omigapil's On-Target Effects: A Comparative Guide to the Cellular Thermal Shift Assay
For researchers and drug development professionals, validating that a compound engages its intended molecular target within a cell is a critical step in establishing its mechanism of action. Omigapil is a neuroprotective agent known to inhibit the Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)-Siah1 mediated apoptosis pathway.[1] Its therapeutic potential relies on direct interaction with GAPDH.[2]
This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) as a primary method for confirming the intracellular engagement of this compound with GAPDH. We will explore the principles of CETSA, provide detailed experimental protocols, and compare its performance with alternative label-free methods.
The Principle of CETSA: Thermal Stabilization upon Binding
The Cellular Thermal Shift Assay is a powerful biophysical technique used to monitor drug-target engagement in a physiologically relevant environment, such as intact cells or cell lysates.[3] The core principle is based on ligand-induced thermal stabilization of the target protein.[4] When a protein is heated, it denatures and aggregates. However, the binding of a ligand like this compound can stabilize the protein's structure, increasing its resistance to heat. This results in a higher denaturation temperature (melting temperature, Tm). By measuring the amount of soluble protein remaining across a range of temperatures, a "melting curve" can be generated. A shift in this curve upon drug treatment provides direct evidence of target engagement.[3]
Visualizing the CETSA Workflow
The following diagram illustrates the standard workflow for a CETSA experiment designed to test the engagement of this compound with its target protein, GAPDH.
Hypothetical CETSA Data for this compound
While specific CETSA data for this compound has not been published, the following table presents hypothetical, yet realistic, data illustrating the expected outcome. This data demonstrates a clear thermal stabilization of GAPDH in the presence of this compound, confirming target engagement.
| Temperature (°C) | % Soluble GAPDH (Vehicle Control) | % Soluble GAPDH (10 µM this compound) |
| 46 | 100% | 100% |
| 49 | 98% | 100% |
| 52 | 91% | 99% |
| 55 | 75% | 95% |
| 58 | 50% (Tm) | 88% |
| 61 | 28% | 74% |
| 64 | 15% | 50% (Tm) |
| 67 | 5% | 31% |
| Calculated Tm Shift (ΔTm) | - | +6.0°C |
Note: This data is illustrative and intended to represent a typical positive result.
The GAPDH-Siah1 Apoptotic Pathway
This compound exerts its neuroprotective effects by interfering with a non-glycolytic function of GAPDH related to apoptosis. Under cellular stress, S-nitrosylation of GAPDH (SNO-GAPDH) triggers its binding to the E3 ubiquitin ligase Siah1.[5] This complex translocates to the nucleus, where it participates in signaling cascades that lead to apoptosis.[6][7][8] this compound is believed to block this interaction.[1]
Comparison with Alternative Methods
While CETSA is a powerful tool, other label-free methods can also validate target engagement. The Drug Affinity Responsive Target Stability (DARTS) assay is a primary alternative.[9] The table below compares these two methods.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand binding increases protein resistance to thermal denaturation .[10] | Ligand binding increases protein resistance to proteolytic digestion .[9] |
| Cellular Context | Can be used in intact cells, cell lysates, and tissues, preserving the native environment.[3] | Typically performed in cell lysates, but can be adapted for various protein mixtures.[11] |
| Compound Modification | Not required. Uses the native, unmodified compound.[11] | Not required. Uses the native, unmodified compound.[9] |
| Readout | Western Blot, ELISA, Mass Spectrometry, or high-throughput variants like HTDR-CETSA.[12] | SDS-PAGE with Coomassie/silver staining, Western Blot, or Mass Spectrometry.[10] |
| Key Advantages | - Directly measures engagement in live cells. - Reflects physiological conditions (e.g., cofactor presence). - Can be adapted for high-throughput screening.[12] | - Independent of thermal stability changes. - Can identify targets that are destabilized by binding. - Relatively straightforward protocol.[13] |
| Key Limitations | - Not all binding events cause a detectable thermal shift. - Can be low-throughput with Western Blot readout.[14] | - Requires careful optimization of protease type and concentration. - May not be sensitive enough for all interactions. - Less established for in-cell measurements. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol describes a standard Western blot-based CETSA to verify this compound engagement with GAPDH.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., human neuroblastoma SH-SY5Y) in appropriate media to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-3 hours in a CO₂ incubator at 37°C.
-
-
Cell Harvesting and Aliquoting:
-
Harvest cells by trypsinization or scraping, then wash twice with ice-cold PBS supplemented with protease inhibitors.
-
Resuspend the cell pellet in PBS with protease inhibitors to a concentration of ~1x10⁷ cells/mL.
-
Aliquot 100 µL of the cell suspension for each temperature point into individual PCR tubes for both the vehicle and this compound-treated groups.
-
-
Heat Challenge:
-
Place the PCR tubes in a thermocycler.
-
Heat the samples for 3 minutes across a temperature gradient (e.g., 46°C to 67°C in 3°C increments).
-
Immediately cool the tubes on ice for 3 minutes to halt denaturation.
-
-
Cell Lysis:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
-
Sample Preparation and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and perform a Western blot using a primary antibody specific for GAPDH.
-
Quantify the band intensities to determine the amount of soluble GAPDH remaining at each temperature point for both vehicle and this compound-treated samples.
-
Protocol 2: Drug Affinity Responsive Target Stability (DARTS)
This protocol outlines the DARTS method as an alternative for validating the this compound-GAPDH interaction.
-
Lysate Preparation:
-
Harvest cultured cells and wash with PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., M-PER or a buffer containing Tris-HCl and NaCl, without strong detergents) supplemented with protease inhibitors.
-
Centrifuge the lysate at high speed to remove cell debris and collect the supernatant. Determine the total protein concentration.
-
-
Compound Incubation:
-
In separate tubes, incubate aliquots of the cell lysate (e.g., 100 µg of total protein) with this compound at the desired concentration or with a vehicle control (DMSO).
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Limited Proteolysis:
-
Add a protease, such as thermolysin or pronase, to each tube. The optimal protease and its concentration (e.g., a 1:1000 protease-to-protein ratio) must be determined empirically.[10]
-
Incubate at room temperature for a defined period (e.g., 10-30 minutes) to allow for partial digestion.
-
Stop the digestion by adding a protease inhibitor cocktail and/or SDS-PAGE loading buffer and boiling the samples.
-
-
Analysis:
-
Analyze the digested samples via SDS-PAGE and Western blotting using an antibody against GAPDH.
-
A stronger band for GAPDH in the this compound-treated lane compared to the vehicle control lane indicates that binding has conferred protection from proteolytic degradation, thus confirming target engagement.
-
References
- 1. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of blocking GAPDH nitrosylation with CGP3466b in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glyceraldehyde-3-phosphate dehydrogenase in neurodegeneration and apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Critical protein GAPDH and its regulatory mechanisms in cancer cells | Cancer Biology & Medicine [cancerbiomed.org]
- 8. academic.oup.com [academic.oup.com]
- 9. pnas.org [pnas.org]
- 10. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Workflow and Application of Drug Affinity Responsive Target Stability - Creative Proteomics [creative-proteomics.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Omigapil, an investigational drug for congenital muscular dystrophy, and other compounds that target the same signaling pathway. The information presented is intended to support research and drug development efforts in this therapeutic area.
Executive Summary
This compound, a selective inhibitor of the glyceraldehyde-3-phosphate dehydrogenase (GAPDH)–Siah1 apoptotic pathway, has undergone a Phase I clinical trial (CALLISTO) in pediatric patients with congenital muscular dystrophy (CMD).[1][2] This guide summarizes the available pharmacokinetic data for this compound from this trial and compares it with other compounds known to inhibit GAPDH, including selegiline (B1681611) (deprenyl), TCH346, koningic acid, and DC-5163. While these related compounds share a common mechanism of action with this compound, they are structurally distinct and exhibit different pharmacokinetic properties. The data presented herein is compiled from publicly available clinical trial information and peer-reviewed publications.
Pharmacokinetic Profiles: A Comparative Table
The following table summarizes the key pharmacokinetic parameters for this compound and its mechanistically related compounds. It is important to note that the available data for the related compounds is limited, particularly for human studies, and is derived from various preclinical and clinical settings.
| Compound | Organism | Dose | Cmax | Tmax | AUC | Half-life (t1/2) | Key Findings & Citations |
| This compound | Human (pediatric, CMD) | 0.02 - 0.08 mg/kg/day (oral) | Dose-proportional increase | Not specified | AUC0–24h exceeded target range of 3–33 ng⋅h/mL in 2 patients at 0.08 mg/kg/d.[2] | Short elimination half-life, no excessive accumulation.[2] | Safe and well-tolerated in pediatric patients. The 0.06 mg/kg/d dose achieved the target exposure.[1][2] |
| Selegiline (Deprenyl) | Human (adult) | 10 mg (oral) | Not specified | Rapid absorption | Not specified | ~1.7 hours (parent drug), metabolites have longer half-lives.[3] | Rapidly absorbed and metabolized to l-(-)-desmethylselegiline, l-(-)-methamphetamine, and l-(-)-amphetamine.[4] |
| TCH346 | Human (adult) | 0.5, 2.5, 10 mg/day (oral) | Not specified | Not specified | Not specified | Not specified | Well-tolerated in a clinical trial for Parkinson's disease, but did not show neuroprotective effect at the tested doses.[5] |
| Koningic Acid | Not specified in vivo | Not specified | Not specified | Not specified | Not specified | Not specified | Potent, selective, and irreversible inhibitor of GAPDH.[6][7] In vivo pharmacokinetic data is not readily available. |
| DC-5163 | Mouse (xenograft model) | Not specified | Not specified | Not specified | Not specified | Not specified | Suppressed tumor growth in a breast cancer xenograft model without evident systemic toxicity.[8][9] Human pharmacokinetic data is not available. |
Experimental Protocols
This compound: CALLISTO Phase I Clinical Trial
The pharmacokinetic profile of this compound was established in the CALLISTO trial, a Phase I, open-label, ascending multiple-dose cohort study in pediatric and adolescent patients with congenital muscular dystrophy.[1][10]
-
Study Design: Patients received once-daily oral doses of this compound ranging from 0.02 to 0.08 mg/kg.[11]
-
Sample Collection: Plasma samples were collected at 0.5, 1, 1.5, 2, 4, and 8 hours post-dose on Day 1, Week 4, and Week 12.[10]
-
Pharmacokinetic Analysis: Plasma concentrations of this compound and its metabolites were determined. The primary pharmacokinetic parameters assessed were the maximum observed plasma concentration (Cmax), the time at which Cmax was observed (Tmax), and the area under the plasma concentration versus time curve from time zero to 8 hours post-dose (AUC0-8).[10] A non-compartmental model was used for the analysis.[2] The prespecified target for the area under the curve over 24 hours (AUC0-24h) was between 3 and 33 ng⋅h/mL, which was based on preclinical toxicology and efficacy data.[2]
Signaling Pathway and Experimental Workflow
GAPDH-Siah1 Mediated Apoptotic Pathway
This compound's mechanism of action involves the inhibition of the interaction between glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and Siah1, an E3 ubiquitin ligase. Under conditions of cellular stress, GAPDH can be post-translationally modified and translocate to the nucleus, where it binds to Siah1. This interaction stabilizes Siah1, leading to the degradation of nuclear proteins and ultimately apoptosis. By inhibiting this interaction, this compound is proposed to have a neuroprotective effect.
References
- 1. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioequivalence evaluation of two preparations containing the highly variable compound selegiline (L-deprenyl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic aspects of l-deprenyl (selegiline) and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TCH346 as a neuroprotective drug in Parkinson's disease: a double-blind, randomised, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Koningic acid - Wikipedia [en.wikipedia.org]
- 7. Specific inhibition of glyceraldehyde-3-phosphate dehydrogenase by koningic acid (heptelidic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The therapeutic effect of a novel GAPDH inhibitor in mouse model of breast cancer and efficacy monitoring by molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. musculardystrophynews.com [musculardystrophynews.com]
A Comparative Guide to In Vitro Muscle Cell Differentiation: Evaluating Omigapil's Potential Alongside Established Myogenic Promoters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Omigapil's theoretical role in muscle cell differentiation against experimentally validated compounds. While this compound is recognized for its anti-apoptotic properties in muscle tissue, its direct effects on myogenesis in vitro have not been documented. This document juxtaposes this compound's known mechanism of action with established inducers of muscle cell differentiation, offering a framework for considering its potential therapeutic applications in muscle disorders.
Introduction: this compound and the Challenge of In Vitro Validation
This compound is a small molecule inhibitor of the Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)-Siah1-mediated apoptosis pathway.[1][2] In vivo studies using mouse models of congenital muscular dystrophy have demonstrated that this compound can reduce muscle cell death and fibrosis.[3][4] However, there is a notable absence of published in vitro studies validating a direct role for this compound in promoting the differentiation of myoblasts into mature myotubes.
The primary mechanism of this compound is to prevent the nuclear translocation of GAPDH, a key step in the apoptotic cascade mediated by Siah1. By inhibiting this pathway, this compound supports muscle cell survival. While cell survival is a prerequisite for differentiation, it is distinct from the process of myogenesis itself, which involves the activation of specific transcription factors and the fusion of myoblasts into multinucleated myotubes.
Given the lack of direct experimental data for this compound's effect on muscle cell differentiation, this guide will first detail its established anti-apoptotic pathway. Subsequently, it will present a comparison with two well-characterized compounds, Insulin-like Growth Factor-1 (IGF-1) and Retinoic Acid (RA) , which have been experimentally shown to promote myogenesis in vitro. This comparative approach allows for an objective evaluation of different mechanisms relevant to muscle health: preventing cell death versus actively promoting differentiation.
Signaling Pathways and Experimental Workflow
To understand the context of this comparison, it is crucial to visualize the distinct signaling pathway of this compound and the general workflow for assessing muscle cell differentiation in vitro.
Caption: this compound's mechanism of action in preventing apoptosis.
Caption: General workflow for assessing in vitro muscle differentiation.
Comparative Analysis of Myogenic Compounds
The following table summarizes the in vitro effects of IGF-1 and Retinoic Acid on the differentiation of C2C12 myoblasts, a commonly used murine muscle cell line. As no direct data exists for this compound, its potential effects are presented as "Not Established" (NE).
| Parameter | This compound | Insulin-like Growth Factor-1 (IGF-1) | Retinoic Acid (RA) |
| Mechanism of Action | Inhibits GAPDH-Siah1 mediated apoptosis | Activates PI3K/Akt/mTOR and PI3K/Akt/GSK3 pathways | Antagonizes TGF-β signaling |
| Cell Line | NE | C2C12, Human Primary Myotubes | C2C12 |
| Concentration | NE | 10 ng/mL | 1 µM |
| Fusion Index (%) | NE | Increased | Increased |
| Myotube Diameter (µm) | NE | Increased | Increased |
| Myosin Heavy Chain (MyHC) Expression | NE | Increased | Increased |
| Reference | [1][2] | [5][6] | [7] |
Experimental Protocols
A standardized protocol for in vitro muscle cell differentiation is essential for the reliable comparison of different compounds. Below is a detailed methodology for a typical C2C12 differentiation assay.
C2C12 Myoblast Differentiation Assay
1. Cell Culture and Seeding:
-
Culture C2C12 myoblasts in Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells before they reach 70% confluence to maintain their differentiation potential.
-
For differentiation assays, seed C2C12 cells in multi-well plates at a density that allows them to reach confluence within 24-48 hours.
2. Induction of Differentiation:
-
Once cells reach approximately 90-100% confluence, aspirate the GM.
-
Gently wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Replace the GM with Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% penicillin-streptomycin.
-
Add the test compounds (e.g., IGF-1 at 10 ng/mL, RA at 1 µM) to the DM. Include a vehicle control (e.g., DMSO or PBS).
3. Incubation and Medium Change:
-
Incubate the cells in DM for 3-5 days to allow for myotube formation.
-
Change the DM containing the test compounds every 48 hours.
4. Staining and Visualization:
-
After the incubation period, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody against a myogenic marker, such as Myosin Heavy Chain (MyHC), overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
5. Quantification of Differentiation:
-
Acquire images using a fluorescence microscope.
-
Fusion Index: Calculate as the percentage of nuclei within MyHC-positive myotubes (defined as having ≥ 2 nuclei) relative to the total number of nuclei in the field of view.
-
Myotube Diameter: Measure the width of MyHC-positive myotubes at multiple points along their length using image analysis software.
-
MyHC Expression: Quantify the fluorescence intensity of MyHC staining.
Conclusion
This compound's established role as an anti-apoptotic agent in muscle tissue is of significant therapeutic interest, particularly for degenerative muscle diseases. Its mechanism of inhibiting the GAPDH-Siah1 pathway is well-documented in preventing cell death. However, there is currently no direct in vitro evidence to suggest that this compound actively promotes muscle cell differentiation.
In contrast, compounds like IGF-1 and Retinoic Acid have demonstrated clear, positive effects on myogenesis in vitro, acting through distinct signaling pathways to enhance myoblast fusion and myotube maturation.[5][6][7] Therefore, while this compound may contribute to muscle health by preserving the myoblast pool, the promotion of differentiation appears to be governed by other molecular pathways.
Future research could explore the potential synergistic effects of combining an anti-apoptotic agent like this compound with a pro-myogenic compound to both protect muscle cells from damage and enhance their regenerative capacity. Such studies would provide valuable insights for the development of multifaceted therapeutic strategies for neuromuscular disorders.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. encodeproject.org [encodeproject.org]
- 3. gelomics.com [gelomics.com]
- 4. Regulation of myoblast differentiation by metabolic perturbations induced by metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IGF-1 induces human myotube hypertrophy by increasing cell recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Retinoic acid promotes myogenesis in myoblasts by antagonizing transforming growth factor-beta signaling via C/EBPβ - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Specificity of Omigapil: A Comparative Analysis of Anti-Apoptotic Agents
For Immediate Release
A deep dive into the anti-apoptotic landscape reveals the distinct mechanism of Omigapil (B182619), centered on the inhibition of GAPDH-mediated cell death. This guide provides a comparative analysis of this compound against other prominent anti-apoptotic agents, offering researchers, scientists, and drug development professionals a clear overview of their respective specificities, supported by experimental data and detailed protocols.
This compound is a small molecule that has demonstrated anti-apoptotic activity, primarily through its interaction with the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][2] Its unique mechanism of action, which involves preventing the nuclear translocation of GAPDH, sets it apart from other classes of anti-apoptotic drugs that target different nodes in the cell death pathway.[1] This guide will explore the specificity of this compound's anti-apoptotic effects in comparison to other well-characterized inhibitors of apoptosis, including Bcl-2 family inhibitors and IAP antagonists.
Comparative Analysis of Anti-Apoptotic Agents
To provide a clear quantitative comparison, the following table summarizes the key characteristics of this compound and selected alternative anti-apoptotic agents. The data highlights their primary targets, binding affinities, and notable on-target and off-target effects, which are crucial for assessing their specificity.
| Drug Class | Example Compound(s) | Primary Target(s) | Binding Affinity (Kᵢ/Kₑ) | Key On-Target Effects | Notable Off-Target/Side Effects |
| GAPDH Inhibitor | This compound | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Not explicitly quantified in reviewed literature | Prevents nuclear translocation of GAPDH, reducing p53-dependent apoptosis.[1] | Generally well-tolerated in clinical trials.[1][2][3][4] |
| Bcl-2 Family Inhibitors | Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | Bcl-2: <1 nM, Bcl-xL: <1 nM, Bcl-w: <1 nM | Induces apoptosis in Bcl-2/Bcl-xL-dependent tumors. | Thrombocytopenia (due to Bcl-xL inhibition). |
| Venetoclax (ABT-199) | Bcl-2 | Bcl-2: <0.01 nM, Bcl-xL: 4800 nM, Bcl-w: >4400 nM | Selective induction of apoptosis in Bcl-2-dependent malignancies. | Neutropenia, tumor lysis syndrome. | |
| Mcl-1 Inhibitor | S63845 | Mcl-1 | Kᵢ <1.2 nM, Kₑ = 0.19 nM | Potent and selective killing of Mcl-1-dependent cancer cells. | On-target toxicity in normal tissues reliant on Mcl-1 (e.g., hematopoietic stem cells). |
| IAP Antagonist (SMAC Mimetic) | Birinapant (TL32711) | cIAP1, cIAP2, XIAP | cIAP1: <1 nM, XIAP: 45 nM | Promotes degradation of cIAPs, leading to caspase activation and apoptosis. | Can induce cytokine release and has shown limited single-agent efficacy in some trials. |
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways targeted by this compound and the comparative anti-apoptotic agents.
Figure 1: this compound's Anti-Apoptotic Signaling Pathway.
Figure 2: Comparative Anti-Apoptotic Pathways.
Experimental Protocols
To aid researchers in assessing the specificity of anti-apoptotic compounds, this section outlines the methodologies for key experiments.
Experimental Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with an anti-apoptotic agent and an apoptotic stimulus.
Materials:
-
Cells of interest
-
Anti-apoptotic compound (e.g., this compound)
-
Apoptotic stimulus (e.g., staurosporine, etoposide)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Pre-treat cells with the anti-apoptotic compound (e.g., this compound) at various concentrations for a predetermined time (e.g., 1-2 hours).
-
Induce apoptosis by adding the apoptotic stimulus and incubate for the desired duration (e.g., 4-24 hours). Include appropriate controls (untreated, stimulus only, compound only).
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to determine the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Experimental Protocol 2: Assessment of GAPDH Nuclear Translocation by Immunofluorescence
Objective: To visualize and quantify the subcellular localization of GAPDH in response to an apoptotic stimulus and treatment with this compound.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound
-
Apoptotic stimulus
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against GAPDH
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Treat the cells with this compound and/or an apoptotic stimulus as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-GAPDH antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue) and GAPDH (e.g., green) channels.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of GAPDH in a statistically significant number of cells for each condition using image analysis software (e.g., ImageJ). The ratio of nuclear to cytoplasmic fluorescence can be used as a measure of nuclear translocation.
-
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the anti-apoptotic activity and specificity of different compounds.
Figure 3: Comparative Experimental Workflow.
Conclusion
The specificity of an anti-apoptotic agent is a critical determinant of its therapeutic potential and safety profile. This compound presents a distinct mechanism of action by targeting the GAPDH-Siah1 mediated apoptotic pathway.[1][2] While Bcl-2 family inhibitors and IAP antagonists have shown significant efficacy in various contexts, their utility can be limited by on-target toxicities in healthy tissues. The comparative data and experimental protocols provided in this guide are intended to facilitate a deeper understanding of the nuances of these different anti-apoptotic strategies and to aid in the design of future research aimed at developing more specific and effective therapies. Further investigation into the precise binding kinetics of this compound with GAPDH and comprehensive off-target screening will be invaluable in fully elucidating its specificity profile.
References
- 1. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. curecmd.org [curecmd.org]
- 4. The results of the evaluation of this compound in congenital muscular dystrophies have been published - Institut de Myologie [institut-myologie.org]
comparative study of Omigapil in different neurodegenerative disease models
A detailed examination of the experimental data and therapeutic potential of Omigapil across different neurodegenerative disease models reveals a promising preclinical profile that did not translate into clinical efficacy. This guide provides a comprehensive comparison of this compound's performance in models of Amyotrophic Lateral Sclerosis (ALS), Parkinson's Disease (PD), and Congenital Muscular Dystrophy (CMD), offering insights for researchers, scientists, and drug development professionals.
This compound (also known as TCH346 and CGP3466b) is a CNS-penetrant compound with anti-apoptotic properties.[1] Its primary mechanism of action is the inhibition of the pro-apoptotic activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Under conditions of cellular stress, GAPDH can be nitrosylated and translocate to the nucleus, where it interacts with Siah1, an E3 ubiquitin ligase, initiating a cell death cascade. This compound binds to GAPDH, preventing its nitrosylation and subsequent nuclear translocation, thereby blocking this apoptotic pathway without affecting GAPDH's glycolytic activity.[1]
Comparative Preclinical and Clinical Findings
This compound demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases. However, these promising preclinical results did not translate into successful clinical outcomes in trials for ALS and PD.[1] In the case of CMD, a Phase I trial established its safety, but the development was discontinued (B1498344) before efficacy could be determined.[2]
Quantitative Data Summary
| Disease Model | Animal Model | Key Preclinical Findings | Clinical Trial Outcome |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1-G93A transgenic mice | Showed exceptional promise in eliciting neuroprotection.[1] | Phase II/III Trial: No significant difference in the rate of decline of the ALS Functional Rating Scale-Revised (ALSFRS-R) compared to placebo. The trial did not show evidence of a beneficial effect on disease progression. |
| Parkinson's Disease (PD) | MPTP-induced mouse model | Demonstrated neuroprotection of dopaminergic neurons.[1] | Phase II Trial: Did not show evidence of a neuroprotective effect. No significant differences in time to disability requiring dopaminergic treatment or changes in the Unified Parkinson's Disease Rating Scale (UPDRS) compared to placebo. |
| Congenital Muscular Dystrophy (CMD) | dyW/dyW and dy2J/dy2J mouse models (LAMA2-RD), Col6a1-/- mouse model (COL6-RD) | In dyW/dyW mice, this compound improved survival, weight, and locomotor activity. In dy2J/dy2J and Col6a1-/- mice, it decreased apoptosis. | Phase I Trial (CALLISTO): Safe and well-tolerated in children with LAMA2- and COL6-related dystrophies. However, the trial was not long enough to assess efficacy, and the development of this compound for CMD was discontinued by Santhera Pharmaceuticals.[2] |
Signaling Pathway of this compound's Neuroprotective Action
The following diagram illustrates the proposed mechanism of action of this compound in preventing apoptosis.
Caption: this compound's mechanism of action in preventing apoptosis.
Experimental Workflows
The preclinical evaluation of this compound in ALS and PD models followed standardized experimental workflows.
Workflow for ALS Preclinical Studies
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Omigapil
For laboratory professionals engaged in research and development, the proper handling and disposal of investigational compounds like Omigapil are paramount to ensuring personnel safety and environmental protection. This document provides a comprehensive guide to the safe disposal of this compound, synthesized from established protocols for hazardous chemical and pharmaceutical waste management.
Handling and Storage of this compound
Before disposal, it is crucial to handle and store this compound correctly to minimize risks. Personnel should always consult the Safety Data Sheet (SDS) for detailed information on handling and safety precautions.[1][2][3][4][5] While a specific SDS for this compound is not publicly available, general safety measures for potent pharmaceutical compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves.[6]
-
When handling the solid compound, a dust mask or respirator is recommended to avoid inhalation.
Storage Conditions: Proper storage is critical to maintaining the stability of this compound and preventing accidental exposure.
| Storage Condition | Duration | Notes |
| -80°C | 6 months | Sealed storage, away from moisture.[7] |
| -20°C | 1 month | Sealed storage, away from moisture.[7] |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound and associated contaminated materials. This protocol is based on general guidelines for the disposal of research-grade pharmaceuticals and chemicals.[1][8][9][10]
Step 1: Waste Segregation Proper segregation at the point of generation is the most critical step in the waste management process.
-
Unused or Expired this compound: Pure this compound (solid form) or any stock solutions should be collected in a designated hazardous waste container.[6] This container must be clearly labeled as "Hazardous Waste: this compound".
-
Contaminated Labware: All disposable items that have come into direct contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should be collected in a separate, clearly labeled hazardous waste container.[1][6]
-
Sharps: Needles and syringes that have been in contact with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[1]
Step 2: Waste Container Labeling All waste containers must be accurately and clearly labeled to ensure proper handling and disposal.
-
Use hazardous waste labels as required by your institution’s Environmental Health and Safety (EHS) department.[6]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the compound (if known, otherwise list as "Potent Pharmaceutical Compound")
-
The date the waste was first added to the container.
-
Step 3: On-site Storage of Waste Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure containers are sealed to prevent spills or volatilization.
-
Store away from incompatible materials.
Step 4: Professional Disposal Hazardous chemical waste must be disposed of through a licensed environmental waste management vendor.
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[6][8]
-
Do not dispose of this compound or any contaminated materials down the drain or in the regular trash.[9] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[11]
Experimental Protocols Cited
The provided information is based on standard laboratory safety and waste disposal guidelines and does not cite specific experimental protocols for this compound disposal. The procedures outlined are derived from best practices for chemical and pharmaceutical waste management in a research setting.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. web.uri.edu [web.uri.edu]
- 2. Safety Data Sheets | Pfizer [pfizer.com]
- 3. takarabio.com [takarabio.com]
- 4. organon.com [organon.com]
- 5. Safety Data Sheets [sds.boehringer-ingelheim.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. medbox.org [medbox.org]
- 10. iwaste.epa.gov [iwaste.epa.gov]
- 11. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
Essential Safety and Handling Guidance for Omigapil
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Omigapil, an investigational drug candidate. Given the absence of a publicly available Safety Data Sheet (SDS), this guidance is predicated on established safety protocols for handling active pharmaceutical ingredients (APIs) and potent compounds in a laboratory environment. Adherence to these procedures is paramount to ensure personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound powder and solutions.
| Operation | Required Personal Protective Equipment (PPE) |
| Handling this compound Powder (Weighing, Aliquoting) | - Gloves: Double-gloving with nitrile gloves is recommended. - Eye Protection: Chemical safety goggles. - Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is essential to prevent inhalation of fine particles. - Lab Coat: A dedicated lab coat, preferably disposable, should be worn. - Shoe Covers: Disposable shoe covers should be used in designated handling areas. |
| Handling this compound Solutions | - Gloves: Single pair of nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. |
Engineering Controls
Engineering controls are designed to minimize exposure by isolating the hazard at the source.
| Control Measure | Description |
| Ventilation | All handling of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure. |
| Designated Area | A specific area within the laboratory should be designated for the handling of this compound. This area should be clearly marked, and access should be restricted. |
Standard Operating Procedure for Handling this compound
The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
| Spill Type | Containment and Cleanup Procedure |
| Solid (Powder) | 1. Evacuate and restrict access to the spill area. 2. Wear appropriate PPE, including respiratory protection. 3. Gently cover the spill with absorbent pads to prevent aerosolization. 4. Moisten the absorbent material with water to minimize dust. 5. Carefully collect the material using a scoop and place it in a sealed, labeled waste container. |
| Liquid (Solution) | 1. Evacuate and restrict access to the spill area. 2. Wear appropriate PPE. 3. Contain the spill using absorbent materials (e.g., pads, granules). 4. Collect the saturated absorbent material and place it in a sealed, labeled waste container. 5. Decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
Waste Categorization: While this compound has not been formally categorized as hazardous waste, it is prudent to handle it as such in the absence of definitive data. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Containerization: All waste contaminated with this compound, including unused product, empty containers, and disposable PPE, should be collected in clearly labeled, sealed containers.
-
Disposal Method: The recommended method for the disposal of non-hazardous and potentially hazardous pharmaceutical waste is incineration by a licensed waste management vendor to ensure complete destruction of the active compound.[1][2] Do not dispose of this compound down the drain or in regular trash.[3][4]
Disclaimer: This guidance is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and a comprehensive risk assessment. Always consult with your EHS department for any questions or concerns regarding the safe handling and disposal of investigational compounds.
References
- 1. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 2. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 3. Bot Verification [peerscientist.com]
- 4. Household Pharmaceutical Waste Disposal as a Global Problem—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
